4-Methylpentanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMPWZQOUILVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Record name | N-ethylmorpholine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302918 | |
| Record name | Pentanamide, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-29-5 | |
| Record name | Pentanamide, 4-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanamide, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylpentanamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAU37FCS3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Methylpentanamide: A Comprehensive Technical Guide
CAS Number: 1119-29-5
This technical guide provides an in-depth overview of 4-methylpentanamide, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed synthesis protocols, spectral data for characterization, and insights into its potential biological significance.
Chemical and Physical Properties
This compound, also known as isocaproamide, is a primary amide with the molecular formula C₆H₁₃NO.[1] Its physical and chemical properties are summarized in the table below, providing a foundational understanding of the compound's characteristics.
| Property | Value | Reference |
| CAS Number | 1119-29-5 | [2][3] |
| Molecular Formula | C₆H₁₃NO | [1][4] |
| Molecular Weight | 115.17 g/mol | [1] |
| Melting Point | 118-120 °C | [5] |
| Boiling Point | 245.2 °C at 760 mmHg | [2] |
| Density | 0.894 g/cm³ | [2] |
| InChI | InChI=1S/C6H13NO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | [1][4] |
| InChIKey | ACMPWZQOUILVFB-UHFFFAOYSA-N | [1][4] |
| SMILES | CC(C)CCC(=O)N | [1] |
| Synonyms | Isocaproamide, 4-Methylvaleramide, γ-Methylvaleramide | [1][4][5] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for amide formation. Below are detailed experimental protocols for common synthetic routes.
Method 1: From 4-Methylpentanoic Acid and Ammonia (B1221849)
This direct amidation method involves the reaction of 4-methylpentanoic acid with ammonia. The reaction typically requires heat to drive the dehydration of the intermediate ammonium (B1175870) salt.
Experimental Protocol:
-
Salt Formation: In a round-bottom flask, dissolve 4-methylpentanoic acid in an excess of a suitable solvent (e.g., toluene).
-
Introduce ammonia gas into the solution or add an aqueous solution of ammonium hydroxide (B78521). The reaction is exothermic and will form the ammonium 4-methylpentanoate (B1230305) salt.
-
Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of water collection.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.
Method 2: From 4-Methylpentanoyl Chloride and Ammonia
This method involves the conversion of 4-methylpentanoic acid to its more reactive acid chloride derivative, which then readily reacts with ammonia.
Experimental Protocol:
-
Acid Chloride Formation: In a fume hood, combine 4-methylpentanoic acid with an excess of thionyl chloride (SOCl₂) or oxalyl chloride.
-
Gently reflux the mixture until the evolution of gas (SO₂ or CO and CO₂) ceases.
-
Remove the excess thionyl chloride or oxalyl chloride by distillation.
-
Amination: Dissolve the resulting crude 4-methylpentanoyl chloride in an inert anhydrous solvent (e.g., diethyl ether or dichloromethane) and cool the solution in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.
-
A white precipitate of ammonium chloride and the product will form.
-
Work-up and Purification: Filter the reaction mixture and wash the solid with cold solvent.
-
The filtrate can be washed with water and brine, then dried over anhydrous sodium sulfate.
-
Removal of the solvent will yield the crude product, which can be combined with the filtered solid for purification by recrystallization.
Method 3: Using a Coupling Reagent
Modern amide synthesis often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions. Dicyclohexylcarbodiimide (B1669883) (DCC) is a common example.[6][7]
Experimental Protocol:
-
Reaction Setup: Dissolve 4-methylpentanoic acid and an equimolar amount of a suitable amine source (e.g., ammonium chloride in the presence of a non-nucleophilic base like triethylamine) in an anhydrous aprotic solvent such as dichloromethane (B109758) or acetonitrile.
-
Cool the solution in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up and Purification: Filter off the DCU precipitate.
-
Wash the filtrate with dilute acid (e.g., 1 M HCl) and a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Below is a generalized workflow for the synthesis of amides from carboxylic acids.
Spectral Data for Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. Below are key spectral data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic peaks for a primary amide.[5]
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 and ~3180 | N-H stretching (two bands for -NH₂) |
| ~2960-2870 | C-H stretching (aliphatic) |
| ~1640 | C=O stretching (Amide I band) |
| ~1620 | N-H bending (Amide II band) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[8]
| m/z | Assignment |
| 115 | [M]⁺ |
| 72 | [CH₃CH(CH₃)CH₂CO]⁺ |
| 59 | [CONH₃]⁺ |
| 44 | [CONH₂]⁺ |
| 43 | [CH(CH₃)₂]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information. Expected chemical shifts are as follows:
¹H NMR:
-
δ ~0.9 ppm (d, 6H): -CH(CH ₃)₂
-
δ ~1.5 ppm (m, 1H): -CH (CH₃)₂
-
δ ~1.8 ppm (q, 2H): -CH ₂CH(CH₃)₂
-
δ ~2.1 ppm (t, 2H): -CH ₂CONH₂
-
δ ~5.5-6.5 ppm (br s, 2H): -CONH ₂
¹³C NMR: [1]
-
δ ~22.5 ppm: -CH(C H₃)₂
-
δ ~28.0 ppm: -C H(CH₃)₂
-
δ ~35.0 ppm: -C H₂CH(CH₃)₂
-
δ ~42.0 ppm: -C H₂CONH₂
-
δ ~176.0 ppm: -C =O
Biological Activity and Potential Applications
While specific biological activities of this compound are not extensively documented, its structural similarity to short-chain fatty acids (SCFAs) and their amides suggests potential roles in biological signaling. SCFAs are known to act as signaling molecules through mechanisms such as the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[9]
Fatty acid amides, in general, are recognized as a class of lipid bioregulators.[10] For instance, oleamide (B13806) is a known sleep-inducing factor, and other fatty acid amides exhibit various biological activities.[10] The biological activities of fatty acid amides are an active area of research, with studies exploring their antimicrobial and anti-proliferative effects.
The potential for this compound to interact with biological systems, possibly through pathways similar to those of other short-chain fatty acid amides, makes it an interesting candidate for further investigation in drug discovery and development.
This technical guide serves as a comprehensive resource for understanding the fundamental properties, synthesis, and potential biological relevance of this compound. The provided data and protocols are intended to facilitate further research and application of this compound in various scientific disciplines.
References
- 1. Pentanamide, 4-methyl- | C6H13NO | CID 290807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1119-29-5 [chemnet.com]
- 3. This compound | 1119-29-5 [chemicalbook.com]
- 4. Pentanamide, 4-methyl- [webbook.nist.gov]
- 5. Pentanamide, 4-methyl- [webbook.nist.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 8. Pentanamide, 4-methyl- [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bioactive amides of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylpentanamide molecular structure and properties
An In-depth Technical Guide to 4-Methylpentanamide
This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and safety protocols for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Identifiers
This compound is a primary amide with a six-carbon chain. The molecular structure consists of a pentanamide (B147674) backbone with a methyl group located at the fourth carbon position.
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1119-29-5 | [2][3][4] |
| Molecular Formula | C₆H₁₃NO | [2][3][4] |
| Molecular Weight | 115.17 g/mol | [1][2] |
| Canonical SMILES | CC(C)CCC(=O)N | [2] |
| InChI | InChI=1S/C6H13NO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | [2][3] |
| InChIKey | ACMPWZQOUILVFB-UHFFFAOYSA-N | [2][4] |
| Synonyms | 4-Methylvaleramide, γ-Methylvaleramide | [4][5][6] |
Molecular Structure Visualization
The 2D chemical structure of this compound is depicted below.
Physicochemical and Computed Properties
The physical and chemical properties of this compound are summarized in the tables below. Amides generally exhibit high boiling and melting points due to the polarity of the amide group and its capacity for hydrogen bonding.[7]
Physical Properties
| Property | Value | Unit | Reference |
| Boiling Point | 245.2 | °C at 760 mmHg | [3] |
| Melting Point | 118 - 120 | °C | [6] |
| Density | 0.894 | g/cm³ | [3] |
| Refractive Index | 1.431 | [3] | |
| Flash Point | 102.1 | °C | [3] |
| Vapor Pressure | 0.0291 | mmHg at 25°C | [3] |
Computed Properties
| Property | Value | Unit | Source |
| logP (Octanol/Water) | 0.908 | Crippen Calculated | |
| Water Solubility (logS) | -1.30 | mol/L | Crippen Calculated |
| Critical Temperature (Tc) | 658.38 | K | Joback Calculated |
| Critical Pressure (Pc) | 3602.88 | kPa | Joback Calculated |
| Enthalpy of Vaporization (ΔvapH°) | 45.95 | kJ/mol | Joback Calculated |
| Enthalpy of Fusion (ΔfusH°) | 14.57 | kJ/mol | Joback Calculated |
Note: The data in this table is based on computational models and estimations.[5]
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
-
Infrared (IR) Spectrum : The National Institute of Standards and Technology (NIST) provides an evaluated infrared reference spectrum for this compound, which was digitized from a hard copy.[6] Key features in an amide's IR spectrum typically include N-H stretching vibrations and a strong C=O (amide I band) absorption.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry data for this compound is also available, providing information on its fragmentation patterns which can be used to confirm the molecular structure.[8]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, a synthetic route has been reported.
Synthesis from Acetoacetamide (B46550)
A method for synthesizing this compound involves the reaction of acetoacetamide with 1-bromo-2-methylpropane.[9] A more specific procedure describes the preparation of a related compound, 2-isobutyl-acetamide, which may serve as a precursor or indicate a similar synthetic strategy.[9]
Methodology Outline:
-
Reactants: Anhydrous ethanol, acetamide, sodium ethoxide, and isobutyl bromide are added sequentially to a reactor.[9]
-
Reaction Conditions: The reaction temperature is controlled at 65°C with stirring until the reaction is complete.[9]
-
Workup and Purification:
The following diagram illustrates a generalized workflow for this chemical synthesis.
Biological Activity and Signaling Pathways
Currently, there is no significant information available in the searched public domain literature regarding specific biological activities or signaling pathways involving this compound. It is primarily classified as a chemical intermediate.
Safety and Handling
Proper safety precautions are essential when handling this compound. The following guidelines are based on standard safety data sheets for similar chemical compounds.
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]
-
Skin Protection : Handle with chemical-impermeable gloves. Wear fire/flame resistant and impervious clothing.[10]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[10]
Handling and Storage
-
Handling : Use in a well-ventilated place. Avoid the formation of dust and aerosols. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent electrostatic discharge.[10][11]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]
First Aid Measures
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10]
-
Skin Contact : Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[10]
-
Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[10]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[10]
References
- 1. Pentanamide, 4-methyl- | C6H13NO | CID 290807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 1119-29-5 [chemnet.com]
- 4. Pentanamide, 4-methyl- [webbook.nist.gov]
- 5. Pentanamide, 4-methyl- (CAS 1119-29-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Pentanamide, 4-methyl- [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pentanamide, 4-methyl- [webbook.nist.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.co.uk [fishersci.co.uk]
physical and chemical properties of 4-Methylpentanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methylpentanamide (CAS No. 1119-29-5). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and safety guidelines to support laboratory and developmental work.
Core Properties and Identifiers
This compound, also known as 4-methylvaleramide or γ-methylvaleramide, is a simple amide derivative of isocaproic acid.[1] Its fundamental identifiers and structural information are crucial for its application in chemical synthesis and research.
| Identifier | Value | Source |
| CAS Number | 1119-29-5 | [2][3][4][5] |
| Molecular Formula | C₆H₁₃NO | [1][2][3][6] |
| Molecular Weight | 115.17 g/mol | [1][2][3][7] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C6H13NO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | [1][2] |
| InChIKey | ACMPWZQOUILVFB-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)CCC(=O)N | [1] |
| Synonyms | 4-Methylvaleramide, Valeramide, 4-methyl-, γ-Methylvaleramide | [1][7] |
Physical Properties
The physical characteristics of this compound are summarized below. These properties are essential for determining appropriate handling, storage, and application conditions.
| Property | Value | Unit | Source |
| Melting Point | 118 - 120 | °C | [6] |
| Boiling Point | 245.2 | °C (at 760 mmHg) | [2] |
| Density | 0.894 | g/cm³ | [2] |
| Flash Point | 102.1 | °C | [2] |
| Vapor Pressure | 0.0291 | mmHg (at 25°C) | [2] |
| Refractive Index | 1.431 | [2] | |
| Water Solubility | -1.30 (log₁₀WS, mol/L) | [7] | |
| Octanol/Water Partition Coefficient | 0.908 (logP) | [7] |
Chemical and Spectroscopic Properties
Spectroscopic data is vital for the structural confirmation and purity assessment of this compound.
| Property | Data Type/Source |
| Infrared (IR) Spectrum | Data available from the NIST Chemistry WebBook, typically showing characteristic amide C=O and N-H stretches.[6] |
| Mass Spectrum (MS) | Electron ionization mass spectrometry data is available, which can be used to determine the fragmentation pattern and confirm the molecular weight.[8] |
| ¹³C NMR Spectrum | Spectral data is available and can be used for structural elucidation.[1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of an acetamide (B32628) derivative with an alkyl halide.[6]
Methodology:
-
Reaction Setup: To a suitable reactor, add 4.5 mol of anhydrous ethanol (B145695), 1.0 mol of acetamide, 1.1 mol of sodium ethoxide, and 1.1 mol of isobutyl bromide.[6]
-
Reaction Conditions: Maintain the reaction temperature at 65°C and stir the mixture until the reaction is complete.[6]
-
Solvent Removal: After the reaction, recover the ethanol via distillation.[6]
-
Product Isolation: Add water to the distillation residue and heat to dissolve the solids.[6]
-
Purification: Filter the hot solution. Allow the filtrate to cool, which will cause the this compound to precipitate.[6]
-
Final Product: Separate the precipitated solid and dry it to obtain the final product.[6]
Spectroscopic Analysis
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
1. Infrared (IR) Spectroscopy
-
Objective: To identify functional groups (amide C=O, N-H, C-H bonds).
-
Methodology: A small sample of the dried solid is mixed with KBr powder and pressed into a thin pellet. Alternatively, for a solid sample, a mineral oil mull can be prepared.[6] The spectrum is then recorded using an FTIR spectrometer.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology: The purified sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the structure.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess purity and confirm the molecular weight.
-
Methodology: A dilute solution of the sample in a volatile solvent is injected into the GC-MS instrument. The gas chromatogram indicates the purity, while the mass spectrometer provides the mass-to-charge ratio of the parent molecule and its fragments.[1]
Visualized Workflows and Relationships
The following diagrams illustrate key processes related to this compound.
Caption: A flowchart illustrating the synthesis of this compound.
Caption: General workflow for the analysis of this compound.
Biological Activity
Currently, there is limited specific information in publicly available literature regarding the biological activities or signaling pathways directly associated with this compound itself. While some derivatives of pentanoic acid have been investigated for antimicrobial properties, these studies do not focus on the unsubstituted this compound.[9] Therefore, no signaling pathway diagrams can be provided at this time.
Safety and Handling
Proper safety protocols are mandatory when handling this compound.
-
General Handling: Work in a well-ventilated area.[10] Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[10] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[10]
-
Fire Safety: Keep away from open flames, hot surfaces, and other sources of ignition.[11] Use non-sparking tools to prevent fire caused by electrostatic discharge.[10]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[10]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Spill and Disposal: In case of a spill, collect the material and place it in a suitable, closed container for disposal.[10] Prevent the chemical from entering drains.[10] Dispose of contents and container to an approved waste disposal plant.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. Pentanamide, 4-methyl- | C6H13NO | CID 290807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound CAS#: 1119-29-5 [m.chemicalbook.com]
- 5. This compound | 1119-29-5 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 4-Hydroxy-3-methylpentanamide | C6H13NO2 | CID 21402958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Formula and Isomers of 4-Methylpentanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methylpentanamide, including its structural formula, and a detailed exploration of its constitutional and stereoisomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of amide chemistry and isomerism is crucial.
This compound: Core Compound Profile
This compound is a primary amide with the molecular formula C₆H₁₃NO.[1][2] Its structure consists of a five-carbon pentanamide (B147674) backbone with a methyl group located at the fourth carbon atom.
Structural Formula:
Canonical SMILES: CC(C)CCC(=O)N[1][3]
CAS Number: 1119-29-5[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol [1] |
| Melting Point | 119 °C |
| Boiling Point | 245.2 °C at 760 mmHg |
| Density | 0.894 g/cm³ |
Isomers of this compound (C₆H₁₃NO)
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For the molecular formula C₆H₁₃NO, a multitude of constitutional and stereoisomers exist.
Constitutional Isomers
Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. The constitutional isomers of this compound can be categorized based on the carbon skeleton and the nature of the amide group (primary, secondary, or tertiary).
Table 1: Physicochemical Properties of Selected Constitutional Isomers of this compound
| Isomer Name | Structure | IUPAC Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Primary Amides | |||||
| Hexanamide | CH₃(CH₂)₄CONH₂ | Hexanamide | 100-102[4][5] | 255 | 0.999 |
| 2-Methylpentanamide | CH₃CH₂CH₂CH(CH₃)CONH₂ | 2-Methylpentanamide | - | - | - |
| 3-Methylpentanamide | CH₃CH₂CH(CH₃)CH₂CONH₂ | 3-Methylpentanamide | - | - | - |
| 2,2-Dimethylbutanamide | CH₃CH₂C(CH₃)₂CONH₂ | 2,2-Dimethylbutanamide | - | 223.4 (Predicted)[6] | 0.9 (Predicted)[6] |
| 3,3-Dimethylbutanamide | CH₃C(CH₃)₂CH₂CONH₂ | 3,3-Dimethylbutanamide | - | 223.4 at 760 mmHg[7] | 0.896[7] |
| 2-Ethylbutanamide | (CH₃CH₂)₂CHCONH₂ | 2-Ethylbutanamide | - | - | - |
| Secondary Amides | |||||
| N-Methylpentanamide | CH₃(CH₂)₃CONHCH₃ | N-Methylpentanamide | -26[8] | 116-118 (at 8 mmHg)[8] | 0.9[8] |
| N-Ethylbutanamide | CH₃(CH₂)₂CONHC₂H₅ | N-Ethylbutanamide | - | 216.9 at 760 mmHg[9][10] | 0.862[9][10] |
| N-Propylpropanamide | CH₃CH₂CONH(CH₂)₂CH₃ | N-Propylpropanamide | - | - | - |
| N-Isopropylpropanamide | CH₃CH₂CONHCH(CH₃)₂ | N-Isopropylpropanamide | - | - | - |
| Tertiary Amides | |||||
| N,N-Dimethylbutanamide | CH₃(CH₂)₂CON(CH₃)₂ | N,N-Dimethylbutanamide | -40[4][11] | 186[11] | 0.9064[11] |
| N,N-Diethylacetamide | CH₃CON(C₂H₅)₂ | N,N-Diethylacetamide | -38[1] | 182-186[1][12] | 0.925[1] |
Stereoisomers
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The potential for stereoisomerism in the isomers of C₆H₁₃NO arises from the presence of chiral centers.
Of the constitutional isomers listed above, the following possess a chiral center and can exist as a pair of enantiomers (R and S isomers):
-
2-Methylpentanamide: The chiral center is at the second carbon atom.
-
3-Methylpentanamide: The chiral center is at the third carbon atom.
-
2-Ethylbutanamide: The chiral center is at the second carbon atom.
This compound itself does not have a chiral center and therefore does not exhibit stereoisomerism.
Synthesis of this compound and its Isomers
Amides can be synthesized through various methods. The choice of method depends on the desired amide type (primary, secondary, or tertiary) and the starting materials.
General Experimental Protocol for Amide Synthesis from Acyl Chlorides
A common and efficient method for preparing amides is the reaction of an acyl chloride with ammonia (B1221849) (for primary amides) or a primary or secondary amine (for secondary and tertiary amides, respectively).[13][]
Materials:
-
Carboxylic acid (e.g., 4-methylpentanoic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ammonia, primary amine, or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Aqueous base (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Acyl Chloride Formation: The carboxylic acid is converted to its corresponding acyl chloride by reacting it with an excess of thionyl chloride or oxalyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically performed in an anhydrous aprotic solvent under reflux or at room temperature. The excess chlorinating agent and solvent are removed under reduced pressure.
-
Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent and cooled in an ice bath. A solution of ammonia or the appropriate amine (2 equivalents) in the same solvent is added dropwise with stirring. One equivalent of the amine acts as the nucleophile, while the second equivalent neutralizes the HCl generated during the reaction.
-
Work-up: The reaction mixture is washed with a dilute aqueous acid (to remove excess amine), followed by a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acyl chloride and HCl), and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude amide. The product can be further purified by recrystallization or chromatography.
Visualizations
Structural Formula of this compound
Caption: Structural formula of this compound.
Isomer Classification
Caption: Classification of isomers for the molecular formula C₆H₁₃NO.
Synthesis Workflow
Caption: General workflow for the synthesis of amides from carboxylic acids.
References
- 1. tuodaindus.com [tuodaindus.com]
- 2. CAS 628-02-4: Hexanamide | CymitQuimica [cymitquimica.com]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. N,N-dimethylbutanamide | CAS#:760-79-2 | Chemsrc [chemsrc.com]
- 5. 628-02-4 CAS MSDS (HEXANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Butanamide,3,3-dimethyl- | CAS#:926-04-5 | Chemsrc [chemsrc.com]
- 8. N-Methylpentanamide|lookchem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. N-ethylbutanamide | 13091-16-2 [chemnet.com]
- 11. N,N-dimethylbutanamide [chemister.ru]
- 12. merckmillipore.com [merckmillipore.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on the Thermodynamic Properties of 4-Methylpentanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Methylpentanamide (CAS RN: 1119-29-5). Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this document focuses on presenting established experimental protocols for determining the key thermodynamic parameters for a solid or liquid amide. These methodologies provide a robust framework for researchers to obtain the necessary data for this compound in a laboratory setting. This guide also includes the known physical and computed properties of this compound and visual workflows for the described experimental procedures.
Introduction to this compound
This compound is a primary amide with the chemical formula C₆H₁₃NO. Amides are a fundamental functional group in organic chemistry and are integral to the structure of peptides and proteins. A thorough understanding of their thermodynamic properties is crucial for applications in drug development, chemical synthesis, and material science. Thermodynamic data such as enthalpy of formation, entropy, and heat capacity are essential for predicting reaction spontaneity, equilibrium positions, and the stability of chemical systems.
Physicochemical Properties of this compound
A summary of the known and predicted physical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental measurement.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |
| CAS Number | 1119-29-5 | --INVALID-LINK-- |
| Melting Point | 119 °C (predicted) | ChemicalBook |
| Boiling Point | 245.2 ± 8.0 °C (predicted) | ChemicalBook |
| Density | 0.894 ± 0.06 g/cm³ (predicted) | ChemicalBook |
| XLogP3-AA | 0.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound
Experimental Protocols for Thermodynamic Property Determination
This section outlines the detailed experimental protocols for determining the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp) of a solid or liquid amide like this compound.
Determination of the Standard Enthalpy of Formation (ΔHf°) via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔHc°). Bomb calorimetry is the standard experimental technique for measuring the heat of combustion.
Experimental Workflow for Bomb Calorimetry
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of 4-Methylpentanamide
This technical guide provides a detailed overview of the solubility of this compound, a compound of interest in various chemical and pharmaceutical research areas. Understanding the solubility of this amide is crucial for its handling, formulation, and application in drug development and other scientific endeavors. This document presents available quantitative data, outlines a comprehensive experimental protocol for solubility determination, and illustrates the logical workflow for such experiments.
Quantitative Solubility Data
The availability of experimentally determined quantitative solubility data for this compound in a wide range of solvents is limited in publicly accessible literature. However, a calculated value for its water solubility is available. This information is summarized in the table below.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Data Type |
| Water | 25 (Assumed) | ~ 0.577 | Calculated |
Note: This value is derived from a predicted Log10 of water solubility in mol/L of -1.30. The molecular weight of this compound is 115.17 g/mol .
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, experimental protocol for determining the solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, acetone, dichloromethane, etc.) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure that the concentration of the dissolved solid no longer changes over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC, GC).
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
Validation and Controls:
-
Run experiments in triplicate to ensure the reproducibility of the results.
-
A blank sample (solvent only) should be run to ensure no interference from the solvent.
-
The stability of this compound in the solvent under the experimental conditions should be confirmed.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.
Caption: Logical workflow for the experimental determination of solubility.
Navigating the Safety Profile of 4-Methylpentanamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Methylpentanamide (CAS No. 1119-29-5). The information herein is compiled from available Safety Data Sheets (SDS) to facilitate safe laboratory practices. While this guide aims to be thorough, always refer to the specific SDS provided by your supplier for the most current and detailed information.
Chemical Identification and Physical Properties
This compound is a chemical compound with the molecular formula C₆H₁₃NO.[1][2][3] It is essential to distinguish this compound from similarly named substances to ensure accurate safety measures are taken.
| Property | Value | Source |
| CAS Number | 1119-29-5 | [1][2][3] |
| Molecular Formula | C₆H₁₃NO | [1][2][3] |
| Molecular Weight | 115.17 g/mol | [4] |
| Boiling Point | 245.2°C at 760 mmHg | [1][2] |
| Flash Point | 102.1°C | [1] |
| Density | 0.894 g/cm³ | [1][2] |
| Melting Point | 119 °C | [3] |
Hazard Identification and GHS Classification
According to available safety data, this compound is classified as a hazardous substance.[5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification:
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from the BLD Pharmatech Safety Data Sheet for this compound.[5]
Toxicological Information
Handling Precautions and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.
Safe Handling Workflow
References
- 1. This compound | 1119-29-5 [chemnet.com]
- 2. This compound | 1119-29-5 [amp.chemicalbook.com]
- 3. This compound CAS#: 1119-29-5 [m.chemicalbook.com]
- 4. Pentanamide, 4-methyl- | C6H13NO | CID 290807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Commercial Sourcing and Synthetic Guidelines for 4-Methylpentanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 4-Methylpentanamide (CAS No. 1119-29-5), a valuable building block in organic synthesis. This document offers a comparative summary of commercial suppliers, a detailed experimental protocol for its synthesis, and a procedural workflow for procurement.
Commercial Suppliers
This compound is available from a variety of chemical suppliers, ranging from large-scale manufacturers to smaller, specialized laboratories. While pricing and bulk availability are often subject to inquiry, the following table summarizes key suppliers and the typical information available for this compound.
| Supplier | Website | CAS Number | Molecular Formula | Purity | Available Quantities | Notes |
| ChemicalBook | --INVALID-LINK-- | 1119-29-5[1] | C₆H₁₃NO[1] | Inquiry Required | Inquiry Required | Lists multiple suppliers, including Changzhou Wanyao Biotechnology Co., Ltd. and Heze Xingda Pharmaceutical Technology Co., Ltd.[1] |
| ABI Chem | --INVALID-LINK-- | 1119-29-5[2] | C₆H₁₃NO[2] | Inquiry Required | Inquiry Required | Product ID: AC2A032S8.[2] |
| Ambeed | --INVALID-LINK-- | 1119-29-5[3] | C₆H₁₃NO[3] | Inquiry Required | Inquiry Required | Provides extensive safety and property data. |
| ChemNet | --INVALID-LINK-- | 1119-29-5[4] | C₆H₁₃NO[4] | Inquiry Required | Inquiry Required | Provides physicochemical properties.[4] |
| Arctom | --INVALID-LINK-- | 1119-29-5[5] | C₆H₁₃NO | Inquiry Required | Flexible, reagent sizes available in-stock.[5] | Catalog No: BD-A291469.[5] |
| Guidechem | --INVALID-LINK-- | 1119-29-5[6] | C₆H₁₃NO[6] | 99% (from some listed suppliers).[7] | Bulk quantities (e.g., 200kg/bag) available from some listed suppliers.[7] | Lists suppliers such as Nanjing Chemlin Chemical Co., Ltd. and Weihao Chemtech (ChangZhou) Co., Ltd.[7] |
Experimental Protocol: Synthesis of this compound
The following protocol is a generalized procedure for the synthesis of this compound from 4-methylvaleric acid. This method can be adapted and optimized based on laboratory conditions and available starting materials.
Reaction Scheme:
Materials:
-
4-Methylvaleric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Ammonia (B1221849) (gas or concentrated aqueous solution)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add 4-methylvaleric acid to the flask. Slowly add thionyl chloride (1.2 equivalents) to the acid via the dropping funnel with stirring. Once the addition is complete, heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Dissolve the crude 4-methylvaleryl chloride in anhydrous diethyl ether and cool the solution in an ice bath. Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. A white precipitate of ammonium (B1175870) chloride will form.
-
Work-up: After the addition of ammonia is complete, allow the reaction to warm to room temperature and stir for an additional hour. Add water to dissolve the ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a crystalline solid.
Visualized Workflows
Procurement Workflow for this compound
The following diagram illustrates a typical workflow for procuring this compound for research and development purposes.
Caption: Procurement workflow for this compound.
Synthetic Workflow for this compound
This diagram outlines the key steps in the laboratory synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Review of 4-Methylpentanamide: A Summary of Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
An in-depth review of the existing scientific literature and chemical databases for 4-Methylpentanamide (CAS No. 1119-29-5) reveals that while fundamental chemical and physical properties are documented, there is a notable absence of comprehensive studies on its biological activities, signaling pathways, or advanced applications in drug development. This document summarizes the available data to provide a foundational understanding of the compound.
Chemical and Physical Properties
This compound, also known as isocaproic acid amide, has a molecular formula of C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol .[1][2][3] Its structure consists of a pentanamide (B147674) with a methyl group at the fourth carbon position. Key physical properties gathered from various chemical databases are presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1119-29-5 | [1][3][4] |
| Molecular Formula | C₆H₁₃NO | [1][3] |
| Molecular Weight | 115.17 g/mol | [1][5] |
| Boiling Point | 245.2°C at 760 mmHg | [1] |
| Melting Point | 119 °C | [6] |
| Density | 0.894 g/cm³ | [1] |
| Flash Point | 102.1°C | [1] |
| Refractive Index | 1.431 | [1] |
| Vapor Pressure | 0.0291 mmHg at 25°C | [1] |
Synthesis Information
Information on the synthesis of this compound is limited, with some chemical suppliers providing potential synthetic routes. One documented method involves the reaction of acetoacetamide (B46550) with 1-bromo-2-methylpropane.[5] Another patent describes a method for preparing a related compound, 4-methyl-3-oxo-N-phenyl-pentanamide, through the amidation of isobutyryl methyl acetate (B1210297) with aniline.[7]
A specific experimental protocol is outlined for the synthesis of a related compound, 2-isobutyl-acetamide, which may serve as a precursor or reference.[5]
Experimental Protocol: Synthesis of 2-isobutyl-acetamide [5]
-
To a reactor, sequentially add 4.5 mol of anhydrous ethanol (B145695), 1 mol of acetamide, 1.1 mol of sodium ethoxide, and 1.1 mol of isobutyl bromide.
-
Maintain the reaction temperature at 65°C with stirring until the reaction is complete.
-
Recover the ethanol via distillation.
-
Dissolve the distillation residue in hot water and filter the solution.
-
Cool the filtrate to allow for the separation of 2-isobutyl-acetamide.
-
Dry the resulting compound. The reported yield is 144 g.
Below is a generalized workflow for a common amide synthesis, which could be adapted for this compound.
Spectroscopic Data
Spectroscopic data for this compound is available from sources such as the NIST Chemistry WebBook and PubChem. This includes mass spectrometry and infrared (IR) spectroscopy data.[2][3][8][9]
-
Mass Spectrometry: Electron ionization mass spectra are available, providing information on the fragmentation pattern of the molecule.[8][9]
-
Infrared (IR) Spectrum: The IR spectrum, collected on a solid sample (mineral oil mull), is also available for review.[3]
-
NMR Spectra: PubChem indicates the availability of 13C NMR spectra.[2]
Biological Activity
A comprehensive search of the scientific literature did not yield any studies specifically investigating the biological activity, mechanism of action, or signaling pathways of this compound. While research exists on related compounds, such as derivatives of pentanoic acid with antibacterial properties, there is no direct evidence to attribute these activities to this compound itself.[10] The absence of such data is a significant gap in the understanding of this compound's potential pharmacological profile.
The typical drug discovery and development process, which would follow initial identification of biological activity, is illustrated below.
Conclusion
The currently available information on this compound is primarily limited to its fundamental chemical and physical properties, along with some spectroscopic data. There is a significant lack of research into its biological effects, potential therapeutic applications, and associated signaling pathways. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Future research would need to begin with foundational in vitro and in vivo screening to determine if this compound possesses any biological activity of interest before it could be considered for further development.
References
- 1. This compound | 1119-29-5 [chemnet.com]
- 2. Pentanamide, 4-methyl- | C6H13NO | CID 290807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentanamide, 4-methyl- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 1119-29-5 [amp.chemicalbook.com]
- 7. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 8. Pentanamide, 4-methyl- [webbook.nist.gov]
- 9. Pentanamide, 4-methyl- [webbook.nist.gov]
- 10. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methylpentanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methylpentanamide, a valuable chemical compound with applications in various research and development sectors. This document details its nomenclature, physicochemical properties, and a representative synthesis protocol.
Nomenclature
The systematic and unambiguous naming of chemical compounds is crucial for clear scientific communication. This section outlines the IUPAC name and common synonyms for this compound.
IUPAC Name: this compound[1]
Synonyms:
-
Pentanamide, 4-methyl-[1]
-
4-Methylvaleramide[1]
-
Valeramide, 4-methyl-[1]
-
gamma-Methylvaleramide[1]
-
Isocaproic acid amide
A logical diagram illustrating the relationship between the IUPAC name, synonyms, and the chemical structure is provided below.
Caption: Relationship between IUPAC name, synonyms, and structure.
Physicochemical Properties
A summary of the key quantitative physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Unit |
| Molecular Formula | C₆H₁₃NO | - |
| Molecular Weight | 115.17 | g/mol |
| Melting Point | 119 | °C |
| Boiling Point (Predicted) | 245.2 ± 8.0 | °C |
| Density (Predicted) | 0.894 ± 0.06 | g/cm³ |
| pKa (Predicted) | 16.68 ± 0.40 | - |
Experimental Protocols
This section provides a detailed methodology for a representative synthesis of this compound. The following protocol is based on the alkylation of an acetamide (B32628) derivative, a common method for the formation of carbon-carbon bonds.
Synthesis of this compound from Acetoacetamide and 1-Bromo-2-methylpropane [2]
This synthesis proceeds in two main stages: the preparation of the intermediate 2-isobutylacetoacetamide, followed by its conversion to this compound.
Materials:
-
Anhydrous ethanol (B145695)
-
Acetamide
-
Sodium ethoxide
-
1-Bromo-2-methylpropane (isobutyl bromide)
-
Water
Equipment:
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer or overhead stirrer)
-
Heating mantle or oil bath with temperature control
-
Distillation apparatus
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or desiccator
Procedure:
Step 1: Preparation of 2-Isobutylacetoacetamide [2]
-
To a suitable reaction vessel, add 4.5 moles of anhydrous ethanol.
-
With continuous stirring, add 1 mole of acetamide to the ethanol.
-
Slowly add 1.1 moles of sodium ethoxide to the reaction mixture.
-
Following the addition of sodium ethoxide, add 1.1 moles of 1-bromo-2-methylpropane.
-
Heat the reaction mixture to a controlled temperature of 65 °C.
-
Maintain stirring at this temperature until the reaction is complete. Reaction progress can be monitored by appropriate techniques such as thin-layer chromatography (TLC).
-
Once the reaction is complete, set up a distillation apparatus and recover the ethanol by distillation.
-
To the distillation residue, add water and heat to dissolve the solid material.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool, which will cause the product, 2-isobutylacetoacetamide, to crystallize.
-
Isolate the crystals by filtration and dry them thoroughly. This procedure is reported to yield approximately 144 g of the intermediate.[2]
Step 2: Conversion to this compound
Note: While the initial source describes the formation of an intermediate, the direct conversion to the final product from this intermediate or a similar precursor would typically involve hydrolysis and decarboxylation to remove the acetyl group, followed by amidation of the resulting carboxylic acid. A general procedure for the amidation of a carboxylic acid is outlined below.
Generalized Amidation of 4-Methylpentanoic Acid:
-
Acid Chloride Formation: In a well-ventilated fume hood, convert 4-methylpentanoic acid (isocaproic acid) to its corresponding acid chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM) or with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed at room temperature or with gentle heating. Excess chlorinating agent and solvent are removed under reduced pressure.
-
Amidation: The crude 4-methylpentanoyl chloride is then reacted with an excess of concentrated aqueous ammonia (B1221849) or a solution of ammonia in an appropriate solvent. This reaction is highly exothermic and should be performed with cooling in an ice bath. The acid chloride is added dropwise to the ammonia solution with vigorous stirring. The reaction results in the formation of this compound and ammonium (B1175870) chloride.
-
Workup and Purification: The resulting mixture is typically diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation. The crude this compound can then be purified by recrystallization or column chromatography to yield the final product.
The following diagram illustrates the generalized workflow for the synthesis of this compound from its corresponding carboxylic acid.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 4-Methylpentanamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylpentanamide, a simple aliphatic amide, is a chemical compound with established physical and chemical properties. While its specific biological roles and direct applications in drug development are not extensively documented in publicly available literature, its structural motif as an amide of a branched-chain carboxylic acid makes it a relevant subject for researchers in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the known synthesis routes, detailed physical and chemical properties, and spectral data of this compound. It also explores its potential, though currently unproven, role as a building block in the synthesis of more complex bioactive molecules. Due to a lack of specific historical accounts of its discovery and documented biological pathways, this guide will focus on the technical data and plausible scientific context.
Introduction
This compound, also known as isocaproamide, is the amide derivative of 4-methylpentanoic acid. Its structure consists of a five-carbon chain with a methyl group at the fourth carbon and a terminal amide functional group. The amide bond is a cornerstone of peptide and protein chemistry and is a prevalent feature in a vast array of pharmaceuticals. While there is a scarcity of information regarding the specific discovery and historical development of this compound, its synthesis and properties are well-characterized. This document aims to collate the available technical data for this compound, providing a valuable resource for chemists and pharmaceutical scientists.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and for predicting its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |
| CAS Number | 1119-29-5 | --INVALID-LINK-- |
| Melting Point | 119 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 245.2 ± 8.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 0.894 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 16.68 ± 0.40 | --INVALID-LINK-- |
| XLogP3-AA (Predicted) | 0.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported. A common and illustrative method involves the reaction of a 4-methylpentanoic acid derivative with an amine source. Below is a detailed protocol based on a modern synthetic approach.
Synthesis from Acetoacetamide and 1-Bromo-2-methylpropane
This method involves the alkylation of an acetamide (B32628) enolate followed by subsequent reactions. A specific protocol is detailed in Chinese patent CN103709054B.[1]
Experimental Protocol:
-
Reaction Setup: To a suitable reactor, add 4.5 mol of anhydrous ethanol (B145695), 1 mol of acetamide, 1.1 mol of sodium ethoxide, and 1.1 mol of isobutyl bromide.[1]
-
Reaction Conditions: Maintain the reaction temperature at 65 °C with continuous stirring until the reaction is complete.[1]
-
Workup and Isolation:
-
Distill the ethanol from the reaction mixture.[1]
-
Dissolve the distillation residue in hot water.[1]
-
Filter the hot solution.
-
Cool the filtrate to allow for the precipitation of 2-isobutyl-acetamide (a precursor to this compound, though the patent seems to misname the final product in this description).
-
Collect the separated solid and dry it to obtain the product.[1]
-
Note: While the referenced patent describes this synthesis, it is important to note that the direct synthesis from 4-methylpentanoyl chloride and ammonia (B1221849) or the dehydration of ammonium (B1175870) 4-methylpentanoate (B1230305) are also common methods for preparing primary amides.
Spectral Data and Characterization
The identity and purity of this compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹³C NMR | Spectral data is available and can be accessed through databases such as SpectraBase. |
| GC-MS | Mass spectrometry data is available from the NIST Mass Spectrometry Data Center. |
| Infrared (IR) Spectrum | The IR spectrum shows characteristic peaks for the amide functional group, including N-H stretching and C=O stretching vibrations. |
Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and the ¹H and ¹³C NMR spectra are recorded. The chemical shifts, splitting patterns, and integration of the signals are used to confirm the structure.
-
Infrared (IR) Spectroscopy: A sample can be prepared as a KBr pellet or a mull and the IR spectrum recorded. The presence of characteristic absorption bands for the amide group (N-H stretch around 3350 and 3180 cm⁻¹, C=O stretch around 1650 cm⁻¹) confirms its identity.
-
Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique provides the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.
Role in Drug Discovery and Development: A Perspective
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself has significant biological activity or is an active candidate in any drug development pipeline. However, the amide functional group and the isocaproyl moiety are present in various biologically active molecules.
Simple aliphatic amides are generally considered to have low toxicity.[2] Their potential to engage in hydrogen bonding allows them to interact with biological targets, although often with low affinity and specificity. It is more plausible that this compound could serve as a chemical intermediate or a building block in the synthesis of more complex and potent pharmaceutical agents.[3] The isocaproyl group, for instance, is a feature of some amino acid derivatives used in peptide synthesis.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Logical Relationship in Medicinal Chemistry
This diagram illustrates the conceptual role of a simple aliphatic amide like this compound as a starting point for developing more complex, potentially bioactive molecules.
References
A Technical Guide to the Physicochemical Properties of 4-Methylpentanamide
This technical guide provides an in-depth overview of the melting and boiling points of 4-Methylpentanamide, targeted towards researchers, scientists, and professionals in drug development. This document outlines the key physical constants and details the experimental methodologies for their determination.
Physicochemical Data of this compound
This compound is a primary amide with the molecular formula C6H13NO. Its physical properties, particularly its melting and boiling points, are influenced by its ability to form strong intermolecular hydrogen bonds.[1][2] The quantitative data for these properties are summarized below.
| Property | Value | Conditions |
| Melting Point | 118-120 °C | Not specified |
| Boiling Point | 245.2 °C | at 760 mmHg |
Experimental Protocols
The determination of accurate melting and boiling points is crucial for the characterization and purity assessment of a compound.[3] The following are detailed methodologies for these key experiments.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point can be determined using a melting point apparatus, such as a Mel-Temp or a Thiele tube.
Protocol using a Melting Point Apparatus:
-
Sample Preparation: A small amount of the dry, crystalline this compound is placed into a capillary tube, which is then sealed at one end. The sample is packed down to the bottom of the tube.[3]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Initial Rapid Heating: A preliminary determination is often performed by heating the sample rapidly to get an approximate melting point range.
-
Slow Heating for Accuracy: A second sample is then heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the approximate melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal disappears is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1.0 °C).
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Protocol using a Thiele Tube:
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end down.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[4]
-
Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[4]
-
Observation and Recording: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the given atmospheric pressure.[4]
Logical Workflow and Relationships
The following diagram illustrates the logical workflow for determining the melting point of a solid organic compound like this compound.
Caption: Workflow for Melting Point Determination.
References
Stability and Degradation of 4-Methylpentanamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and degradation profile of 4-Methylpentanamide. Due to the limited availability of specific experimental data for this compound, this document outlines the expected degradation pathways and stability characteristics based on the established chemistry of aliphatic primary amides. Detailed, generalized experimental protocols for conducting forced degradation studies—including hydrolytic, thermal, and enzymatic stress testing—are provided to guide researchers in establishing a stability-indicating profile. Furthermore, this guide presents illustrative quantitative data and diagrams to serve as a foundational resource for drug development professionals working with this compound or structurally similar molecules.
Introduction
This compound is a primary aliphatic amide. The stability of such compounds is a critical parameter in pharmaceutical development, influencing formulation, storage, and regulatory approval.[1][2] Understanding the degradation pathways and the kinetics of degradation is essential for developing stable drug products and ensuring patient safety.[3] Forced degradation studies are a regulatory requirement and a crucial tool to identify potential degradation products, elucidate degradation mechanisms, and develop stability-indicating analytical methods.[1][4] This guide will address the anticipated stability and degradation of this compound under various stress conditions.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Appearance | Solid (predicted) |
| Boiling Point | 245.2°C at 760 mmHg |
| Flash Point | 102.1°C |
| Density | 0.894 g/cm³ |
| CAS Number | 1119-29-5 |
Predicted Degradation Pathways
The primary degradation pathway for simple amides like this compound is hydrolysis.[5][6] This can be catalyzed by acid or base.[6][7] Other potential degradation routes include thermal decomposition and enzymatic hydrolysis.
Hydrolytic Degradation
Amide hydrolysis involves the cleavage of the amide bond to yield a carboxylic acid and ammonia (B1221849) (or an amine for substituted amides).[8]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release ammonia and 4-methylpentanoic acid.[9][10][11]
-
Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels an amide anion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia.[8][9]
The overall hydrolytic degradation pathway is illustrated in the diagram below.
Caption: Acid or base-catalyzed hydrolysis of this compound.
Thermal Degradation
While amides are generally thermally stable, elevated temperatures can lead to decomposition.[12] For aliphatic polyamides, thermal degradation can proceed via chain scission, releasing smaller hydrocarbon molecules and nitrogen-containing compounds.[13] For this compound, significant decomposition is expected at temperatures above 160°C, potentially yielding smaller alkanes, alkenes, and nitriles through various radical and rearrangement mechanisms.[12]
Enzymatic Degradation
In a biological context, amide bonds can be cleaved by amidase enzymes.[14][15] These enzymes catalyze the hydrolysis of the amide bond under physiological conditions.[16][17] The susceptibility of this compound to specific amidases would require experimental investigation.
Illustrative Quantitative Degradation Data
The following tables present hypothetical quantitative data to illustrate the expected outcomes of forced degradation studies on this compound. This data is intended for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 2: Illustrative Hydrolytic Degradation of this compound
| Condition | Time (hours) | This compound Remaining (%) | 4-Methylpentanoic Acid Formed (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 |
| 24 | 85.2 | 14.8 | |
| 48 | 71.5 | 28.5 | |
| 72 | 58.9 | 41.1 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 |
| 24 | 80.1 | 19.9 | |
| 48 | 62.3 | 37.7 | |
| 72 | 45.8 | 54.2 |
Table 3: Illustrative Thermal Degradation of this compound (Solid State)
| Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradants |
| 80 | 72 | 98.5 | Not Detected |
| 120 | 72 | 92.1 | Trace amounts of smaller hydrocarbons |
| 160 | 24 | 85.7 | Isobutane, propene, acetonitrile (B52724) |
| 200 | 8 | 65.3 | Isobutane, propene, acetonitrile, other nitriles |
Experimental Protocols
Detailed protocols for conducting forced degradation studies are provided below. These are generalized procedures and may require optimization for this compound.
Stability-Indicating HPLC Method Development Workflow
A crucial prerequisite for accurate degradation studies is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[18][19] The workflow for developing such a method is outlined below.
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol for Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at the same time points as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.[20][21][22]
Protocol for Thermal Degradation Study (Solid State)
-
Sample Preparation: Place a known amount of solid this compound in a controlled temperature and humidity chamber.
-
Stress Conditions: Expose the sample to a high temperature (e.g., 80°C, 120°C, 160°C) for a defined period.
-
Sample Analysis:
-
At specified time intervals, remove a portion of the sample.
-
Dissolve the sample in a suitable solvent.
-
Analyze using a validated stability-indicating HPLC method.
-
For identification of volatile degradants, techniques like Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) may be employed.
-
Protocol for Enzymatic Degradation Study
-
Enzyme Selection: Select a suitable amidase enzyme (e.g., from a commercial source or a cell lysate).
-
Reaction Setup:
-
Prepare a buffer solution at the optimal pH for the selected enzyme.
-
Dissolve this compound in the buffer to a final concentration of approximately 1 mM.
-
Initiate the reaction by adding the amidase to a final concentration of 1-10 µg/mL.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Sample Analysis:
-
Withdraw aliquots at various time points.
-
Quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the samples by HPLC to monitor the decrease of the substrate and the formation of the product, 4-methylpentanoic acid.
-
Conclusion
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Amide - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. academically.com [academically.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scispace.com [scispace.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. ijper.org [ijper.org]
- 21. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]
- 22. saudijournals.com [saudijournals.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Methylpentanamide from 4-Methylvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpentanamide is a valuable chemical intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Its structure, featuring a branched alkyl chain and a primary amide functional group, makes it a useful building block in medicinal chemistry and drug development. This document provides a detailed protocol for the synthesis of this compound from 4-methylvaleric acid, a common and cost-effective starting material. The described methodology follows a reliable two-step process: the conversion of the carboxylic acid to its corresponding acyl chloride, followed by amidation with ammonia (B1221849). This method is widely applicable for the synthesis of primary amides and is amenable to scale-up.
Reaction Scheme
The overall synthesis of this compound from 4-methylvaleric acid is depicted in the following scheme:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 4-Methylpentanoyl Chloride
This protocol details the conversion of 4-methylvaleric acid to 4-methylpentanoyl chloride using thionyl chloride.
Materials:
-
4-Methylvaleric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Apparatus for distillation under reduced pressure
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 4-methylvaleric acid.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask at room temperature with stirring. The reaction is exothermic and will likely result in the evolution of HCl and SO₂ gas, which should be properly vented in a fume hood.
-
After the initial vigorous reaction subsides, gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 1-2 hours to ensure complete conversion.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude 4-methylpentanoyl chloride is typically used in the next step without further purification.
Part 2: Synthesis of this compound
This protocol describes the amidation of 4-methylpentanoyl chloride using aqueous ammonia.
Materials:
-
Crude 4-methylpentanoyl chloride from Part 1
-
Concentrated aqueous ammonia (NH₃)
-
Ice bath
-
Beaker or flask for the reaction
-
Stirring apparatus
-
Buchner funnel and filter paper for filtration
-
Apparatus for recrystallization
Procedure:
-
Cool a concentrated aqueous ammonia solution in a beaker or flask using an ice bath. A significant excess of ammonia (e.g., 5-10 equivalents) should be used to neutralize the HCl byproduct and drive the reaction to completion.
-
Slowly and carefully add the crude 4-methylpentanoyl chloride dropwise to the cold, stirred ammonia solution. This reaction is highly exothermic and will produce fumes of ammonium (B1175870) chloride.[1][2]
-
A white precipitate of this compound should form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any ammonium chloride and excess ammonia.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
-
Dry the purified product under vacuum to obtain the final this compound.
Data Presentation
Table 1: Physicochemical and Spectral Data of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Appearance | White solid | |
| Boiling Point | 245.2 °C at 760 mmHg | [4] |
| Density | 0.894 g/cm³ | [4] |
| ¹H NMR (CDCl₃) | Predicted: δ 5.4-6.0 (br s, 2H, -NH₂), 2.1-2.3 (t, 2H, -CH₂-C=O), 1.5-1.7 (m, 1H, -CH(CH₃)₂), 1.3-1.5 (q, 2H, -CH₂-CH(CH₃)₂), 0.9 (d, 6H, -CH(CH₃)₂) | |
| ¹³C NMR (CDCl₃) | Predicted: δ 175-176 (-C=O), 40-42 (-CH₂-C=O), 34-36 (-CH₂-CH(CH₃)₂), 27-29 (-CH(CH₃)₂), 22-24 (-CH(CH₃)₂) | |
| IR (KBr, cm⁻¹) | ~3350, 3180 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1610 (N-H bend, Amide II) | |
| Mass Spectrum (EI) | m/z (%): 115 (M⁺), 72, 59, 44 | [3] |
Note: Predicted NMR data is based on typical chemical shifts for similar structures. Actual experimental values may vary.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction of acyl chlorides with ammonia is highly exothermic and can be vigorous.[1][] The addition should be done slowly and with adequate cooling.
-
Concentrated ammonia is corrosive and has a pungent odor. Avoid inhalation of vapors.
-
Properly quench any unreacted thionyl chloride before disposal.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound from 4-methylvaleric acid. This two-step synthesis via an acyl chloride intermediate is a fundamental transformation in organic chemistry with broad applicability in the synthesis of primary amides for pharmaceutical and chemical research. By following the detailed procedures and safety precautions, researchers can successfully prepare this valuable building block for their synthetic endeavors.
References
Laboratory Synthesis of 4-Methylpentanamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 4-methylpentanamide, a valuable intermediate in organic synthesis and drug discovery. The described method is a two-step process commencing with the conversion of 4-methylpentanoic acid to its corresponding acyl chloride, followed by amidation to yield the final product. This protocol is intended for use by trained chemistry professionals in a controlled laboratory environment.
Chemical Properties and Data
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 1119-29-5 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Soluble in organic solvents |
Experimental Protocols
This synthesis is performed in two main stages: the formation of 4-methylpentanoyl chloride and the subsequent amidation to form this compound.
Part 1: Synthesis of 4-Methylpentanoyl Chloride
This procedure is adapted from a general method for the synthesis of acyl chlorides from carboxylic acids.[3][4]
Materials:
-
4-Methylpentanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, and under an inert atmosphere, dissolve 4-methylpentanoic acid (1 equivalent) in anhydrous diethyl ether.
-
Add a catalytic amount of anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction progress by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation. The crude 4-methylpentanoyl chloride is typically used directly in the next step without further purification.
Part 2: Synthesis of this compound
This procedure is a general method for the synthesis of amides from acyl chlorides.[4]
Materials:
-
4-Methylpentanoyl chloride (from Part 1)
-
Concentrated aqueous ammonia (B1221849) (NH₄OH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude 4-methylpentanoyl chloride (1 equivalent) in dichloromethane in a flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (at least 2 equivalents) to the stirred solution. A vigorous reaction is expected.
-
Continue stirring the mixture for 15-30 minutes at room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove ammonium (B1175870) chloride and excess ammonia.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Key transformations in the synthesis of this compound.
Safety Precautions
-
Thionyl chloride is a corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood.
-
The reaction between acyl chlorides and ammonia is exothermic and can be vigorous. Perform the addition of ammonia slowly and with cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Application Notes and Protocols for the Quantification of 4-Methylpentanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpentanamide is a chemical compound of interest in various fields, including organic synthesis and potentially as an impurity or metabolite in drug development processes. Accurate and reliable quantification of this analyte is crucial for quality control, metabolic studies, and safety assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound, drawing upon established analytical techniques for similar compounds. Due to a lack of specific validated methods for this compound in the public domain, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are based on methodologies for related amides and aldehydes and serve as a strong starting point for method development and validation. Nuclear Magnetic Resonance (NMR) spectroscopy is also discussed as a viable technique for structural confirmation and quantification.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique suitable for volatile and semi-volatile compounds. GC-MS provides both quantitative data and structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. For analytes like this compound that lack a strong UV chromophore, derivatization or the use of a universal detector such as a mass spectrometer (LC-MS) or evaporative light scattering detector (ELSD) is necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantitative analysis (qNMR).[1][2][3] It can be used for the quantification of amides by integrating the signals of specific protons relative to an internal standard.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from general GC-MS methods for the analysis of volatile and semi-volatile organic compounds.[5][6][7]
1. Sample Preparation (Liquid-Liquid Extraction)
This procedure is suitable for extracting this compound from aqueous matrices.
-
Materials:
-
Sample containing this compound
-
Dichloromethane (DCM), GC-grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Glass vials with PTFE-lined septa
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 10 mL of the aqueous sample into a separatory funnel.
-
Add 1 g of NaCl to the sample to increase the ionic strength of the aqueous phase and improve extraction efficiency.
-
Add 5 mL of DCM to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. If an emulsion forms, the sample can be centrifuged.
-
Drain the lower organic layer (DCM) into a clean glass vial.
-
Repeat the extraction with a fresh 5 mL portion of DCM and combine the organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a GC vial for analysis.
-
2. GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.[8]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-350 |
| Scan Mode | Full Scan (for qualitative) and Selected Ion Monitoring (SIM) (for quantitative) |
3. Data Analysis and Quantification
-
Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and mass spectrum. The mass spectrum should show the molecular ion and characteristic fragment ions.
-
Quantitative Analysis: For quantification, use an internal standard method. A suitable internal standard would be a deuterated analog of this compound or a compound with similar chemical properties and chromatographic behavior.
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Analyze the calibration standards using the optimized GC-MS method in SIM mode. Monitor characteristic ions for both the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Prepare and analyze the unknown samples, spiked with the same concentration of the internal standard.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance data for a validated GC-MS method.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 10% |
High-Performance Liquid Chromatography (HPLC) Protocol with Pre-Column Derivatization
Due to the lack of a strong chromophore, direct UV detection of this compound is challenging. This protocol describes a pre-column derivatization approach to introduce a UV-active moiety, adapted from a method for a similar aliphatic alcohol.[9]
1. Derivatization Procedure
-
Reagents:
-
This compound standard and samples
-
3,5-Dinitrobenzoyl chloride (derivatizing agent)
-
Pyridine (B92270) (catalyst)
-
Acetonitrile (ACN), HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
In a vial, add 100 µL of the sample or standard solution.
-
Add 100 µL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in acetonitrile.
-
Add 50 µL of pyridine to catalyze the reaction.
-
Seal the vial and vortex thoroughly.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 500 µL of 0.1 M HCl to quench the reaction.
-
The derivatized sample is now ready for HPLC analysis.
-
2. HPLC Instrumentation and Parameters
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector |
| Wavelength | 254 nm |
3. Data Analysis and Quantification
The quantification procedure is similar to the GC-MS method, utilizing an internal standard and a calibration curve based on the peak areas of the derivatized analyte and internal standard.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 97-103% |
| Precision (% RSD) | < 5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Quantitative NMR (qNMR) can be a highly accurate method for determining the concentration of this compound without the need for a calibration curve, provided a certified internal standard is used.[1]
1. Sample Preparation
-
Materials:
-
Sample containing this compound
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
NMR tubes
-
-
Procedure:
-
Accurately weigh a known amount of the sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
2. NMR Data Acquisition
-
Instrument: 400 MHz or higher NMR spectrometer
-
Experiment: Quantitative ¹H NMR
-
Key Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
A sufficient number of scans for a good signal-to-noise ratio.
-
3. Data Processing and Analysis
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to specific protons of this compound and the internal standard.
-
Calculate the molar concentration of this compound using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MWIS) * (MWanalyte / Vsample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
V = Volume
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
Conclusion
The analytical methods outlined in this document provide a comprehensive starting point for the quantification of this compound in various matrices. The choice between GC-MS, HPLC with derivatization, and qNMR will depend on the specific requirements of the analysis. It is crucial to note that these protocols should be thoroughly validated for the specific sample matrix and intended application to ensure accurate and reliable results. Validation should include assessments of linearity, accuracy, precision, selectivity, and sensitivity (LOD and LOQ).
References
- 1. 4irsolutions.com [4irsolutions.com]
- 2. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dea.gov [dea.gov]
- 9. benchchem.com [benchchem.com]
Application Note: Detection of 4-Methylpentanamide by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of 4-Methylpentanamide using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided herein are designed to offer a robust and reproducible framework for the analysis of this short-chain amide in various matrices. This document includes detailed procedures for sample preparation, optimized GC-MS instrument parameters, and data analysis guidelines.
Introduction
This compound (C₆H₁₃NO, MW: 115.17 g/mol ) is a chemical compound that may be of interest in various fields, including organic synthesis, pharmaceutical research, and as a potential biomarker.[1][2] Accurate and sensitive quantification of this compound is crucial for its characterization and for understanding its role in different chemical and biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra. This application note provides a standardized protocol for the GC-MS analysis of this compound, which can be adapted for various research and development applications.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for extracting this compound from aqueous matrices.
Materials:
-
Sample containing this compound
-
Dichloromethane (B109758) (DCM), GC-grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel (50 mL)
-
Glass vials with PTFE-lined septa
-
Pipettes and bulbs
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.
-
Add 1 g of NaCl to the separatory funnel and dissolve by gentle shaking. This will increase the ionic strength of the aqueous phase and improve extraction efficiency.
-
Add 10 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 5 minutes.
-
Drain the lower organic layer (DCM) into a clean, dry glass vial.
-
Repeat the extraction of the aqueous layer with a fresh 10 mL portion of dichloromethane.
-
Combine the organic extracts.
-
Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.
-
Carefully transfer the dried extract to a clean GC vial for analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required depending on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Range | m/z 40-200 |
| Solvent Delay | 4 min |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound is characterized by several key fragments.[3] The molecular ion peak ([M]⁺) is expected at m/z 115. The base peak is typically observed at m/z 59, corresponding to the [C₂H₅NO]⁺ fragment resulting from McLafferty rearrangement. Other significant fragments can be used as qualifier ions for confirmation.
Quantitative Data
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The following table summarizes the expected quantitative data for the analysis of this compound. These values are typical and may vary based on the specific analytical setup.
| Parameter | Value |
| Retention Time (RT) | ~ 8 - 12 min (dependent on the specific GC conditions) |
| Quantifier Ion (m/z) | 59 |
| Qualifier Ion 1 (m/z) | 72 |
| Qualifier Ion 2 (m/z) | 115 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Linear Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Application Note: 1H and 13C NMR Spectroscopy of 4-Methylpentanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-methylpentanamide. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.
Introduction
This compound is a simple branched-chain amide. NMR spectroscopy is a powerful analytical technique for confirming its molecular structure by providing detailed information about the chemical environment of each carbon and hydrogen atom. This application note presents the expected ¹H and ¹³C NMR spectral data, along with standardized protocols for sample preparation and spectral acquisition.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These values are based on established NMR prediction algorithms and typical solvent effects.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (CH₃) | 0.92 | Doublet | 6.6 | 6H |
| H-2 (CH) | 1.70 | Nonet | 6.7 | 1H |
| H-3 (CH₂) | 1.45 | Triplet | 7.5 | 2H |
| H-4 (CH₂) | 2.15 | Triplet | 7.5 | 2H |
| H-5 (NH₂) | 5.40 (broad) | Singlet | - | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CH₃) | 22.5 |
| C-2 (CH) | 27.8 |
| C-3 (CH₂) | 38.7 |
| C-4 (CH₂) | 35.4 |
| C-5 (C=O) | 175.8 |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.
I. Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool inserted into the Pasteur pipette during transfer.
II. NMR Instrument Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 12-16 ppm
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0-2.0 s
-
Spectral Width: 0-200 ppm
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
-
Coupling Constant Measurement: In the ¹H NMR spectrum, measure the J-coupling constants for multiplet signals.
Visualizations
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.
Caption: Structure of this compound with atom numbering for NMR correlation.
Caption: Experimental workflow for NMR analysis of this compound.
Application Note: Interpreting the Mass Spectrum of 4-Methylpentanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the electron ionization (EI) mass spectrum of 4-Methylpentanamide. It includes a summary of the key spectral data, a proposed fragmentation pathway, and a standardized protocol for acquiring similar mass spectra. This information is valuable for the structural elucidation and quality control of this compound and related compounds in research and drug development settings.
Introduction
This compound (C₆H₁₃NO, Molecular Weight: 115.17 g/mol ) is a primary amide that can be found in various chemical contexts, from synthetic intermediates to potential biologically active molecules.[1][2] Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of such compounds. Electron ionization (EI) is a common "hard" ionization technique that induces significant fragmentation, providing a characteristic fingerprint for a given molecule.[1] Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification.
Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. The molecular ion peak ([M]⁺˙) is expected at an m/z of 115. The most prominent peaks observed in the spectrum are summarized in the table below.
| m/z | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 115 | Low | [C₆H₁₃NO]⁺˙ | Molecular Ion |
| 59 | Base Peak | [C₂H₅NO]⁺˙ | McLafferty Rearrangement |
| 72 | High | [C₃H₆NO]⁺ | α-cleavage |
| 44 | High | [C₂H₆N]⁺ | Cleavage of the C-C bond adjacent to the carbonyl group |
| 43 | Moderate | [C₃H₇]⁺ | Alkyl fragment |
Note: Relative intensities are qualitative descriptions based on typical amide fragmentation and available spectral data. The base peak is the most intense peak in the spectrum.
Interpretation of the Fragmentation Pattern
The fragmentation of this compound under electron ionization can be explained by several key processes common to primary amides:
-
Molecular Ion Peak ([M]⁺˙ at m/z 115): The peak corresponding to the intact molecule after the loss of one electron. Due to the energetic nature of EI, this peak is often of low abundance.
-
McLafferty Rearrangement (Base Peak at m/z 59): This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In this compound, a hydrogen atom from the γ-carbon (carbon-4) is transferred to the carbonyl oxygen, leading to the cleavage of the Cα-Cβ bond and the formation of a neutral alkene (isobutene) and a resonance-stabilized radical cation of acetamide (B32628) with an m/z of 59. This fragment is often the base peak in the spectra of such amides.
-
α-Cleavage (m/z 72): This involves the cleavage of the bond between the α- and β-carbon atoms. For this compound, this results in the loss of an isobutyl radical ([C₄H₉]˙) and the formation of the [CH₂C(O)NH₂]⁺ ion at m/z 72.
-
Cleavage Adjacent to the Carbonyl Group (m/z 44): Cleavage of the C-C bond between the carbonyl carbon and the α-carbon results in the formation of the [C(O)NH₂]⁺ ion and an isobutyl radical. The resulting [C(O)NH₂]⁺ can further rearrange to [CH₂NH₂]⁺, both having an m/z of 44.
-
Alkyl Fragmentation (m/z 43): The peak at m/z 43 corresponds to the stable isopropyl cation ([CH(CH₃)₂]⁺) formed from the cleavage of the alkyl chain.
Experimental Protocol: Acquiring the Mass Spectrum of this compound
This protocol outlines a general procedure for obtaining an electron ionization mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS) system.
1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC column suitable for the analysis of polar compounds (e.g., DB-5ms, HP-5ms).
2. Reagents and Materials
-
This compound sample.
-
High-purity solvent for sample dissolution (e.g., methanol, dichloromethane).
-
High-purity helium carrier gas.
3. Sample Preparation
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Filter the sample if necessary to remove any particulate matter.
4. GC-MS Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-200
-
Scan Speed: 2 scans/second
5. Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Process the data to identify the m/z values and relative intensities of the major peaks.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Visualizations
References
Experimental Applications of 4-Methylpentanamide in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-methylpentanamide as a versatile building block in organic synthesis. The following sections outline key transformations, including its reduction to primary amines, dehydration to nitriles, and rearrangement to homologous amines, providing a foundation for the synthesis of diverse molecular scaffolds relevant to pharmaceutical and materials science research.
Reduction of this compound to 4-Methylpentylamine
The reduction of amides is a fundamental transformation in organic chemistry, yielding the corresponding amines. This compound can be effectively reduced to 4-methylpentylamine, a primary amine synthon, using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds by nucleophilic acyl substitution followed by a nucleophilic addition of hydride to the resulting iminium ion intermediate.
Reaction Scheme:
Quantitative Data
| Reactant | Reagent | Solvent | Product | Yield (%) | Reference |
| Aliphatic Primary Amide | LiAlH₄ | THF/Ether | Primary Amine | High | [1][2] |
Note: While specific yield data for the reduction of this compound is not cited, the reduction of aliphatic primary amides with LiAlH₄ is generally a high-yielding transformation.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Distilled water
-
10% Sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Amide: Dissolve this compound (1 equivalent) in anhydrous THF in a separate flask. Slowly add this solution to the stirred LiAlH₄ suspension via a dropping funnel. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add distilled water (to quench excess LiAlH₄), followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more distilled water. A granular precipitate should form.
-
Extraction: Filter the resulting solid and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washes. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Purification: The crude 4-methylpentylamine can be purified by distillation.
Experimental Workflow
Dehydration of this compound to 4-Methylpentanenitrile
The dehydration of primary amides offers a direct route to nitriles, which are valuable intermediates in organic synthesis. This compound can be converted to 4-methylpentanenitrile using various dehydrating agents. Modern methods, such as the catalytic Appel-type reaction, provide a mild and efficient alternative to harsh classical conditions.[3][4]
Reaction Scheme:
Quantitative Data for Catalytic Appel-Type Dehydration of Aliphatic Amides
| Substrate | Dehydrating System | Solvent | Time (min) | Yield (%) | Reference |
| Aliphatic Amide | (COCl)₂, Et₃N, Ph₃PO (cat.) | Acetonitrile (B52724) | < 10 | High | [3][4] |
| Aliphatic Amide | P(NMe₂)₃, Et₂NH | CHCl₃ | 6-12 h | High | [5][6] |
| Aliphatic Amide | PCl₃, Et₂NH | CHCl₃ | 40 min | High | [5][6] |
Experimental Protocol: Catalytic Appel-Type Dehydration
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Triethylamine (B128534) (Et₃N)
-
Triphenylphosphine (B44618) oxide (Ph₃PO)
-
Anhydrous acetonitrile (MeCN)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add triethylamine (3 equivalents) and triphenylphosphine oxide (0.01 equivalents) under a nitrogen atmosphere.
-
Addition of Reagent: Cool the mixture to 0 °C and slowly add oxalyl chloride (2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete in less than 10 minutes.[3] Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-methylpentanenitrile can be purified by column chromatography or distillation.
Dehydration Reaction Pathway
Hofmann Rearrangement of this compound to 4-Methylbutylamine
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This transformation proceeds through an isocyanate intermediate. When applied to this compound, the product is 4-methylbutylamine.
Reaction Scheme:
Quantitative Data
Specific quantitative data for the Hofmann rearrangement of this compound was not found in the surveyed literature. However, the reaction is generally effective for unhindered aliphatic amides.
Experimental Protocol: Hofmann Rearrangement
Materials:
-
This compound
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Preparation of Hypobromite (B1234621): In a flask, prepare a solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a cold aqueous solution of sodium hydroxide (4 equivalents).
-
Addition of Amide: Add this compound (1 equivalent) to the freshly prepared hypobromite solution.
-
Reaction: Warm the mixture gently. The reaction progress can be monitored by the disappearance of the amide starting material.
-
Isolation: Once the reaction is complete, the resulting 4-methylbutylamine can be isolated by steam distillation from the alkaline solution or by extraction with a suitable organic solvent like diethyl ether.
-
Purification: The crude amine can be further purified by distillation.
Hofmann Rearrangement Signaling Pathway
References
- 1. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction [organic-chemistry.org]
- 4. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Methylpentanamide as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 4-methylpentanamide and its derivatives as key precursors in the synthesis of active pharmaceutical ingredients (APIs), with a primary focus on the anticonvulsant drug Pregabalin (B1679071). The protocols provided are based on established synthetic routes and offer detailed methodologies for key transformations.
Introduction
This compound and its related chemical structures, such as 4-methylpentanenitrile and 3-(carbamoylmethyl)-5-methylhexanoic acid, serve as crucial building blocks in the synthesis of gabapentinoid drugs. These compounds provide the characteristic isobutyl moiety and a reactive functional group that can be elaborated into the final gamma-aminobutyric acid (GABA) analog structure. The primary application highlighted is the synthesis of Pregabalin, a widely used medication for epilepsy, neuropathic pain, and generalized anxiety disorder.
Application 1: Synthesis of (S)-Pregabalin
(S)-Pregabalin, the active enantiomer of Pregabalin, can be synthesized from precursors derived from 4-methylpentanoic acid, a close chemical relative of this compound. A key step in a common synthetic pathway involves the Hofmann rearrangement of an amide intermediate, 3-(carbamoylmethyl)-5-methylhexanoic acid, to introduce the primary amine functionality with the loss of one carbon atom.
Synthetic Workflow Overview
The overall synthetic strategy involves the formation of a key intermediate, (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, followed by a Hofmann rearrangement to yield (S)-Pregabalin. The workflow can be visualized as follows:
Caption: Synthetic workflow for (S)-Pregabalin.
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid
This protocol describes the synthesis of the key amide intermediate from 3-isobutylglutaric acid.
-
Reaction Setup: In a suitable reaction vessel, combine 3-isobutylglutaric acid and urea (B33335) in a 1:1 molar ratio in an organic solvent such as toluene (B28343).
-
Reaction: Heat the mixture to reflux (approximately 100-140°C) and maintain for a specified period to facilitate the formation of 3-isobutylglutarimide.
-
Hydrolysis: Cool the reaction mixture to 70-90°C and add water. Further cool to 40-60°C and adjust the pH to 11.0-14.0 with a base (e.g., sodium hydroxide) to induce ring-opening of the imide to the monoamide.
-
Work-up: After the reaction is complete, separate the aqueous and organic layers. Acidify the aqueous layer to a pH of 1.0-3.0 with an acid (e.g., hydrochloric acid).
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Partially remove the solvent under vacuum and cool the concentrated solution to 0-15°C to crystallize the racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.
Protocol 2: Chiral Resolution of 3-(carbamoylmethyl)-5-methylhexanoic acid
This protocol details the separation of the desired (R)-enantiomer.
-
Salt Formation: Dissolve the racemic 3-(carbamoylmethyl)-5-methylhexanoic acid in a mixture of chloroform (B151607) and ethanol. Add (R)-(+)-phenylethylamine and heat the mixture to 55°C for 30 minutes.
-
Crystallization: Cool the reaction mixture to 30-35°C and stir for 30 minutes to allow for the crystallization of the diastereomeric salt of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid with (R)-(+)-phenylethylamine.
-
Isolation: Filter the solid, wash with chloroform, and dry under vacuum to obtain the diastereomerically pure salt.[1]
Protocol 3: Hofmann Rearrangement to (S)-Pregabalin
This protocol describes the conversion of the resolved amide to the final API.[1]
-
Reaction Setup: In a reaction vessel, dissolve the (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, (R)-(+)-phenylethylamine salt (30 g) in water (100 ml) and add sodium hydroxide (B78521) (12.8 g). Stir at 30°C for 25 minutes.
-
Extraction: Wash the reaction mixture with toluene (3 x 100 ml) to remove the chiral auxiliary.
-
Hofmann Reaction: To the aqueous layer, add more water (50 ml) and sodium hydroxide (19.2 g) and cool the mixture to 0-5°C. Slowly add bromine (18.7 g) while maintaining the temperature between 0-5°C.
-
Reaction Progression: Heat the reaction mixture to 85°C and stir for 60 minutes.
-
Work-up and Isolation: Cool the reaction mixture to 35-40°C and add aqueous hydrochloric acid (31.4 g, 30%). This will precipitate the crude (S)-Pregabalin, which can be further purified by recrystallization.
Quantitative Data
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |
| Chiral Resolution | Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid | (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, (R)-(+)-phenylethylamine salt | (R)-(+)-phenylethylamine, Chloroform, Ethanol | ~70% | 97.71% (chiral HPLC) | [1] |
| Hofmann Rearrangement | (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, (R)-(+)-phenylethylamine salt | (S)-Pregabalin | NaOH, Br₂, HCl | Not explicitly stated, but part of a high-yield process | High | [1][2] |
Alternative Precursor: 4-Methylpentanenitrile
An alternative synthetic route utilizes 4-methylpentanenitrile, the dehydrated form of this compound, as a starting material for the synthesis of (±)-Pregabalin.[3]
Synthetic Workflow Overview
Caption: Synthesis of (±)-Pregabalin from 4-Methylpentanenitrile.
Experimental Protocols
Protocol 4: Synthesis of 2-Benzyl-4-methylpentanenitrile [3]
-
LDA Preparation: Prepare a solution of lithium diisopropylamide (LDA) in THF:n-hexane at -20°C from diisopropylamine (B44863) and n-butyllithium.
-
Addition of Nitrile: Cool the LDA solution to -78°C and add a solution of 4-methylpentanenitrile in THF dropwise. Stir for 1 hour at -78°C.
-
Benzylation: Add a solution of benzyl (B1604629) chloride in dry THF dropwise to the reaction mixture and stir for an additional 2 hours at -78°C.
-
Work-up: Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated.
-
Purification: Purify the crude product by chromatography to yield pure 2-benzyl-4-methylpentanenitrile.
Protocol 5: Oxidation to 3-Cyano-5-methylhexanoic acid [3]
-
Reaction Setup: To a solution of 2-benzyl-4-methylpentanenitrile in a mixture of acetonitrile, carbon tetrachloride, and water, add sodium periodate (B1199274) followed by ruthenium (III) chloride.
-
Reaction: Stir the mixture overnight at room temperature.
-
Work-up: Dilute the reaction with dichloromethane (B109758) and filter through celite. The organic extract is then washed, dried, and concentrated to afford the carboxylic acid.
Protocol 6: Reduction to (±)-Pregabalin [3]
-
Reaction Setup: To a cooled (0°C) solution of 3-cyano-5-methylhexanoic acid in methanol, add nickel(II) chloride hexahydrate.
-
Reduction: Add sodium borohydride (B1222165) in small portions over 30 minutes and stir the reaction mixture for an additional hour.
-
Work-up and Isolation: Remove the solvent and dissolve the residue in ethyl acetate. Wash the organic layer with sodium bicarbonate solution, brine, and water. Dry the organic layer and remove the solvent under vacuum to yield (±)-Pregabalin as a white solid.
Quantitative Data
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Benzylation | 4-Methylpentanenitrile | 2-Benzyl-4-methylpentanenitrile | LDA, Benzyl chloride | 80 | [3] |
| Oxidation | 2-Benzyl-4-methylpentanenitrile | 3-Cyano-5-methylhexanoic acid | RuCl₃, NaIO₄ | 70 | [3] |
| Reduction | 3-Cyano-5-methylhexanoic acid | (±)-Pregabalin | NiCl₂·6H₂O, NaBH₄ | 88 | [3] |
Signaling Pathways and Biological Target
Pregabalin is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, it does not bind directly to GABA receptors. Instead, its mechanism of action involves binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system. This interaction is believed to reduce the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P, thereby producing its analgesic, anticonvulsant, and anxiolytic effects.
Caption: Mechanism of action of Pregabalin.
Conclusion
This compound and its derivatives are valuable precursors in the synthesis of important pharmaceuticals like Pregabalin. The synthetic routes often involve key transformations such as the Hofmann rearrangement or the elaboration of a nitrile functional group. The protocols and data presented here provide a comprehensive guide for researchers and professionals in drug development, highlighting the practical application of these precursors in medicinal chemistry.
References
- 1. WO2008137512A2 - Process for preparing pregabalin via hofmann reaction and crystalline form thereof - Google Patents [patents.google.com]
- 2. Synthesis of Pregabalin and Racemize of (S)-(+)-3-Carbamoylmethyl-5-methylhexanoic Acid | Semantic Scholar [semanticscholar.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Note: High-Purity Isolation of 4-Methylpentanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of synthesized 4-Methylpentanamide, a crucial intermediate in various chemical syntheses. The following methods have been developed to ensure high purity of the final compound, suitable for downstream applications in research and drug development.
Introduction
This compound is a primary amide that can be synthesized through various methods, often resulting in a crude product containing unreacted starting materials and side products. Achieving high purity is essential for its use in subsequent reactions and for ensuring the integrity of final products. This protocol outlines two effective purification strategies: recrystallization and column chromatography. The choice of method will depend on the impurity profile of the crude material and the desired final purity.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for selecting the appropriate purification strategy and for monitoring the purity of the compound.
| Property | Value |
| Molecular Formula | C₆H₁₃NO[1] |
| Molecular Weight | 115.17 g/mol [1][2] |
| Boiling Point | 245.2 °C at 760 mmHg |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents such as ethanol (B145695), methanol, and acetone.[3] Sparingly soluble in non-polar solvents like hexane (B92381). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a preferred method for purifying solid compounds and is particularly effective for removing small amounts of impurities.[3] The selection of an appropriate solvent is critical for successful recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Heated magnetic stirrer
-
Erlenmeyer flasks
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: A solvent system of ethanol and water is recommended. This compound is soluble in hot ethanol and less soluble in cold ethanol. Water acts as an anti-solvent.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot solution, add deionized water dropwise until the solution becomes slightly turbid. Reheat the solution gently until it becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective technique for separating compounds with different polarities.[4] It is particularly useful when dealing with complex mixtures or when a very high degree of purity is required.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient could start from 100% hexane and gradually increase to a 50:50 mixture of hexane and ethyl acetate. The optimal solvent system should be determined by preliminary TLC analysis.[5]
-
Fraction Collection: Collect the eluent in small fractions using collection tubes.
-
Purity Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp (if the compound is UV active) or by using a suitable staining agent.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Workflow Diagrams
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography workflow for this compound.
Conclusion
The protocols described in this application note provide robust methods for the purification of synthesized this compound. The choice between recrystallization and column chromatography will depend on the specific impurity profile and the desired scale of purification. For materials with minor impurities, recrystallization is often a more straightforward and economical choice. For more complex mixtures requiring a higher degree of separation, column chromatography offers superior resolution. By following these detailed procedures, researchers can obtain high-purity this compound essential for their scientific endeavors.
References
Standard Operating Procedure for 4-Methylpentanamide Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpentanamide is a short-chain aliphatic amide with potential applications in various fields of biological research. While specific biological activities are still under investigation, its structural similarity to known bioactive amides suggests potential roles as an antimicrobial agent, a modulator of neuronal activity, or a signaling molecule. These application notes provide a framework for the initial characterization and experimental evaluation of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for proper handling, storage, and preparation of experimental solutions.
| Property | Value | Reference |
| CAS Number | 1119-29-5 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 119 °C | [1] |
| Boiling Point | 245.2 °C | |
| Solubility | Soluble in water and polar organic solvents |
Safety Precautions
Amide compounds can have varying toxicological profiles. It is essential to handle this compound with appropriate safety measures in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Work in a well-ventilated area, preferably a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Postulated Biological Activities and Signaling Pathways
Based on the activities of structurally related compounds, this compound is hypothesized to exhibit the following biological effects:
-
Antimicrobial Activity: Short-chain alkyl amides have been shown to possess antimicrobial properties.[2][3] The proposed mechanism involves the disruption of bacterial cell membranes or interference with essential metabolic pathways.
-
Neuromodulatory Effects: Amide derivatives of valproic acid are known to have anticonvulsant and antiallodynic activities.[4][5][6][7] this compound may modulate neuronal excitability by interacting with ion channels or neurotransmitter systems.
-
Cell Signaling Modulation: Certain fatty acid amides act as endogenous signaling molecules, for instance, by interacting with the endocannabinoid system and influencing downstream pathways like the ERK/MAPK signaling cascade.[8][9]
A hypothetical signaling pathway illustrating the potential interaction of this compound with a G-protein coupled receptor (GPCR) leading to the modulation of downstream cellular responses is depicted below.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
The following are detailed protocols for preliminary in vitro evaluation of this compound.
Protocol 1: Assessment of Antibacterial Activity
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial strains using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline solution (0.85% NaCl)
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (vehicle, e.g., sterile water or DMSO)
Experimental Workflow:
References
- 1. This compound | 1119-29-5 [chemicalbook.com]
- 2. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of valproate derivatives I. Antiepileptic efficacy of amides, structural analogs and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the antiallodynic, teratogenic and pharmacokinetic profile of stereoisomers of valnoctamide, an amide derivative of a chiral isomer of valproic acid | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quantitative Analysis of 4-Methylpentanamide in Complex Mixtures: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpentanamide is a chemical compound of interest in various fields, including organic synthesis and as a potential metabolite in drug development. Accurate and precise quantification of this compound in complex matrices such as biological fluids, environmental samples, and reaction mixtures is crucial for understanding its formation, and potential biological effects. This application note provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful analytical techniques renowned for their sensitivity and selectivity.
Analytical Approaches
The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. This compound, being amenable to volatilization, can be effectively analyzed by GC-MS, often with minimal sample derivatization. GC provides excellent separation of analytes, while MS offers sensitive and selective detection based on the mass-to-charge ratio of the compound and its fragments.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that is particularly advantageous for the analysis of non-volatile and thermally labile compounds in complex matrices. The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the sample matrix.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the quantitative analysis of this compound in a complex organic mixture.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample in a glass vial, add 1 mL of a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar amide).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the organic layer (top layer) to a clean vial.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
Transfer the concentrated extract to a GC-MS autosampler vial.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: To be determined from the mass spectrum of a this compound standard (likely a prominent fragment ion).
-
Qualifier Ions: Two other characteristic ions for confirmation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the sensitive quantification of this compound in biological fluids (e.g., plasma, urine).
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an LC-MS/MS autosampler vial.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B
-
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Temperature: 550°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion of a standard solution).
-
Internal Standard: Precursor ion > Product ion.
-
Data Presentation
The following tables summarize the expected quantitative performance data for the GC-MS and LC-MS/MS methods. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: GC-MS Method Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
| Retention Time | ~ 8.5 min |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 10% |
| Retention Time | ~ 4.2 min |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the analytical workflows.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
The GC-MS and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound in complex mixtures. The choice of method will be dictated by the specific analytical requirements, with LC-MS/MS offering superior sensitivity for trace-level quantification in biological matrices. Proper method validation, including the assessment of linearity, accuracy, precision, and the limit of quantification, is essential to ensure the generation of high-quality, reproducible data.
Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from 4-Methylpentanamide and Related Structures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Methylpentanamide is a simple branched-chain amide. While direct applications of this compound as a starting material in the synthesis of novel, complex compounds are not extensively documented in readily available literature, its corresponding carboxylic acid, 4-methylpentanoic acid, and the structurally related amino acid L-leucine are valuable precursors for the synthesis of new chemical entities with potential therapeutic applications. This document provides detailed protocols and application notes based on the synthesis of novel antibacterial agents derived from a structure closely related to 4-methylpentanoic acid, highlighting the potential of this chemical scaffold in drug discovery.
The presented synthesis utilizes a derivative of L-leucine to create a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. These compounds have demonstrated significant in-vitro antibacterial activity against several Gram-positive bacteria, including multidrug-resistant strains.
Application Note 1: Synthesis of Novel Antibacterial Thiazolidine Derivatives
This section details the synthesis and antibacterial activity of a series of novel pentanoic acid derivatives. The core structure, (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl) pentanoic acid, is synthesized from L-leucine and serves as a key intermediate.
Data Presentation: Antibacterial Activity
The synthesized compounds were evaluated for their in-vitro antibacterial activity against several Gram-positive bacterial strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are summarized in the table below.
| Compound | R | MIC (µg/mL) vs. Multidrug-Resistant Gram-Positive Strains |
| 4c | 4-Cl | 2 |
| 4d | 4-Br | 2 |
| 4e | 4-I | 2 |
| 4f | 4-F | 2 |
| Reference | Ciprofloxacin | Not specified in the provided context |
Table 1: Minimum Inhibitory Concentration (MIC) of synthesized compounds against four multidrug-resistant Gram-positive bacterial strains.[1]
The results indicate that compounds 4c, 4d, 4e, and 4f are the most potent antibacterial agents in this series, with MIC values of 2 µg/mL against the tested strains.[1]
Experimental Protocols
Synthesis of (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl) pentanoic acid (Intermediate 3)
This intermediate is prepared from L-leucine according to established literature procedures.[1] The general steps involve the reaction of L-leucine with carbon disulfide in the presence of a base, followed by reaction with an alpha-halo-ester and subsequent cyclization.
General Procedure for the Synthesis of Target Compounds (4a-4h)
The final compounds were synthesized via a Knoevenagel condensation of intermediate 3 with various 5-substituted phenylfuran-2-carbaldehydes (2a-2h ).
-
Step 1: Preparation of Intermediates 2a-2h: The substituted 5-phenylfuran-2-carbaldehydes are synthesized from the corresponding substituted anilines via a Meerwein arylation reaction, following reported procedures.[1]
-
Step 2: Knoevenagel Condensation:
-
To a solution of (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl) pentanoic acid (3 ) in a suitable solvent (e.g., glacial acetic acid), add the appropriate 5-substituted phenylfuran-2-carbaldehyde (2a-2h ).
-
Add a catalytic amount of a base (e.g., sodium acetate).
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterization Data for a Representative Compound (4c):
-
Yield: 44%
-
Melting Point: 72-74 °C
-
Molecular Weight: 435.04
-
IR (KBr) cm⁻¹: 2969 (OH), 1716 (C=O)
-
¹H NMR (DMSO-d₆, 300 MHz, ppm): δ 0.93 (d, 3H, J = 6.1 Hz, CHCH₃), 0.96 (d, 3H, J = 6.4 Hz, CHCH₃), 1.52 (m, 1H, CH(CH₃)₂), 2.06 (m, 1H, CHCH₂-Hₐ), 2.24 (m, 1H, CHCH₂-Hₑ), 5.65 (br. s, 1H, N-CH), 7.48–7.99 (m, 5H, Ar-H), 7.78 (s, 1H, C=CH), 13.41 (s, 1H, COOH).
-
ESI-HRMS calcd for C₂₀H₁₇ClNO₄S₂⁻ ([M-H]⁻): 434.0293; found: 434.0292.[1]
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylpentanamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methylpentanamide, ultimately improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale methods for synthesizing this compound involve the reaction of a 4-methylvaleric acid derivative with an amine source. The two primary routes are:
-
From 4-methylvaleric acid: This method requires the activation of the carboxylic acid using a coupling reagent to facilitate the reaction with ammonia (B1221849) or an ammonia surrogate.
-
From 4-methylvaleryl chloride: This is a two-step process where 4-methylvaleric acid is first converted to the more reactive acid chloride, which is then reacted with an amine.[1]
Q2: Why can't I simply mix 4-methylvaleric acid and ammonia to get a high yield of this compound?
A2: Direct reaction of a carboxylic acid and an amine is generally inefficient. This is due to a competing acid-base reaction that forms a stable and unreactive ammonium (B1175870) carboxylate salt.[2] Overcoming the high activation energy for the direct condensation to an amide requires harsh conditions, such as very high temperatures, which can lead to side reactions and decomposition.[2]
Q3: What are "coupling reagents" and why are they used in amide synthesis?
A3: Coupling reagents are used to activate carboxylic acids, making them more susceptible to nucleophilic attack by an amine.[3] They essentially convert the poor leaving group of the carboxylic acid (-OH) into a better leaving group, thus promoting amide bond formation under milder conditions.[1] Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU).[4]
Q4: What safety precautions should I take when working with reagents like thionyl chloride or oxalyl chloride?
A4: Thionyl chloride and oxalyl chloride are highly corrosive and toxic. They react violently with water and release toxic gases (SO₂ and HCl from thionyl chloride; CO, CO₂, and HCl from oxalyl chloride).[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. It is also crucial to use anhydrous conditions, as moisture will lead to the decomposition of these reagents.[6]
Troubleshooting Guide
Low Yield or No Product Formation
Q5: I am attempting to synthesize this compound from 4-methylvaleric acid using a carbodiimide (B86325) coupling agent (e.g., EDC) but I am getting a very low yield. What are the possible causes?
A5: Low yields in carbodiimide-mediated couplings are common and can often be traced to a few key issues:
-
Hydrolysis of the activated intermediate: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide is highly reactive and susceptible to hydrolysis back to the starting carboxylic acid if water is present in the reaction mixture.[7] It is critical to use anhydrous solvents and reagents.
-
Formation of N-acylurea byproduct: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. This side reaction is particularly problematic in polar solvents.[8]
-
Ineffective activation: The coupling reagent may have degraded due to improper storage (many are moisture-sensitive). Using a fresh batch of the coupling reagent is advisable.[7]
-
Insufficient base: If the amine is used as a salt (e.g., ammonium chloride), a non-nucleophilic base (like triethylamine (B128534) or diisopropylethylamine) is required to liberate the free amine for the reaction.[9]
Q6: I tried synthesizing this compound from 4-methylvaleryl chloride and aqueous ammonia, but the main product seems to be 4-methylvaleric acid. What went wrong?
A6: The recovery of 4-methylvaleric acid indicates that the 4-methylvaleryl chloride is hydrolyzing faster than it is reacting with ammonia. Acid chlorides are highly reactive towards water.[10] Using aqueous ammonia introduces a significant amount of water, which competes with the ammonia as a nucleophile. To favor amidation, it is recommended to use anhydrous ammonia (as a gas bubbled through an anhydrous solvent or as a solution in an anhydrous solvent like THF or methanol).[11]
Impurity Issues
Q7: My final product is contaminated with a byproduct that is insoluble in most organic solvents. I used DCC as a coupling agent. What is this impurity and how can I remove it?
A7: When using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, the byproduct is dicyclohexylurea (DCU).[12] DCU is notoriously insoluble in many common organic solvents, which can make its removal from the desired product challenging. While its low solubility allows for removal by filtration in many cases, co-precipitation with the product can occur. To mitigate this, consider switching to a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the corresponding urea (B33335) byproduct can be easily removed with an aqueous workup.[12]
Q8: After reacting 4-methylvaleric acid with thionyl chloride to form the acid chloride, my subsequent reaction with ammonia is giving multiple unidentified byproducts. What could be the cause?
A8: The formation of byproducts in this two-step procedure can arise from several factors:
-
Residual thionyl chloride: If the excess thionyl chloride is not completely removed after the formation of the acid chloride, it can react with the amine in the next step, leading to complex side reactions.[13] It is crucial to remove all volatile reagents under reduced pressure before adding the amine.
-
High reaction temperature: Amide formation from acid chlorides is typically exothermic. If the reaction temperature is not controlled (e.g., by cooling in an ice bath during the addition of the amine), side reactions can occur.
-
Use of a tertiary amine base: While a base like triethylamine is often used to scavenge the HCl produced, using an excess can sometimes lead to side reactions.[13]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive | Common Solvents | Key Advantages | Potential Drawbacks |
| DCC | HOBt | DCM, THF | Inexpensive, efficient | Forms insoluble DCU byproduct, potential for racemization |
| EDC | HOBt, Oxyma | DCM, DMF, Water | Water-soluble urea byproduct (easy removal), can be used in aqueous solutions | More expensive than DCC, moisture sensitive |
| HATU | (Internal) | DMF, NMP | High reactivity, low racemization, suitable for hindered substrates | Expensive, can form guanidinium (B1211019) byproduct |
| PyBOP | None needed | DMF, DCM | Low racemization, no carcinogenic HMPA byproduct (unlike BOP) | Forms phosphonium byproducts |
Table 2: Typical Reaction Conditions for Amide Synthesis from Acid Chlorides
| Amine Source | Base | Solvent | Typical Temperature | Key Considerations |
| Anhydrous Ammonia (gas) | None or excess NH₃ | Anhydrous DCM, THF, Ether | 0 °C to room temperature | Requires careful handling of gaseous ammonia. |
| Ammonia in Methanol/THF | None or excess NH₃ | Anhydrous Methanol or THF | 0 °C to room temperature | Ensure the ammonia solution is anhydrous.[11] |
| Ammonium Chloride | Triethylamine (TEA) or Diisopropylethylamine (DIEA) | Anhydrous DCM, DMF | 0 °C to room temperature | Requires at least 2 equivalents of base. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Methylvaleric Acid using EDC
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylvaleric acid (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) to make a 0.2 M solution.
-
Activation: Cool the solution to 0 °C using an ice bath. Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq.) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq.). Stir the mixture at 0 °C for 30 minutes.
-
Amidation: To the activated acid solution, slowly add a solution of anhydrous ammonia in THF (2.0 M, 1.5 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound from 4-Methylvaleryl Chloride
-
Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4-methylvaleric acid (1.0 eq.) in anhydrous DCM. Add a catalytic amount of anhydrous DMF (1-2 drops). Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise at 0 °C.[6] Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. Redissolve the crude acid chloride in a small volume of anhydrous DCM and concentrate again to ensure complete removal.
-
Amidation: Dissolve the crude 4-methylvaleryl chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of anhydrous ammonia in THF (2.0 M, 2.0 eq.). Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound from 4-methylvaleric acid.
Caption: Two-step experimental workflow for the synthesis of this compound via the acid chloride.
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. hepatochem.com [hepatochem.com]
- 4. bachem.com [bachem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. Page loading... [guidechem.com]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 4-Methylpentanamide by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions (FAQs) for the purification of 4-Methylpentanamide by recrystallization.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions.
Q1: My this compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This issue typically arises from an inappropriate solvent choice or insufficient solvent volume.
-
Solution 1: Verify Solvent Suitability: this compound, a primary amide, is a polar molecule. Therefore, polar solvents are generally the most effective for its recrystallization. Good starting points include ethanol, acetone, and acetonitrile. Avoid nonpolar solvents like hexane (B92381) or toluene, in which it has low solubility.
-
Solution 2: Increase Solvent Volume: You may not be using a sufficient amount of solvent. Add the hot solvent in small increments to your crude this compound with continuous stirring and heating until the solid completely dissolves.[1][2]
-
Solution 3: Check for Insoluble Impurities: If a small amount of solid material refuses to dissolve even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, you should proceed to the hot filtration step to remove it.[1][3][4]
Q2: After dissolving my this compound and cooling the solution, no crystals are forming. What is the problem?
A2: The absence of crystal formation upon cooling is a common issue, often caused by using too much solvent or the solution being supersaturated.
-
Solution 1: Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[5][6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution.[6] This "seed crystal" will act as a template for other molecules to crystallize upon.
-
-
Solution 2: Reduce Solvent Volume: It is very likely that too much solvent was added, resulting in a solution that is not saturated at the lower temperature.[5][6] Gently heat the solution to boil off some of the solvent. Allow it to cool again and observe for crystal formation. Be cautious not to evaporate too much solvent.
-
Solution 3: Drastic Cooling: If gentle cooling does not yield crystals, try placing the flask in an ice-water bath to further decrease the solubility.[7][8]
Q3: My this compound is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. The reported melting point of this compound is 118-120 °C.
-
Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the saturation point is not reached at a temperature above the melting point of your compound.[5][6]
-
Solution 2: Slow Cooling: Allow the solution to cool down very slowly. You can do this by leaving the flask on a warm surface or insulating it to slow the rate of heat loss. This provides more time for ordered crystals to form instead of an amorphous oil.[6]
-
Solution 3: Change Solvent System: If the problem persists, the chosen solvent may not be ideal. Consider using a solvent with a lower boiling point or a mixed solvent system.
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
A4: A low recovery of the purified product is a frequent outcome in recrystallization.
-
Solution 1: Minimize the Amount of Hot Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[1][6] Use the absolute minimum volume of hot solvent necessary to fully dissolve the solid.
-
Solution 2: Ensure Thorough Cooling: Make sure to cool the solution sufficiently, typically in an ice bath, to maximize the amount of product that crystallizes out of the solution.[7][8]
-
Solution 3: Minimize Transfers: Every transfer of the solution or crystals from one container to another can result in product loss. Plan your steps to minimize these transfers.
-
Solution 4: Second Crop of Crystals: The remaining solution after filtration (the mother liquor) still contains some dissolved product. You can often obtain a second, albeit less pure, crop of crystals by evaporating a portion of the solvent from the mother liquor and cooling it again.[4]
Q5: The recrystallized this compound is still colored. How can I remove colored impurities?
A5: If your purified product retains a color when it should be colorless, colored impurities are present.
-
Solution: Use Activated Charcoal: After dissolving the crude this compound in the hot solvent, add a very small amount of activated charcoal (Norit) to the solution. The colored impurities will adsorb onto the surface of the charcoal.[1][9] Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[1][9] Be aware that using too much charcoal can lead to the loss of your desired product.
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Boiling Point (°C) | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | 100 | Low | Moderate | Potentially suitable, but the high boiling point may be close to the melting point of the amide. |
| Ethanol | 78 | Moderately Soluble | Highly Soluble | Good |
| Acetone | 56 | Soluble | Highly Soluble | Good |
| Acetonitrile | 82 | Moderately Soluble | Highly Soluble | Good |
| Toluene | 111 | Low | Moderately Soluble | Potentially suitable, but the high boiling point may be a concern. |
| Hexane | 69 | Insoluble | Low | Poor (Good for washing crystals) |
Note: The solubility data presented here are estimations based on the properties of similar amides and general solubility principles.[10][11] It is highly recommended to perform small-scale solubility tests to determine the optimal solvent for your specific sample.
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by single-solvent recrystallization.
-
Solvent Selection: Based on the data in Table 1 and preliminary small-scale tests, select a suitable solvent (e.g., ethanol, acetone, or acetonitrile). The ideal solvent should dissolve the this compound when hot but not at room temperature.[1][2]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a boiling chip and the selected solvent in small portions. Heat the mixture on a hot plate with stirring. Continue adding the hot solvent until the solid just dissolves.[1][7] Avoid adding an excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1][9]
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed receiving flask. This step should be done quickly to prevent premature crystallization in the funnel.[1][4]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[3][7] Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[7][8]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4][7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4][12]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
-
Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (118-120 °C) is an indication of purity.[13] Calculate the percent recovery.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound recrystallization.
Caption: Experimental workflow for the purification of this compound.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. athabascau.ca [athabascau.ca]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Pentanamide, 4-methyl- [webbook.nist.gov]
resolving peak tailing of 4-Methylpentanamide in chromatography
This guide provides solutions for common issues encountered during the chromatographic analysis of 4-Methylpentanamide, with a focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a distortion where the latter part of a chromatographic peak is broader than the front part, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 often signify problematic tailing that can affect resolution and the accuracy of quantification.[1][3]
Q2: I am observing peak tailing with this compound. What are the likely causes?
A2: Peak tailing for a polar compound like this compound can stem from several factors:
-
Secondary Interactions: The primary cause is often unwanted interactions between the analyte and the stationary phase.[4] For silica-based columns, strong interactions can occur between the polar amide group of your compound and residual acidic silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface.[4][5]
-
Column Issues: The problem could be related to the column itself, such as contamination, degradation of the stationary phase, or a void at the column inlet.[2][3][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups, increasing their interaction with polar analytes.[3][6]
-
Sample Overload: Injecting too high a concentration or volume of your sample can saturate the column, leading to peak distortion.[3][4][7]
-
Extra-Column Effects: Peak broadening and tailing can be introduced by issues within the HPLC system itself, such as excessive tubing length or dead volumes in connections.[4][6]
Q3: Can the solvent I dissolve my sample in affect peak shape?
A3: Yes, the sample solvent can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to move through the column in a dispersed band, leading to peak distortion and tailing.[4][8] It is always best to dissolve your sample in the mobile phase itself if possible.[1]
Troubleshooting Guide
Systematic Approach to Resolving Peak Tailing
If you are experiencing peak tailing with this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Evaluate the Column and Stationary Phase
Column-related problems are a frequent cause of peak tailing.
Is the column old or contaminated? Over time, columns can become contaminated with strongly retained sample components or experience stationary phase degradation.[4]
-
Solution: First, try flushing the column with a strong solvent to remove contaminants. If this doesn't work, the column may need to be replaced.[2] Using a guard column can help extend the life of your analytical column.[3][9]
Are you using the right type of column? Standard silica-based columns have residual silanol groups that can interact with polar analytes.
-
Solution: Use a modern, high-purity silica column (Type B) or an end-capped column.[3][5] End-capping is a process that chemically blocks many of the residual silanol groups, reducing their ability to cause secondary interactions.[3][10] For highly polar compounds, alternative stationary phases like those with polar-embedding or even HILIC columns could be considered.[2][6]
Troubleshooting Summary for Column-Related Issues
| Issue | Recommended Action | Expected Outcome |
| Column Contamination | Flush with a strong solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase). | Removal of contaminants, leading to improved peak shape. |
| Column Void/Bed Deformation | Replace the column. Use a guard column for protection.[2][3] | A new column should provide symmetrical peaks. |
| Active Silanol Groups | Switch to an end-capped or a high-purity Type B silica column.[3][5] | Minimized secondary interactions and reduced tailing. |
Step 2: Optimize the Mobile Phase
The composition and pH of your mobile phase are critical for controlling peak shape.
Is your mobile phase pH appropriate? Residual silanol groups on silica columns are acidic and become ionized at mid-range pH values, increasing their interaction with polar molecules.[3]
-
Solution: For reversed-phase chromatography, lowering the mobile phase pH (e.g., to pH 2.5-3.0) will protonate the silanol groups, neutralizing their negative charge and reducing unwanted secondary interactions.[5][11]
Are you using a buffer? A buffer is essential for maintaining a stable pH across the column.[3][6]
-
Solution: Incorporate a suitable buffer into your mobile phase, especially when operating near the pKa of your analyte. A buffer concentration of 10-50 mM is typically effective.[2]
Have you considered mobile phase additives? Sometimes, a competing base is added to the mobile phase.
-
Solution: Additives like triethylamine (B128534) (TEA) can act as "silanol suppressors" by interacting with the active sites on the stationary phase, effectively shielding them from your analyte.[5][11] However, this approach can sometimes shorten column lifetime.[11]
Mobile Phase Optimization Parameters
| Parameter | Recommended Adjustment | Rationale |
| pH (Reversed-Phase) | Lower to pH 2.5 - 3.0.[5][11] | Protonates silanol groups to minimize secondary interactions. |
| Buffer Concentration | Use 10-50 mM buffer.[2] | Maintains a stable pH and improves peak symmetry. |
| Additives | Add a competing base like TEA (e.g., 5 mM).[5][11] | Masks active silanol sites on the stationary phase. |
Step 3: Check Sample and Injection Parameters
The way you prepare and inject your sample can also be a source of peak tailing.
Is your sample concentration too high? Injecting too much analyte can overload the column, leading to a characteristic "shark fin" peak shape.[3][12]
-
Solution: Dilute your sample and inject it again. If the peak shape improves and the retention time increases slightly, column overload was likely the issue.[3][13]
Is your injection solvent appropriate? As mentioned in the FAQs, a sample solvent that is stronger than the mobile phase can cause peak distortion.[4][8]
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that will still dissolve your sample.[1]
Experimental Protocols
Protocol for Column Flushing (Reversed-Phase)
Objective: To remove strongly retained contaminants from the column.
-
Disconnect the column from the detector to avoid contamination.
-
Reverse the direction of flow through the column.
-
Flush the column with a series of solvents, starting with your mobile phase (without any buffer salts).
-
Sequentially flush with 20-30 column volumes of increasingly stronger solvents. A typical sequence for a C18 column is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
After flushing with the strongest solvent, reverse the sequence back to your starting mobile phase composition.
-
Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.
Protocol for Evaluating Sample Solvent Effects
Objective: To determine if the sample solvent is causing peak distortion.
-
Prepare two solutions of this compound at the same concentration.
-
Dissolve the first sample in your current sample solvent (e.g., 100% Acetonitrile).
-
Dissolve the second sample in the mobile phase you are using for your analysis.
-
Inject both samples under the same chromatographic conditions.
-
Compare the peak shapes and tailing factors. A significant improvement in the peak shape for the sample dissolved in the mobile phase indicates a solvent mismatch issue.
Diagrams
Caption: A step-by-step workflow for troubleshooting peak tailing.
Caption: Interaction of this compound with the stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. agilent.com [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Methylpentanamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methylpentanamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common pathways: A) from 4-Methylpentanoyl Chloride and B) from 4-Methylpentanoic Acid.
A. Synthesis from 4-Methylpentanoyl Chloride
This method involves the reaction of 4-methylpentanoyl chloride with an amine source, typically ammonia (B1221849) or an amine in the presence of a base.[1][2][3] It is a rapid and often high-yielding reaction.[4]
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of 4-Methylpentanoyl Chloride: Acyl chlorides are highly reactive and readily hydrolyze upon contact with moisture to form the unreactive 4-methylpentanoic acid.[4][5] 2. Inadequate Amine Nucleophilicity: The amine used may not be sufficiently nucleophilic to react with the acyl chloride. 3. Incorrect Stoichiometry: An insufficient amount of the amine or base was used. | 1. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle 4-methylpentanoyl chloride under an inert atmosphere (e.g., nitrogen or argon). 2. If using a hindered or electron-poor amine, consider using a more potent nucleophile or a different synthetic route. 3. Use at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to neutralize the HCl byproduct.[4] |
| Formation of Unknown Impurities | 1. Side Reactions with the Base: The base used (e.g., pyridine (B92270), triethylamine) can sometimes participate in side reactions. 2. Reaction with Solvent: The solvent may not be inert under the reaction conditions. 3. Degradation of Starting Material or Product: The reaction temperature may be too high, leading to decomposition. | 1. Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA). 2. Use aprotic and non-reactive solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether. 3. Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and allow it to warm to room temperature slowly.[2] |
| Difficult Product Isolation | 1. Formation of Amine Hydrochloride Salt: The HCl byproduct reacts with the amine to form a salt, which can sometimes co-precipitate with the product. 2. Product is Water Soluble: this compound has some water solubility, which can lead to losses during aqueous workup. | 1. Perform an aqueous workup with a dilute acid wash (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove any unreacted carboxylic acid. 2. When extracting the product from an aqueous layer, use a more polar organic solvent like ethyl acetate (B1210297) and perform multiple extractions to maximize recovery. Brine washes can help reduce the solubility of the amide in the aqueous phase. |
Experimental Workflow for Synthesis from 4-Methylpentanoyl Chloride
Caption: Workflow for this compound synthesis from its acyl chloride.
B. Synthesis from 4-Methylpentanoic Acid
The direct conversion of a carboxylic acid and an amine to an amide is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt.[6] This route requires either high temperatures to drive off water or the use of coupling reagents to activate the carboxylic acid.
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion/Stalled Reaction | 1. Water Formation: The condensation reaction produces water, which can inhibit the reaction or lead to an unfavorable equilibrium.[6] 2. Insufficient Activation of Carboxylic Acid: The coupling reagent may be inefficient or used in insufficient quantity. 3. Low Reaction Temperature: For thermal condensation methods, the temperature may not be high enough to drive off water. | 1. If using a catalyst that requires water removal (e.g., some boronic acids), use molecular sieves or a Dean-Stark apparatus.[7] 2. Ensure at least one equivalent of the coupling reagent (e.g., DCC, EDC, HBTU) is used. For challenging couplings, a slight excess may be beneficial. 3. For direct thermal amidation, temperatures above 150°C are often required.[6] |
| Formation of Byproducts | 1. Side Reactions of Coupling Reagent: Carbodiimide reagents like DCC can form N-acylurea byproducts that are difficult to remove. 2. Epimerization/Racemization: If the starting material has a chiral center, the activating conditions can sometimes lead to racemization. (Note: Not applicable to 4-methylpentanoic acid itself). | 1. If using DCC, the dicyclohexylurea byproduct is poorly soluble in many organic solvents and can often be removed by filtration. Using EDC produces a water-soluble urea (B33335) byproduct that can be removed with an aqueous wash. 2. To minimize racemization in chiral systems, consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt). |
| Difficulty Removing Coupling Reagent Byproducts | 1. High Polarity of Byproducts: Some byproducts from coupling reagents (e.g., from phosphonium (B103445) salts) can be polar and difficult to separate from the desired amide by chromatography. | 1. Select a coupling reagent whose byproducts are easily removed. For example, EDC byproducts are water-soluble.[2] Borate (B1201080) ester reagents like B(OCH2CF3)3 can often be removed with a simple filtration through resin.[7][8][9] |
Logical Troubleshooting Flow for Low Yield in Coupling Reactions
Caption: Troubleshooting flowchart for low-yield amide synthesis via coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a lab scale?
For reliability and ease of execution, the reaction of 4-methylpentanoyl chloride with concentrated aqueous ammonia or a primary/secondary amine in an aprotic solvent is often the most straightforward method.[1][3] The reaction is typically fast and high-yielding, and the starting acyl chloride can be readily prepared from 4-methylpentanoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2]
Q2: I do not have 4-methylpentanoyl chloride. Can I synthesize the amide directly from 4-methylpentanoic acid?
Yes, direct synthesis is possible but requires specific conditions. The acid and amine will initially form a salt.[6] To proceed to the amide, you can either:
-
Use high temperatures (typically >150-180 °C) to drive off water, though this can lead to degradation for some substrates.[6]
-
Use a coupling reagent. This is the more common laboratory approach. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or borate esters activate the carboxylic acid, allowing the reaction to proceed under milder conditions.[2][6][7]
Q3: What role does a base like triethylamine or pyridine play in the reaction with 4-methylpentanoyl chloride?
The reaction of an acyl chloride with an amine produces one equivalent of hydrogen chloride (HCl).[1] The base is added to neutralize this acidic byproduct. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. You need at least one equivalent of a base for every equivalent of HCl produced.
Q4: My reaction is clean, but my final yield after purification is low. What are some common loss points?
-
Aqueous Workup: this compound has moderate polarity and may have some solubility in water. During extraction, ensure you use a suitable solvent (e.g., ethyl acetate) and perform multiple extractions (3-4 times) to maximize recovery from the aqueous phase. Washing the combined organic layers with brine can help "salt out" the product.
-
Purification: If using column chromatography, the polar amide group can cause streaking on silica (B1680970) gel. Using a more polar eluent system (e.g., adding a small amount of methanol (B129727) to your dichloromethane or ethyl acetate) can improve recovery from the column.
-
Transfer Losses: Ensure all transfer steps are quantitative by rinsing glassware with the reaction solvent.
Q5: Are there any "greener" or more atom-economical methods for this synthesis?
Catalytic direct amidation methods are an area of active research. These methods avoid stoichiometric activating agents and the waste they generate.[6] Catalysts based on boron, zirconium, or ruthenium have been developed for the direct condensation of carboxylic acids and amines with the only byproduct being water.[6][7] While these may require more specific optimization, they represent a more sustainable approach.[10]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Amide Synthesis [fishersci.it]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS 38136-29-7: 4-Methylpentanoyl chloride | CymitQuimica [cymitquimica.com]
- 6. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amide synthesis by acylation [organic-chemistry.org]
Technical Support Center: Scaling Up 4-Methylpentanamide Production
Welcome to the technical support center for the production of 4-Methylpentanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: Two primary routes are considered for the industrial production of this compound:
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Amidation of 4-Methylpentanoic Acid: This is a classic and versatile approach where 4-methylpentanoic acid is reacted with ammonia (B1221849) or an ammonia equivalent. The reaction can be carried out thermally, but more commonly, it involves the use of coupling agents to facilitate the reaction under milder conditions. For large-scale production, direct thermal amidation or catalytic methods are often preferred to minimize waste from stoichiometric coupling agents.[1][2]
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Reaction of an Alkyl Halide with Acetamide (B32628): This method involves the N-alkylation of acetamide with an isobutyl halide, such as isobutyl bromide. This reaction is typically carried out in the presence of a strong base.[3] While effective at the lab scale, challenges in scaling up may include side reactions and the need for stringent anhydrous conditions.
Q2: What are the critical safety considerations when scaling up this compound production?
A2: Scaling up any chemical process introduces new safety challenges. For this compound synthesis, key considerations include:
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Exothermic Reactions: Amidation reactions can be exothermic. Proper thermal management is crucial to prevent runaway reactions, especially when using highly reactive reagents like acid chlorides or strong bases.[]
-
Reagent Handling: Many reagents used in amidation, such as thionyl chloride (for acid chloride formation) or strong bases like sodium hydride, are hazardous and require specialized handling procedures.
-
Solvent Safety: The use of flammable or toxic solvents requires appropriate ventilation, grounding to prevent static discharge, and personal protective equipment. Regulations regarding the use of certain solvents, like dichloromethane (B109758), should also be considered.
Q3: How can I minimize the formation of by-products during the synthesis?
A3: By-product formation is a common issue in scaling up. To minimize impurities:
-
Optimize Reaction Conditions: Carefully control temperature, pressure, and reagent addition rates. For instance, slow addition of the alkyl halide in the reaction with acetamide can minimize side reactions like elimination.
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities in the 4-methylpentanoic acid or isobutyl bromide can lead to undesired side products.
-
Inert Atmosphere: For reactions sensitive to air and moisture, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent hydrolysis of intermediates and other side reactions.
Q4: What are the recommended methods for purifying this compound on a large scale?
A4: Large-scale purification strategies for this compound typically involve:
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Crystallization: If the product is a solid at room temperature, crystallization is often the most effective and economical method for achieving high purity.[5]
-
Distillation: If the product is a liquid or has a suitable boiling point, fractional distillation under reduced pressure can be used to separate it from impurities.
-
Extraction: Liquid-liquid extraction is a common work-up procedure to remove water-soluble impurities and by-products.
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
Q: We are experiencing significantly lower yields of this compound upon scaling up the reaction from lab to pilot scale. What are the potential causes and how can we troubleshoot this?
A: Low yields during scale-up are a frequent challenge and can be attributed to several factors. Below is a troubleshooting workflow to identify and address the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Significant Impurities
Q: Our scaled-up production of this compound is showing a high level of impurities that were not significant at the lab scale. How can we identify and mitigate these?
A: The amplification of minor impurities is a common scale-up challenge. The nature of the impurities will depend on your synthetic route.
For the route involving isobutyl bromide and acetamide, common impurities could be:
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Tert-butyl bromide: This can arise from the isomerization of isobutyl bromide, especially at higher temperatures.[6][7][8]
-
Products of elimination: Isobutene can be formed as a by-product, which can then polymerize or react further.
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Over-alkylation: N,N-di(isobutyl)acetamide could be formed if the reaction conditions are not carefully controlled.
Mitigation Strategies:
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Temperature Control: Maintain a consistent and controlled reaction temperature to minimize isomerization and elimination reactions.
-
Base Selection: The choice of base is critical. A less hindered base might favor the desired N-alkylation over elimination.
-
Stoichiometry and Addition Rate: Use a slight excess of acetamide and add the isobutyl bromide slowly to the reaction mixture to minimize over-alkylation.
Logical Relationship for Impurity Mitigation
Caption: Decision tree for impurity mitigation.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the yield of this compound. This data is based on general principles of amidation reactions and should be used as a guide for optimization studies.
Table 1: Effect of Base on the Yield of this compound from Acetamide and Isobutyl Bromide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol (B145695) | 65 | 12 | 85 |
| 2 | Sodium Hydride | THF | 60 | 12 | 78 |
| 3 | Potassium tert-butoxide | THF | 60 | 12 | 65 (major elimination) |
| 4 | Cesium Carbonate | DMF | 80 | 24 | 72 |
Table 2: Effect of Solvent on the Yield of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | 65 | 12 | 85 |
| 2 | Sodium Ethoxide | DMF | 65 | 12 | 88 |
| 3 | Sodium Ethoxide | Toluene | 65 | 12 | 60 |
| 4 | Sodium Ethoxide | Acetonitrile | 65 | 12 | 75 |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound from Acetamide and Isobutyl Bromide
This protocol is adapted from known procedures for N-alkylation of amides.
Materials:
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Acetamide
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Isobutyl bromide
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Sodium ethoxide
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Anhydrous ethanol
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Dichloromethane
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamide (1.0 equivalent) in anhydrous ethanol.
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Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) at room temperature.
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Alkyl Halide Addition: Slowly add isobutyl bromide (1.05 equivalents) to the reaction mixture.
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Reaction: Heat the mixture to reflux (around 65°C) and maintain for 12 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
-
To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization or distillation.
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis.
References
- 1. Catalytic Amidation [catalyticamidation.info]
- 2. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. gauthmath.com [gauthmath.com]
- 7. shaalaa.com [shaalaa.com]
- 8. How are the following conversions carried out I tertbutyl class 12 chemistry CBSE [vedantu.com]
preventing degradation of 4-Methylpentanamide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Methylpentanamide during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the storage and stability of this compound.
| Symptom | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Moisture Absorption: Hydrolysis may be initiated by exposure to humidity. 2. Oxidation: Exposure to air and/or light can cause oxidative degradation. 3. Contamination: Improper handling or storage may introduce impurities. | 1. Ensure the storage container is tightly sealed and stored in a desiccator. 2. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. Store in a dark location or use an amber vial. 3. Review handling procedures. Use clean, dry spatulas and equipment. |
| Presence of new peaks in analytical chromatogram (e.g., HPLC, GC) | 1. Hydrolysis: Degradation to 4-methylpentanoic acid and ammonia.[1][2] 2. Thermal Decomposition: Breakdown of the molecule due to elevated temperatures.[3] 3. Oxidative Degradation: Formation of various oxidation byproducts.[4][5] | 1. Confirm the identity of the new peak using a reference standard for 4-methylpentanoic acid. Implement storage conditions that minimize moisture. 2. Verify storage temperature. Avoid exposure to high temperatures. 3. Store under an inert atmosphere and protect from light. |
| Decrease in assay value or loss of potency | 1. Chemical Degradation: Significant breakdown of this compound into inactive products. | 1. Perform a full chemical characterization of the stored material to identify degradants. 2. Re-evaluate and tighten storage conditions (temperature, humidity, light, and atmosphere). 3. Consider re-purification of the material if degradation is significant. |
| Inconsistent experimental results | 1. Non-uniform Degradation: Inconsistent storage conditions across different aliquots. 2. Sample Handling: Differences in how samples are handled prior to use. | 1. Ensure all aliquots are stored under identical, controlled conditions. 2. Standardize sample handling procedures, minimizing exposure to ambient conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, like other simple amides, are hydrolysis, thermal decomposition, and oxidation.
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Hydrolysis: In the presence of moisture, and catalyzed by acidic or basic conditions, this compound can hydrolyze to form 4-methylpentanoic acid and ammonia.[1][2][6]
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Thermal Decomposition: While generally stable at ambient temperatures, elevated temperatures can lead to the breakdown of the amide bond.[3]
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Oxidative Degradation: Exposure to oxygen, potentially accelerated by light or trace metal ions, can lead to the formation of various oxidized impurities.[4][5]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere.
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Temperature: 2-8°C is recommended for long-term storage.
-
Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.
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Container: Use a tightly sealed, opaque or amber container to protect from moisture and light.[7]
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Incompatibilities: Store away from strong acids, bases, and oxidizing agents.[8]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating and quantifying this compound and its potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of degradation products.[9][10]
Q4: My this compound has turned slightly yellow. Is it still usable?
A4: A change in color often indicates chemical degradation. While the material may still be suitable for some applications, it is crucial to first assess its purity using an appropriate analytical method like HPLC or GC to quantify the level of impurities. For sensitive applications, using a discolored reagent is not recommended without re-purification.
Q5: Can I store this compound in a solution?
A5: Storing this compound in solution is generally not recommended for long periods due to the increased risk of solvent-mediated degradation. If a solution must be stored, use a dry, aprotic solvent, store at a low temperature (e.g., -20°C), and blanket with an inert gas. The stability in the chosen solvent should be experimentally verified.
Degradation Pathways and Troubleshooting Logic
The following diagrams illustrate the potential degradation pathways of this compound and a logical workflow for troubleshooting stability issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. unodc.org [unodc.org]
troubleshooting poor resolution in NMR spectra of 4-Methylpentanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor resolution in the NMR spectra of 4-Methylpentanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of broad peaks in an NMR spectrum?
A1: Broad peaks in an NMR spectrum can stem from several factors including poor magnetic field homogeneity, issues with the sample preparation, or inherent molecular dynamics.[1] The most common culprits are improper shimming of the spectrometer, the presence of particulate matter in the sample, high sample concentration, or the presence of paramagnetic impurities.[2][3][4]
Q2: Why are the amide (N-H) proton signals of this compound often broad?
A2: The protons on the nitrogen atom of an amide are exchangeable and can undergo chemical exchange with other labile protons (like traces of water) or experience quadrupolar broadening from the nitrogen-14 nucleus.[5][6] This exchange process can occur on a timescale that is intermediate relative to the NMR experiment, leading to significant peak broadening.[6] Additionally, restricted rotation around the carbon-nitrogen (C-N) amide bond can lead to the presence of rotamers, which can also cause peak broadening or the appearance of multiple, closely spaced signals, especially at lower temperatures.[2]
Q3: Can the choice of deuterated solvent affect the spectral resolution?
A3: Absolutely. The choice of solvent can influence the chemical shifts of your compound, potentially resolving overlapping peaks.[2] Furthermore, the viscosity of the solvent affects molecular tumbling rates; higher viscosity can lead to broader peaks.[5] It is also crucial to use a solvent in which your compound, this compound, is fully soluble to avoid an inhomogeneous sample.[2]
Q4: What is "shimming," and why is it critical for high resolution?
A4: Shimming is the process of adjusting the currents in specialized coils (shim coils) to make the main magnetic field (B₀) as uniform, or homogeneous, as possible across the entire sample volume.[7][8] An inhomogeneous magnetic field causes molecules in different parts of the sample to experience slightly different field strengths, leading to a spread of resonance frequencies and resulting in broad, distorted peaks.[1][8] Proper shimming is arguably the most critical step for obtaining high-resolution spectra.[9]
Q5: How does sample concentration impact resolution?
A5: While a higher concentration can improve the signal-to-noise ratio, excessively concentrated samples can lead to peak broadening.[2] This can be due to increased solution viscosity, which slows molecular tumbling, or bimolecular interactions and exchange effects that can shorten relaxation times.[5] It is essential to find an optimal concentration that provides a good signal without sacrificing resolution.[10]
Troubleshooting Guide for Poor Resolution
This guide provides a systematic approach to diagnosing and resolving poor resolution in the NMR spectrum of this compound.
Issue 1: All peaks in the spectrum are broad and distorted.
This issue typically points to a global problem affecting the entire spectrum, most often related to magnetic field inhomogeneity or a poorly prepared sample.
Question: Have you properly shimmed the spectrometer for this specific sample? Answer: Poor shimming is the most frequent cause of universally broad lines.[2]
-
Protocol: Spectrometer Shimming
-
Sample Insertion: Ensure the NMR tube is inserted to the correct depth in the spinner turbine and that the spinner is clean. The sample volume should be sufficient to cover the receiver coil, typically a height of 40-50 mm (0.6-0.7 mL in a standard 5 mm tube).[4][11]
-
Locking: Lock onto the deuterium (B1214612) signal of the solvent. The lock signal level is an indicator of field homogeneity; a higher, more stable lock level is desirable.[7]
-
Automated Shimming: For routine analysis, utilize the spectrometer's automated shimming routines (e.g., gradient shimming). These are often sufficient for achieving good resolution.[12]
-
Manual Shimming: If automated shimming is insufficient, manual adjustment is necessary. Start by adjusting the lower-order axial shims (Z1, Z2) to maximize the lock level.[13] Then, adjust higher-order (Z3, Z4) and spinning sideband (X, Y, XY) shims while observing the Free Induction Decay (FID) or the lock signal.[13][14] A well-shimmed FID should show a slow, smooth exponential decay.
-
Verification: Acquire a quick 1-scan proton spectrum to check the lineshape of a sharp reference peak (like residual solvent or TMS). The peak should be sharp and symmetrical (Lorentzian).[12][14]
-
Question: Is your sample homogeneous and free of solid particles? Answer: Suspended particulate matter will severely degrade magnetic field homogeneity, and no amount of shimming can correct for it.[4][11]
-
Protocol: Sample Filtration
-
Prepare a filtration pipette by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.[11][15]
-
Dissolve your this compound sample completely in the deuterated solvent in a separate vial.
-
Filter the solution directly through the prepared pipette into a clean, high-quality NMR tube.[11] This will remove any dust or undissolved material.
-
Issue 2: Only specific peaks (e.g., N-H protons) are broad, while others are sharp.
This suggests a chemical or dynamic process specific to certain protons in the this compound molecule.
Question: Are you observing broadening of the amide N-H protons? Answer: This is common due to chemical exchange. The rate of this exchange can be influenced by temperature and the presence of acidic or basic impurities.
-
Troubleshooting Steps:
-
D₂O Exchange: To confirm that a broad peak corresponds to an exchangeable N-H proton, add a drop of deuterium oxide (D₂O) to your sample, shake vigorously, and re-acquire the spectrum. The N-H peak should diminish or disappear as the protons are replaced by deuterium.[2]
-
Temperature Variation: Acquire spectra at different temperatures.[5] Lowering the temperature may slow the exchange rate enough to sharpen the N-H signals. Conversely, raising the temperature can sometimes sharpen peaks by moving into a fast-exchange regime or by overcoming rotational barriers.[2]
-
Sample Purity: Ensure the sample and solvent are free from acidic or basic impurities that can catalyze the exchange process. Using fresh, high-purity deuterated solvent is recommended.
-
Issue 3: Resolution is acceptable, but could be improved for resolving fine couplings.
This involves optimizing acquisition and processing parameters to enhance digital resolution and reduce residual line broadening.
Question: Have you optimized the data acquisition and processing parameters? Answer: The default parameters may not be optimal for achieving the highest possible resolution.
-
Data Acquisition and Processing Parameters
| Parameter | Recommended Value/Action | Rationale |
| Acquisition Time (AQ) | 2-4 seconds | A longer acquisition time provides better digital resolution, allowing finer details to be distinguished.[16] |
| Relaxation Delay (D1) | 1-2 seconds (for ¹H) | Ensures spins have sufficient time to relax between scans, preventing saturation, although less critical for resolution than AQ.[16] |
| Apodization (Window Function) | Apply a gentle resolution-enhancing function (e.g., Lorentzian-to-Gaussian or Sine-bell). | This mathematical function is applied to the FID before Fourier transformation. It can narrow the lineshapes in the final spectrum, but often at the expense of the signal-to-noise ratio.[17][18] |
| Zero Filling | Apply at least one level of zero filling. | This involves adding a block of zeros to the end of the FID, which increases the number of data points in the spectrum, resulting in a smoother, better-defined peak shape.[19] |
Visual Troubleshooting Workflow
The following diagrams illustrate the logical workflow for troubleshooting poor NMR resolution.
Caption: A high-level workflow for diagnosing the cause of poor NMR resolution.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organomation.com [organomation.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nmr spectroscopy - 1H NMR Broad peaks - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 8. lsa.umich.edu [lsa.umich.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Sample Preparation [nmr.chem.ualberta.ca]
- 12. chem.umd.edu [chem.umd.edu]
- 13. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
- 16. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 18. Resolution Booster - Mestrelab Resources [mestrelab.com]
- 19. Towards Ultimate NMR Resolution with Deep Learning [arxiv.org]
Technical Support Center: 4-Methylpentanamide Ionization in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of 4-Methylpentanamide in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary ion for this compound in positive ion mode mass spectrometry?
A1: In positive ion mode, this compound is expected to primarily form a protonated molecule, [M+H]⁺.[1][2][3] Amides readily accept a proton, typically at the carbonyl oxygen or the nitrogen atom.
Q2: Which ionization technique is more suitable for this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A2: The choice between ESI and APCI depends on the sample's characteristics and the liquid chromatography (LC) conditions. ESI is generally preferred for polar molecules, while APCI is well-suited for less polar and thermally stable compounds.[4][5][6] Since this compound has moderate polarity, both techniques could be viable. It is recommended to screen both ionization sources to determine the optimal choice for your specific experimental setup.
Q3: What common adduct ions might be observed with this compound?
A3: Besides the protonated molecule [M+H]⁺, it is common to observe adduct ions, especially with ESI.[7] Common adducts include sodium [M+Na]⁺ and potassium [M+K]⁺.[8] Ammonium (B1175870) adducts [M+NH₄]⁺ may also be seen if ammonium salts are present in the mobile phase.[9] The formation of these adducts can be influenced by the cleanliness of the glassware, the purity of the solvents, and the mobile phase composition.[7]
Q4: How does the mobile phase pH affect the ionization of this compound?
A4: The pH of the mobile phase can significantly impact the ionization efficiency of this compound. An acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation and enhance the [M+H]⁺ signal in positive ion mode.[10] The choice of solvent can also influence the acidity and ionization.[11]
Q5: What is the typical fragmentation pattern for this compound?
A5: Amides often undergo cleavage of the amide bond (N-CO) during fragmentation.[1][2][3] For this compound, a characteristic fragmentation would be the loss of the amine group, leading to the formation of an acylium ion. Alpha-cleavage, the breaking of a bond adjacent to the carbonyl group, is also a common fragmentation pathway for aliphatic amides.[2][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Improper Ionization Source Settings | Optimize ion source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[13][14][15] Start with the instrument manufacturer's recommended settings and adjust systematically. |
| Suboptimal Mobile Phase Composition | Ensure the mobile phase promotes ionization. For positive mode ESI, add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to enhance protonation.[10] The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can also affect signal intensity.[16] |
| Sample Concentration Issues | Verify the concentration of your this compound standard. If the concentration is too low, you may not see a signal.[17] Conversely, very high concentrations can lead to ion suppression.[17] |
| Instrument Malfunction | Check for basic instrument issues such as leaks, a dirty ion source, or incorrect calibration.[17][18][19] Ensure the mass spectrometer is properly tuned and calibrated.[17] |
Issue 2: Inconsistent or Unstable Signal
| Possible Cause | Troubleshooting Step |
| Unstable Electrospray | Visually inspect the spray at the ESI probe tip (if possible and safe). An unstable spray can be caused by a clogged capillary, incorrect positioning of the probe, or inappropriate solvent composition.[20] |
| Fluctuations in Solvent Delivery | Ensure the LC pumps are delivering a stable and consistent flow of the mobile phase. Air bubbles in the solvent lines can cause pressure fluctuations and an unstable signal.[19] |
| Matrix Effects | If analyzing this compound in a complex matrix (e.g., plasma, tissue extract), co-eluting compounds can suppress the ionization of the target analyte.[21] Improve chromatographic separation to isolate this compound from interfering matrix components. |
| Contamination | Contaminants in the mobile phase, sample, or from the LC system can interfere with ionization. Use high-purity solvents and freshly prepared mobile phases.[19] |
Issue 3: Presence of Multiple Adducts Complicating the Spectrum
| Possible Cause | Troubleshooting Step |
| High Salt Concentration | High concentrations of salts (e.g., sodium, potassium) in the sample or mobile phase can lead to the formation of multiple adducts.[7] Use high-purity water and solvents. If possible, desalt the sample before analysis. |
| Mobile Phase Additives | Certain mobile phase additives can promote adduct formation. While some adducts can be useful for confirmation, an excess can diminish the primary [M+H]⁺ ion.[22] If sodium or potassium adducts are problematic, try adding a source of protons (e.g., formic acid) or ammonium (e.g., ammonium formate) to favor the formation of [M+H]⁺ or [M+NH₄]⁺ ions. |
| Glassware Contamination | Older or improperly cleaned glassware can be a source of sodium and potassium ions.[7] Use polypropylene (B1209903) vials or thoroughly clean glassware. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters for this compound
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump. This is known as flow injection analysis (FIA).[13]
-
Set the mass spectrometer to acquire data in positive ion mode over a mass range that includes the expected m/z of the [M+H]⁺ ion for this compound (m/z 116.1).
-
Systematically vary one source parameter at a time while keeping others constant to find the optimal setting for each. The key parameters to optimize include:
-
Capillary Voltage (V)
-
Nebulizer Gas Pressure (psi or bar)
-
Drying Gas Flow Rate (L/min)
-
Drying Gas Temperature (°C)
-
-
Monitor the signal intensity of the [M+H]⁺ ion at each setting.
-
Create a table to record the parameters and the corresponding signal intensity to identify the optimal conditions.
Protocol 2: Evaluation of Mobile Phase Additives
-
Prepare several mobile phases with different additives. For example:
-
Mobile Phase A: 50:50 acetonitrile:water with 0.1% formic acid.
-
Mobile Phase B: 50:50 acetonitrile:water with 0.1% acetic acid.
-
Mobile Phase C: 50:50 acetonitrile:water with 5 mM ammonium formate.
-
Mobile Phase D: 50:50 acetonitrile:water with 5 mM ammonium acetate.
-
-
Prepare a stock solution of this compound.
-
Perform a series of injections of the this compound solution using an LC system coupled to the mass spectrometer, with each of the prepared mobile phases.
-
Analyze the resulting data to compare the signal intensity and the profile of the protonated molecule and any adducts formed with each mobile phase.
-
Select the mobile phase that provides the best signal intensity and desired ion profile for your analysis.
Data Presentation
Table 1: Example of ESI Source Parameter Optimization Data
| Parameter | Setting 1 | Setting 2 | Setting 3 | Optimal Setting |
| Capillary Voltage (kV) | 3.0 | 3.5 | 4.0 | 3.5 |
| Nebulizer Pressure (psi) | 30 | 40 | 50 | 40 |
| Drying Gas Flow (L/min) | 8 | 10 | 12 | 10 |
| Drying Gas Temp (°C) | 300 | 325 | 350 | 325 |
| Signal Intensity (counts) | 1.5e5 | 2.8e5 | 2.1e5 | 2.8e5 |
Table 2: Example of Mobile Phase Additive Comparison
| Mobile Phase Additive | [M+H]⁺ Intensity | [M+Na]⁺ Intensity | [M+NH₄]⁺ Intensity | Signal-to-Noise |
| 0.1% Formic Acid | 5.2e5 | 1.1e4 | - | 150 |
| 0.1% Acetic Acid | 4.8e5 | 1.5e4 | - | 135 |
| 5 mM Ammonium Formate | 3.9e5 | 8.0e3 | 2.5e5 | 120 |
Visualizations
Caption: Troubleshooting workflow for low or no signal of this compound.
Caption: Simplified workflow of the ESI-MS process for this compound.
References
- 1. novaresearch.unl.pt [novaresearch.unl.pt]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 5. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. acdlabs.com [acdlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
- 12. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. smatrix.com [smatrix.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. gmi-inc.com [gmi-inc.com]
- 18. gentechscientific.com [gentechscientific.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. cgspace.cgiar.org [cgspace.cgiar.org]
- 21. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 22. scilit.com [scilit.com]
Technical Support Center: Addressing Solubility Challenges of 4-Methylpentanamide in Aqueous Solutions
Welcome to the technical support center for 4-Methylpentanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues encountered during experiments with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: this compound is a neutral molecule with a predicted pKa of approximately 16.68[3][4]. This indicates that it will not significantly ionize in typical aqueous pH ranges (pH 1-10). Therefore, pH is expected to have a minimal effect on its intrinsic solubility. For some organic compounds, however, extreme pH values can influence the stability and degradation of the molecule, which might indirectly affect the measured solubility over time.
Q3: How does temperature influence the solubility of this compound?
A3: For most solid organic compounds, solubility in aqueous solutions increases with temperature[5][6]. While specific data for this compound is unavailable, it is reasonable to expect that increasing the temperature of the aqueous solution will enhance its solubility. This is a common technique used to prepare supersaturated solutions, although the compound may precipitate out upon cooling.
Q4: What are the initial signs of solubility issues with this compound in my experiment?
A4: Common indicators of solubility problems include:
-
Visible particulates: The solution appears cloudy or contains undissolved solid material, even after vigorous mixing or sonication.
-
Precipitation over time: The compound initially dissolves but then precipitates out of solution upon standing, cooling, or the addition of other components.
-
Inconsistent experimental results: Poor solubility can lead to variability in assay results due to inconsistent concentrations of the dissolved compound.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: this compound is not dissolving in my aqueous buffer.
dot graph TD { A[Start: Undissolved this compound] --> B{Initial Observation: Cloudy solution or visible particles}; B --> C{Attempt Physical Dissolution Methods}; C --> D[Increase mixing time/intensity]; C --> E[Apply sonication]; C --> F[Gently heat the solution]; F --> G{Still Undissolved?}; G -- Yes --> H[Consider Formulation Strategies]; G -- No --> I[Solution Clear: Proceed with caution (monitor for precipitation)]; H --> J[pH Adjustment (Limited efficacy for neutral compounds)]; H --> K[Co-solvent Addition]; H --> L[Surfactant Addition]; J --> M{Issue Resolved?}; K --> M; L --> M; M -- No --> N[Consult further resources or reformulate]; M -- Yes --> O[Solution Clear: Characterize and validate];
} caption: Troubleshooting workflow for dissolving this compound.
Step 1: Initial Physical Dissolution Attempts
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Prolonged Agitation: Ensure the solution is being mixed vigorously for an adequate amount of time.
-
Sonication: Use a bath or probe sonicator to break down solid aggregates and enhance dissolution.
-
Heating: Gently warm the solution while stirring. Be cautious, as excessive heat may degrade the compound. Monitor the solution for clarity. If it clears upon heating, be aware that the compound may precipitate upon cooling to room temperature.
Step 2: Formulation Strategies - Co-solvents
If physical methods are insufficient, the use of co-solvents can significantly improve solubility. Co-solvents work by reducing the polarity of the aqueous medium.
-
Common Co-solvents: Ethanol, isopropanol, propylene (B89431) glycol (PG), polyethylene (B3416737) glycol (PEG 300/400), and dimethyl sulfoxide (B87167) (DMSO).
-
General Approach: Start by preparing a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or ethanol). Then, dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.
| Co-solvent | Typical Starting Concentration (v/v) in final solution | Notes |
| DMSO | 0.1% - 5% | High solubilizing power, but can have biological effects. |
| Ethanol | 1% - 10% | Generally well-tolerated in many biological assays. |
| Propylene Glycol | 1% - 20% | A common vehicle for poorly soluble compounds. |
| PEG 400 | 1% - 20% | Can enhance solubility and stability. |
Step 3: Formulation Strategies - Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
-
Common Surfactants: Tween® 20, Tween® 80, Sodium Lauryl Sulfate (SLS).
-
General Approach: Add the surfactant to the aqueous buffer before introducing this compound. The concentration should be above the critical micelle concentration (CMC) of the surfactant.
| Surfactant | Typical Starting Concentration (w/v) | Notes |
| Tween® 20 / Tween® 80 | 0.01% - 0.5% | Non-ionic and generally considered biocompatible. |
| Sodium Lauryl Sulfate (SLS) | 0.1% - 1% | Anionic surfactant, can be denaturing to proteins. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Purified water (or desired aqueous buffer)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous solvent (e.g., 5-10 mg in 1 mL).
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure saturation is reached.
-
After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Calculate the solubility of this compound in the aqueous solvent (e.g., in mg/mL or M).
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
} caption: Experimental workflow for the shake-flask solubility assay.
Logical Relationships for Troubleshooting
References
common side reactions in the synthesis of 4-Methylpentanamide and their prevention
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 4-Methylpentanamide. The information is tailored for researchers, scientists, and professionals in drug development to help anticipate and address common challenges encountered during synthesis.
Troubleshooting Guide: Common Side Reactions and Prevention
The following table summarizes potential issues, their likely causes stemming from side reactions, and recommended preventative measures and solutions during the synthesis of this compound.
| Observed Issue | Potential Side Reaction | Root Cause | Prevention and Troubleshooting |
| Low yield of this compound; presence of a salt | Ammonium (B1175870) salt formation | Direct reaction of 4-methylpentanoic acid with ammonia (B1221849) or an amine without an activating agent. The acidic carboxylic acid protonates the basic amine.[1][2][3] | Protocol Adjustment: Use a coupling agent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.[1][2] Alternatively, convert the carboxylic acid to a more reactive derivative like an acyl chloride before reacting with the amine.[] Heating the ammonium salt to high temperatures (>100 °C) can also drive the reaction towards the amide but may not be suitable for all substrates.[1][2][3] |
| Formation of an insoluble white precipitate (when using DCC) | N-acylurea formation | Rearrangement of the O-acylisourea intermediate formed during DCC coupling. This byproduct is often difficult to remove. | Reaction Optimization: Add a nucleophilic catalyst like 4-Dimethylaminopyridine (B28879) (DMAP) or 1-Hydroxybenzotriazole (B26582) (HOBt) to the reaction mixture. These reagents react with the O-acylisourea intermediate to form a more stable activated intermediate, which is less prone to rearrangement and reacts more readily with the amine. |
| Presence of 4-methylpentanoic acid in the final product | Incomplete reaction or hydrolysis | Insufficient reaction time, temperature, or inefficient activation of the carboxylic acid. Hydrolysis of the starting ester or the final amide product if water is present.[5] | Drying and Inert Atmosphere: Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete conversion. Purification: Use an appropriate workup and purification method, such as an aqueous basic wash to remove unreacted carboxylic acid, followed by chromatography or recrystallization. |
| Formation of 4-methylpentanoic acid from nitrile hydrolysis | Over-hydrolysis of the nitrile | The hydrolysis of a nitrile to an amide can be difficult to stop at the amide stage, especially under harsh acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.[6][7][8][9] | Controlled Conditions: Employ milder reaction conditions for nitrile hydrolysis. This can include using a mixture of trifluoroacetic acid (TFA) and sulfuric acid, or performing the reaction at a controlled pH (around 7-8).[6] Some methods suggest using tert-butanol (B103910) as a solvent to help stop the reaction at the amide stage.[9] |
| Formation of byproducts from the amine | Diacylation or other side reactions of the amine | If a primary amine is used, there is a possibility of diacylation, where two acyl groups are added to the amine. Other complex side reactions can occur depending on the specific amine and reaction conditions. | Stoichiometry Control: Use a slight excess of the amine to ensure complete reaction of the acylating agent and minimize diacylation. Controlled Addition: Add the acylating agent slowly to the amine solution to maintain a low concentration of the acylating agent and reduce the likelihood of side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common laboratory methods for synthesizing this compound, and amides in general, include:
-
From 4-Methylpentanoic Acid and an Amine: This is a direct approach but often requires a coupling agent (e.g., DCC, EDC) to overcome the formation of an unreactive ammonium salt.[1][2]
-
From a 4-Methylpentanoyl Halide (e.g., chloride) and an Amine: This is a highly effective method as acyl halides are very reactive towards amines.[]
-
From a 4-Methylpentanoate (B1230305) Ester and an Amine (Aminolysis): This reaction typically requires heating and may be slower than using an acyl halide.[1][][10]
-
From 4-Methylpentanenitrile via Hydrolysis: This involves the partial hydrolysis of the nitrile. Careful control of reaction conditions is necessary to prevent further hydrolysis to the carboxylic acid.[6][7][11]
Q2: I am attempting to synthesize this compound from 4-methylpentanoic acid and ammonia, but the yield is very low. What is the likely issue?
A2: The low yield is most likely due to the formation of ammonium 4-methylpentanoate, a salt formed from the acid-base reaction between 4-methylpentanoic acid and ammonia.[1][2] This salt is generally unreactive towards forming the amide under mild conditions. To improve the yield, you should either heat the salt to a high temperature to drive off water and form the amide, or use a coupling agent like DCC or EDC to activate the carboxylic acid, allowing the reaction to proceed at a lower temperature.[1][2][3]
Q3: During the DCC-mediated coupling to form this compound, I observe a significant amount of a white, insoluble byproduct. What is it and how can I prevent its formation?
A3: The insoluble white byproduct is likely N,N'-dicyclohexylurea, which is formed from the hydration of DCC, or N-acylurea, a byproduct resulting from the rearrangement of the reactive intermediate. To minimize the formation of N-acylurea, you can add 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to the reaction. These additives form a more stable activated intermediate that is less prone to rearrangement and reacts efficiently with the amine.
Q4: Can I synthesize this compound directly from methyl 4-methylpentanoate and ammonia? What are the potential challenges?
A4: Yes, this is a viable method known as aminolysis.[10] However, esters are less reactive than acyl chlorides, so the reaction may require heating.[1] A potential side reaction is the hydrolysis of the ester or the resulting amide if water is present in the reaction mixture. Ensure you are using anhydrous ammonia and solvent. The reaction of esters with ammonia can be a convenient way to prepare primary amides.[]
Q5: I am trying to prepare this compound by hydrolyzing 4-methylpentanenitrile, but I am getting 4-methylpentanoic acid as the main product. How can I favor the formation of the amide?
A5: Over-hydrolysis is a common issue when converting nitriles to amides.[9] The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid, and under harsh acidic or basic conditions, the reaction often proceeds to the carboxylic acid.[6][7][8] To favor the formation of this compound, you should use milder and more controlled hydrolysis conditions. This can be achieved by using specific acid mixtures like TFA-H2SO4, controlling the pH to be near neutral (7-8), or using certain solvent systems like tert-butanol which have been reported to help stop the reaction at the amide stage.[6][9]
Experimental Workflow and Side Reaction Pathway
The following diagrams illustrate a typical workflow for amide synthesis from a carboxylic acid and a common side reaction pathway with its prevention.
Caption: Workflow for DCC-mediated synthesis of this compound and prevention of N-acylurea formation.
Caption: Logical relationship in nitrile hydrolysis for this compound synthesis.
References
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 4-Methylpentanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 4-Methylpentanamide. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The experimental data provided is representative and intended to guide researchers in the development and validation of their own analytical methods for similar amide compounds.
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in drug development and manufacturing. It provides documented evidence that the procedure is suitable for its intended purpose.[5] A well-validated method ensures the reliability, accuracy, and consistency of results, which is fundamental for regulatory submissions and maintaining product quality.[3] The core parameters for validation, as stipulated by the ICH, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]
This guide compares three common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the validation performance data for the three analytical methods for the quantification of this compound.
Table 1: Linearity and Range
| Parameter | GC-MS | HPLC-UV | UHPLC-MS/MS |
| Linear Range (µg/mL) | 1 - 100 | 5 - 200 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.999 |
| Regression Equation | y = 1.2x + 0.05 | y = 0.8x + 0.1 | y = 2.5x + 0.01 |
Table 2: Accuracy
| Concentration (µg/mL) | GC-MS (% Recovery) | HPLC-UV (% Recovery) | UHPLC-MS/MS (% Recovery) |
| Low QC (2 µg/mL) | 98.5 - 101.2 | 97.8 - 102.5 | 99.1 - 100.8 |
| Mid QC (50 µg/mL) | 99.1 - 100.5 | 98.2 - 101.8 | 99.5 - 100.3 |
| High QC (90 µg/mL) | 98.9 - 100.8 | 98.0 - 101.5 | 99.2 - 100.6 |
Table 3: Precision
| Parameter | GC-MS (%RSD) | HPLC-UV (%RSD) | UHPLC-MS/MS (%RSD) |
| Repeatability (Intra-day) | < 2.0% | < 2.5% | < 1.5% |
| Intermediate Precision (Inter-day) | < 3.0% | < 3.5% | < 2.0% |
Table 4: Detection and Quantitation Limits
| Parameter | GC-MS (µg/mL) | HPLC-UV (µg/mL) | UHPLC-MS/MS (µg/mL) |
| Limit of Detection (LOD) | 0.3 | 1.5 | 0.03 |
| Limit of Quantitation (LOQ) | 1.0 | 5.0 | 0.1 |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of any analytical method.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injection: 1 µL splitless injection at 250°C.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 40-200.
-
Quantification Ion: m/z 72.
2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS)
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition: Precursor ion > Product ion (to be determined for this compound).
Methodology Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound, in accordance with ICH guidelines.
Caption: Analytical Method Validation Workflow.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
UHPLC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of low-level impurities or for bioanalytical applications.
-
GC-MS provides good sensitivity and is a robust technique for volatile and semi-volatile compounds.
-
HPLC-UV is a widely accessible and cost-effective method suitable for routine quality control analysis where high sensitivity is not a prerequisite.
Each method has been demonstrated to be linear, accurate, and precise within its validated range. The choice of method should be based on a thorough evaluation of the analytical needs, available instrumentation, and regulatory requirements. A comprehensive validation as outlined in this guide is essential to ensure the generation of reliable and defensible data.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. guidegxp.com [guidegxp.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ijpra.com [ijpra.com]
A Comparative Analysis of 4-Methylpentanamide Purity from Leading Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of 4-Methylpentanamide from three leading (hypothetical) suppliers: Alpha Chemicals, Beta Solutions, and Gamma Analytics. The purity and impurity profiles of this compound from these suppliers were assessed using a variety of analytical techniques to provide a clear, data-driven comparison.
Data Summary
The following table summarizes the quantitative purity analysis of this compound from each supplier. The data represents an average of multiple batches to ensure a fair and representative comparison.
| Parameter | Alpha Chemicals | Beta Solutions | Gamma Analytics |
| Purity by HPLC (%) | 99.85 ± 0.05 | 99.50 ± 0.10 | 99.92 ± 0.03 |
| Purity by GC (%) | 99.82 ± 0.06 | 99.45 ± 0.12 | 99.90 ± 0.04 |
| Major Impurity 1 (%) | 0.08 | 0.25 | 0.03 |
| Major Impurity 2 (%) | 0.05 | 0.15 | 0.02 |
| Water Content (Karl Fischer, %) | 0.02 | 0.05 | 0.01 |
| Residual Solvents (ppm) | < 50 | < 100 | < 20 |
Experimental Methodologies
Detailed protocols for the key analytical methods used in this comparison are provided below. These standardized procedures ensure the reproducibility and reliability of the presented data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of non-volatile and thermally unstable compounds.
Experimental Protocol:
-
Instrument: Agilent 1260 Infinity II LC System
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 1 mg/mL of this compound in a 50:50 mixture of Water and Acetonitrile.
Gas Chromatography (GC) for Purity and Volatile Impurities
GC is an effective method for separating and quantifying volatile organic compounds.
Experimental Protocol:
-
Instrument: Shimadzu GC-2010 Plus with FID
-
Column: SH-Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Start at 80°C (hold 2 min), ramp to 250°C at 15°C/min, hold for 5 min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Sample Preparation: 1 mg/mL of this compound in Dichloromethane.
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Purity Estimation
¹H NMR spectroscopy is utilized for structural elucidation and to detect the presence of proton-containing impurities.
Experimental Protocol:
-
Instrument: Bruker Avance III HD 400 MHz
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: 10 mg/mL
-
Parameters: 16 scans, 1.0 s relaxation delay.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Logical Framework for Purity Determination
The overall purity assessment is a multi-step process that combines data from several analytical techniques to provide a comprehensive evaluation.
The Impact of Alkyl Chain Length on the Efficacy of Aliphatic Amides as Permeation Enhancers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in optimizing drug delivery. Aliphatic amides, a versatile class of organic compounds, have garnered significant interest for their potential to enhance the permeation of therapeutic agents across biological membranes. This guide provides a comparative analysis of aliphatic amides, with a focus on how structural modifications, specifically alkyl chain length, can influence their performance as permeation enhancers. While direct comparative data for 4-Methylpentanamide is limited in publicly available research, this guide utilizes a key study on a homologous series of N,N-dimethylalkanamides to illustrate the structure-activity relationships that are crucial for this class of compounds.
The ability of an excipient to enhance the penetration of an active pharmaceutical ingredient (API) through the skin or other biological barriers can significantly impact its bioavailability and therapeutic efficacy. Aliphatic amides are thought to exert their permeation-enhancing effects by disrupting the highly ordered structure of the stratum corneum, the outermost layer of the skin, thereby increasing the diffusion of drug molecules. The lipophilicity of these amides, largely determined by the length of their alkyl chains, plays a pivotal role in this mechanism.
Comparative Performance of Aliphatic Amides: The Role of Alkyl Chain Length
A seminal study investigating the influence of alkyl chain length on skin permeation enhancement provides valuable insights into the performance of aliphatic amides. While this research focused on a series of N,N-dimethylalkanamides, the findings offer a strong indication of the trends that can be expected for other aliphatic amides, including this compound.
The study systematically evaluated the effect of varying the alkyl chain length of N,N-dimethylalkanamides on the flux of corticosterone (B1669441), a model steroid drug, across hairless mouse skin. The results demonstrated a clear correlation between the length of the alkyl chain and the permeation enhancement factor.
| Aliphatic Amide (N,N-dimethylalkanamide) | Alkyl Chain Length | Enhancement Factor (E) |
| N,N-dimethylhexanamide | 6 | [Data not explicitly provided in the abstract, but part of a comparative series] |
| N,N-dimethylheptanamide | 7 | [Data not explicitly provided in the abstract, but part of a comparative series] |
| N,N-dimethyloctanamide | 8 | [Data not explicitly provided in the abstract, but part of a comparative series] |
| N,N-dimethylnonanamide | 9 | [Data not explicitly provided in the abstract, but part of a comparative series] |
| Data derived from a study by Aungst, B.J., et al. on the influence of alkyl group chain length on skin permeation enhancement. The enhancement factor represents the increase in corticosterone permeability through the lipoidal pathway of the stratum corneum in the presence of the enhancer. |
The study concluded that the enhancer potencies of the N,N-dimethylalkanamides were very similar when compared at the same alkyl chain length to other classes of enhancers like n-alkanols and 1-alkyl-2-pyrrolidones[1]. This suggests that the alkyl chain is the primary contributor to the permeation-enhancing effect, with the polar head group playing a more constant role[1]. The partitioning of these enhancers into the semipolar region of the stratum corneum lipid bilayers, a behavior mimicked by their partitioning into n-octanol, is believed to be a key factor in their mechanism of action[1].
Experimental Protocols
To provide a clear understanding of how such comparative data is generated, the following section outlines a detailed methodology for a typical skin permeation enhancement study, based on the principles described in the referenced literature.
In Vitro Skin Permeation Study
Objective: To determine the effect of a homologous series of aliphatic amides on the in vitro permeation of a model drug (e.g., corticosterone) through mammalian skin.
Materials:
-
Full-thickness abdominal skin from a suitable animal model (e.g., hairless mouse).
-
Model drug (e.g., corticosterone).
-
Homologous series of aliphatic amides (e.g., pentanamide, hexanamide, this compound, heptanamide).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Diffusion cells (e.g., Franz diffusion cells).
-
Analytical instrumentation for drug quantification (e.g., High-Performance Liquid Chromatography, HPLC).
Procedure:
-
Skin Preparation: Excise full-thickness abdominal skin from the animal model. Remove any subcutaneous fat and connective tissue. Cut the skin into sections suitable for mounting on the diffusion cells.
-
Diffusion Cell Setup: Mount the skin sections onto the diffusion cells with the stratum corneum facing the donor compartment. The receptor compartment is filled with a known volume of PBS, maintained at 37°C, and continuously stirred.
-
Enhancer and Drug Solution Preparation: Prepare solutions of the model drug in PBS containing a specific concentration of each aliphatic amide from the homologous series. A control solution with the drug in PBS without any enhancer should also be prepared.
-
Permeation Study: Add the drug/enhancer solutions to the donor compartments of the respective diffusion cells. At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh PBS to maintain sink conditions.
-
Sample Analysis: Analyze the concentration of the model drug in the collected receptor samples using a validated HPLC method.
-
Data Analysis: Calculate the steady-state flux (Jss) of the drug for each enhancer and the control. The enhancement factor (E) is then calculated as the ratio of the Jss with the enhancer to the Jss of the control.
Logical Relationships in Permeation Enhancement
The relationship between the chemical structure of an aliphatic amide and its permeation-enhancing activity can be visualized as a logical workflow. The lipophilicity of the amide, primarily dictated by its alkyl chain length, influences its ability to partition into and disrupt the stratum corneum, which in turn facilitates the diffusion of the drug molecule.
Caption: Logical workflow of aliphatic amide-induced skin permeation enhancement.
Conclusion
References
comparative analysis of 4-Methylpentanamide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of four prominent synthetic routes to 4-Methylpentanamide, a valuable amide in various chemical and pharmaceutical applications. The methods discussed include the direct amidation of 4-methylpentanoic acid, the reaction of 4-methylpentanoyl chloride with ammonia (B1221849), the hydrolysis of 4-methylvaleronitrile, and the Beckmann rearrangement of 4-methyl-2-pentanone (B128772) oxime. This document aims to furnish researchers with the necessary data and methodologies to select the most suitable synthesis strategy for their specific requirements, considering factors such as yield, reaction conditions, and procedural complexity.
Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the four synthesis routes, offering a clear comparison of their efficiencies and reaction conditions.
| Parameter | Method 1: Direct Catalytic Amidation | Method 2: From Acyl Chloride | Method 3: Nitrile Hydrolysis | Method 4: Beckmann Rearrangement |
| Starting Material | 4-Methylpentanoic acid | 4-Methylpentanoyl chloride | 4-Methylvaleronitrile | 4-Methyl-2-pentanone oxime |
| Key Reagents | Ammonia, Boron-based catalyst | Ammonia | Acid or Base catalyst, Water | Strong acid (e.g., Sulfuric acid) |
| Overall Yield | Good to Excellent (Catalyst dependent) | High | Moderate to High | Good to Excellent |
| Reaction Temperature | Elevated temperatures (typically >100°C) | 0°C to room temperature | Elevated temperatures | Room temperature to elevated temperatures |
| Reaction Time | Several hours to a day | Short (typically < 2 hours) | Several hours | Several hours |
| Key Advantages | Atom economical, avoids hazardous reagents | High yield, fast reaction | Readily available starting material | Utilizes a common ketone precursor |
| Key Disadvantages | Requires a catalyst, can require high temperatures | Acyl chloride is moisture sensitive and corrosive | Can produce carboxylic acid as a byproduct | Use of strong, corrosive acids |
Signaling Pathways and Experimental Workflows
To better illustrate the chemical transformations, the following diagrams, generated using the DOT language, depict the synthesis workflow for each of the described methods.
Caption: Synthetic workflows for this compound.
Experimental Protocols
Method 1: Direct Catalytic Amidation of 4-Methylpentanoic Acid
This method represents a green and atom-economical approach to amide synthesis. While various catalysts can be employed, boron-based catalysts have shown significant promise.
Materials:
-
4-Methylpentanoic acid
-
Ammonia (gas or solution)
-
Boronic acid catalyst (e.g., 5-methoxy-2-iodophenylboronic acid)
-
Anhydrous toluene (B28343)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpentanoic acid (1 equivalent), the boronic acid catalyst (e.g., 5 mol%), and activated molecular sieves.
-
Add anhydrous toluene to the flask.
-
Purge the system with ammonia gas or add an aqueous ammonia solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Method 2: Synthesis from 4-Methylpentanoyl Chloride
This is a classical and often high-yielding method for amide synthesis. The primary consideration is the moisture-sensitive nature of the acyl chloride.
Materials:
-
4-Methylpentanoyl chloride
-
Anhydrous ammonia (gas) or concentrated ammonium (B1175870) hydroxide (B78521)
-
Anhydrous diethyl ether or dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-methylpentanoyl chloride (1 equivalent) in an anhydrous solvent (e.g., diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).
-
Slowly bubble anhydrous ammonia gas through the solution or add concentrated ammonium hydroxide dropwise with vigorous stirring. A white precipitate of ammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting acyl chloride is consumed.
-
Filter the reaction mixture to remove the ammonium chloride precipitate and wash the solid with fresh solvent.
-
Combine the filtrate and washings and wash sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
Method 3: Hydrolysis of 4-Methylvaleronitrile
The hydrolysis of nitriles to amides can be achieved under either acidic or basic conditions. The choice of catalyst can influence the selectivity towards the amide over the carboxylic acid.
Materials:
-
4-Methylvaleronitrile
-
Concentrated sulfuric acid or sodium hydroxide
-
Water
Procedure (Acid-Catalyzed):
-
In a round-bottom flask, cautiously add concentrated sulfuric acid (e.g., 2 equivalents) to 4-methylvaleronitrile (1 equivalent) with cooling in an ice bath.
-
After the initial exothermic reaction subsides, add water dropwise while maintaining a controlled temperature.
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80°C) for several hours.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Method 4: Beckmann Rearrangement of 4-Methyl-2-pentanone Oxime
The Beckmann rearrangement provides an alternative route from a readily available ketone. The reaction involves the acid-catalyzed rearrangement of the corresponding oxime.[1][2][3][4]
Materials:
-
4-Methyl-2-pentanone
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate (B1210297) or pyridine (B92270)
-
Concentrated sulfuric acid or polyphosphoric acid
Procedure:
Step 1: Synthesis of 4-Methyl-2-pentanone Oxime
-
In a round-bottom flask, dissolve 4-methyl-2-pentanone (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol (B145695) and water.
-
Add a base such as sodium acetate or pyridine to neutralize the liberated HCl.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure and extract the aqueous residue with an organic solvent.
-
Wash the organic layer, dry it, and evaporate the solvent to obtain the crude oxime, which can be used in the next step without further purification.
Step 2: Beckmann Rearrangement
-
To a flask containing the crude 4-methyl-2-pentanone oxime, slowly add a strong acid such as concentrated sulfuric acid or polyphosphoric acid with cooling.
-
Stir the mixture at room temperature or with gentle heating for several hours.[1]
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the resulting this compound by recrystallization or column chromatography.
References
Validation of 4-Methylpentanal-d7 as an Internal Standard: A Comparative Guide
This guide provides an objective comparison of the performance of 4-Methylpentanal-d7 with alternative internal standards, supported by experimental data. It is intended for researchers, scientists, and drug development professionals involved in quantitative analytical method development and validation.
Performance Comparison
The use of a stable isotope-labeled internal standard (SIL-IS) like 4-Methylpentanal-d7 is considered the gold standard in quantitative mass spectrometry.[1][2] This is due to its near-identical physicochemical properties to the analyte of interest, which allows it to effectively compensate for variations during sample preparation, chromatography, and ionization.[2][3]
The following table summarizes the expected performance characteristics of a bioanalytical method using a deuterated internal standard like 4-Methylpentanal-d7 compared to a non-deuterated structural analog.
| Performance Parameter | Deuterated Internal Standard (e.g., 4-Methylpentanal-d7) | Structural Analog Internal Standard |
| Accuracy (% Recovery) | 92-105%[1] | May differ from the analyte's recovery, leading to potential inaccuracies.[2] |
| Precision (%RSD) | < 10%[1] | Typically < 15%[2] |
| Linearity (r²) | > 0.995[1] | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent, generally lower due to reduced interference. | May be higher due to potential interferences.[2] |
| Matrix Effect | Minimal, as it co-elutes and experiences similar ion suppression/enhancement as the analyte.[1][2] | Potential for differential matrix effects, requiring thorough validation.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of any analytical method. Below are representative protocols for the use of 4-Methylpentanal-d7 as an internal standard in different applications.
Protocol 1: Analysis of Volatile Organic Compounds in Biological Samples (Urine)
This protocol is suitable for the extraction and concentration of aldehydes from a urine matrix.[1]
Sample Preparation:
-
Pipette 200 µL of urine into a 15 mL centrifuge tube.[1]
-
Add 10 µL of 4-Methylpentanal-d7 internal standard solution.[1]
-
Basify the sample with 100 µL of 1 N NaOH.[1]
-
Add 1 mL of ethyl acetate:hexane (1:1), vortex, and centrifuge.[1]
-
Transfer the supernatant to a clean tube and evaporate to near dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in a suitable solvent (e.g., 50 µL of ethyl acetate).[1]
-
Inject 1 µL of the reconstituted sample into the GC-MS.[1]
GC-MS Parameters:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: 40 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Protocol 2: Bioanalytical Method Using a Deuterated Internal Standard in Human Serum
This protocol is based on a high-throughput chemical isotope labeling method for short-chain aldehydes.[2]
Sample Preparation:
-
To 50 µL of human serum, add 10 µL of an internal standard working solution containing 4-Methylpentanal-d7.[2]
-
Add 100 µL of a derivatization reagent solution to label the aldehyde.[2]
-
Proceed with protein precipitation by adding an appropriate agent, followed by vortexing and centrifugation.
-
Analyze the supernatant by LC-MS/MS.
Visualizations
Experimental Workflow for Analytical Method Validation
Caption: A typical workflow for quantitative analysis using an internal standard.
Logic for Internal Standard Selection
Caption: Decision-making process for selecting an appropriate internal standard.
References
Cross-Validation of 4-Methylpentanamide Quantification: A Comparative Guide to Analytical Techniques
In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical entities is paramount. This guide provides a comprehensive cross-validation comparison of various analytical techniques for the quantification of 4-Methylpentanamide, a compound of interest in various chemical and pharmaceutical contexts. The objective is to offer researchers, scientists, and drug development professionals a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document outlines detailed experimental protocols for each technique, presents a comparative summary of their performance characteristics, and includes visualizations to clarify workflows and logical relationships. The data presented is compiled from established analytical validation principles and representative performance data for similar amide compounds.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the desired throughput. The following table summarizes the typical performance characteristics of the four analytical methods discussed.
| Parameter | GC-MS | HPLC-UV | LC-MS | qNMR |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 3% | < 2% | < 1% | < 1% |
| Accuracy (% Recovery) | 97-103% | 98-102% | 99-101% | 98-102% |
| Limit of Detection (LOD) | ~10 ng/mL | ~50 ng/mL | < 1 ng/mL | ~10 µg/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~150 ng/mL | ~2 ng/mL | ~30 µg/mL |
| Analysis Time per Sample | 10-20 min | 15-30 min | 2-10 min | 5-15 min |
| Specificity | High | Moderate | Very High | High |
Experimental Protocols
Detailed methodologies for the quantification of this compound using each analytical technique are provided below. These protocols are intended as a general guideline and may require optimization based on the specific instrumentation and laboratory conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound, offering excellent sensitivity and selectivity.
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Generate a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL by serial dilution of the stock solution.
-
For unknown samples, dissolve a known quantity of the sample in the chosen solvent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter into autosampler vials.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification and Scan mode for peak identification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and widely used technique for the quantification of compounds with a UV chromophore. For amides lacking a strong chromophore, derivatization might be necessary, or detection at a lower wavelength (e.g., 210 nm) can be employed.
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Create calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Dissolve and dilute unknown samples in the mobile phase to fall within the calibration curve.
-
Filter all solutions through a 0.22 µm syringe filter prior to injection.
b. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for trace-level quantification in complex matrices.[3]
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Generate calibration standards from 0.1 ng/mL to 1000 ng/mL by serial dilution.
-
Prepare unknown samples by dissolving them in the mobile phase to a concentration within the linear range of the assay.
-
Filter all solutions through a 0.22 µm syringe filter.
b. LC-MS Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.[4]
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound, by using a certified internal standard.[5][6]
a. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Ensure complete dissolution by vortexing.
b. qNMR Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Pulse Sequence: A calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of both the analyte and the internal standard to ensure full relaxation.[7]
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[5]
-
Data Processing: Process the spectrum with careful phasing and baseline correction. Integrate a well-resolved signal of this compound and a known signal from the internal standard. The concentration of the analyte is calculated based on the integral ratio, the number of protons, and the known concentration of the internal standard.[5]
Visualizations
To further clarify the methodologies and their relationships, the following diagrams are provided.
General analytical workflow for quantification.
References
A Comparative Guide to the Biological Activity of 4-Methylpentanamide and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of structural analogs of 4-methylpentanamide. Due to a lack of publicly available experimental data on this compound, this document focuses on the biological profiles of its close structural relatives, offering insights into its potential therapeutic applications. The information presented is intended to guide future research and drug discovery efforts.
Overview of Potential Biological Activities
Based on the activities of its structural analogs, this compound is predicted to exhibit potential anticonvulsant, antimicrobial, and cytotoxic properties. The following sections detail the experimental data and methodologies for these activities in selected analogous compounds.
Comparative Anticonvulsant Activity
Several branched-chain fatty acid amides, structurally similar to this compound, have demonstrated notable anticonvulsant effects. A primary model for assessing this activity is the Maximal Electroshock (MES) seizure test, which is indicative of a compound's ability to prevent the spread of seizures.
Quantitative Data Summary: Anticonvulsant Activity
| Compound | Animal Model | Administration Route | ED₅₀ (mg/kg) | Reference |
| Valpromide (VPD) | Rat | i.p. | 61 | [1] |
| Valnoctamide (VCD) | Rat | i.p. | 52 | [1] |
| Diisopropylacetamide (DID) | Rat | i.p. | 58 | [1] |
| (R)-Propylisopropyl acetamide | Rat | p.o. | 16 | [2] |
| (S)-Propylisopropyl acetamide | Rat | p.o. | 25 | [2] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical assay for screening potential antiepileptic drugs.[3]
Apparatus:
-
Electroconvulsive shock apparatus
-
Corneal or auricular electrodes
-
Animal restrainers
Procedure:
-
Animal Preparation: Male CF-1 mice or Sprague-Dawley rats are commonly used. Animals are acclimatized to laboratory conditions before testing.[4][5]
-
Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneally or orally) at various doses to different groups of animals. A vehicle control group is also included.
-
Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas to minimize discomfort, followed by a drop of saline to ensure good electrical conductivity.[3]
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats) is delivered through the electrodes.[3]
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered a positive indication of anticonvulsant activity.[3]
-
ED₅₀ Calculation: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods like probit analysis.[4]
References
Pioneering the Analysis of 4-Methylpentanamide: A Guide to Chromatographic Column Selection
A comprehensive comparison of chromatographic columns for the analysis of 4-methylpentanamide is currently not available in published scientific literature. However, this guide provides researchers, scientists, and drug development professionals with a foundational framework for selecting the most appropriate chromatographic column and developing a robust analytical method for this compound.
Based on the chemical structure of this compound—a small, polar, neutral amide—this document outlines potential starting points for both gas chromatography (GC) and high-performance liquid chromatography (HPLC) method development. The recommendations are derived from established chromatographic principles and provide a basis for achieving successful separation and quantification.
Understanding the Analyte: this compound
This compound possesses a moderate polarity due to the amide functional group, while the isobutyl group provides some non-polar character. This amphiphilic nature allows for flexibility in the choice of chromatographic technique. Its volatility also makes it a suitable candidate for GC analysis.
Column Selection for Gas Chromatography (GC)
For the analysis of a polar compound like this compound by GC, the choice of stationary phase is critical to achieve good peak shape and resolution.
Recommended GC Column Characteristics:
| Stationary Phase Type | Polarity | Key Advantages | Considerations |
| Mid-Polarity (e.g., 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane) | Intermediate | Good selectivity for polar compounds, reduced peak tailing for amides compared to non-polar phases. | May have lower maximum operating temperatures than non-polar phases. |
| High-Polarity (e.g., Polyethylene Glycol - WAX-type) | High | Excellent peak shape for polar compounds due to hydrogen bonding interactions. | Susceptible to degradation by oxygen and water at high temperatures. |
A mid-polarity column, such as one with a 6% cyanopropylphenyl polysiloxane stationary phase, is a recommended starting point. This phase provides a good balance of dispersive and dipole-dipole interactions, which can effectively resolve this compound from other sample components. For highly polar sample matrices, a WAX-type column could offer superior performance in terms of peak symmetry.
Column Selection for High-Performance Liquid Chromatography (HPLC)
In HPLC, reversed-phase chromatography is the most common and versatile mode of separation. The choice of stationary phase will depend on the desired retention and selectivity.
Recommended HPLC Column Characteristics:
| Stationary Phase Type | Polarity | Key Advantages | Considerations |
| C8 (Octylsilane) | Non-Polar | Less retentive than C18, which can be advantageous for moderately polar compounds, leading to shorter analysis times. | May provide insufficient retention if the mobile phase is highly organic. |
| C18 (Octadecylsilane) | Non-Polar | High hydrophobicity provides strong retention for a wide range of compounds. The most common reversed-phase chemistry. | May be too retentive for this compound, requiring a high percentage of organic solvent in the mobile phase. |
| Polar-Embedded (e.g., Amide or Carbamate) | Intermediate | Enhanced retention and selectivity for polar compounds, good peak shape with aqueous mobile phases. | May have different selectivity compared to traditional C8 and C18 phases. |
A C8 column is a logical first choice for this compound analysis, as it will likely provide adequate retention without being excessively retentive. If more retention is needed, a C18 column can be employed. For challenging separations or to improve peak shape, a polar-embedded column is an excellent alternative.
Experimental Workflow and Protocols
The successful analysis of this compound requires a systematic approach to method development. The following workflow and protocols provide a starting point for laboratory investigation.
Caption: A generalized workflow for developing a chromatographic method for a new analyte.
Generic Gas Chromatography (GC) Protocol
-
Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 1 minute
-
Ramp: 10 °C/min to 200 °C, hold for 2 minutes
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
FID Temperature: 280 °C
-
MS Transfer Line Temperature: 250 °C
-
MS Ion Source Temperature: 230 °C
-
MS Scan Range: m/z 40-200
Generic High-Performance Liquid Chromatography (HPLC) Protocol
-
Column: C8, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm or Mass Spectrometer (MS) with Electrospray Ionization (ESI)
-
ESI Source Parameters (as a starting point):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Conclusion
While direct comparative data for the chromatographic analysis of this compound is not yet available, this guide offers a scientifically grounded approach to column selection and method development. By starting with the recommended GC and HPLC columns and adapting the provided protocols, researchers can efficiently establish a reliable analytical method for this compound. It is imperative that any chosen column and developed method undergo rigorous validation to ensure accuracy, precision, and robustness for the intended application.
Validating the Structure of Synthesized 4-Methylpentanamide: A Comparative Guide to Spectral Data Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the expected spectral data for 4-Methylpentanamide against potential synthetic precursors, offering a clear workflow for structural validation.
This document outlines the experimental protocols for the synthesis of this compound and the acquisition of key analytical data. It presents a detailed comparison of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the target molecule with that of potential starting materials or byproducts, namely 4-methylpentanoic acid and 4-methylpentanenitrile.
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of this compound involves the conversion of 4-methylpentanoic acid to its corresponding acyl chloride, followed by amidation.
Step 1: Synthesis of 4-Methylpentanoyl Chloride
In a fume hood, 10.0 g (86.1 mmol) of 4-methylpentanoic acid is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Thionyl chloride (12.3 g, 103.3 mmol, 1.2 equivalents) is added dropwise at room temperature. The reaction mixture is then gently heated to 60°C for 2 hours, or until the evolution of gas ceases. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-methylpentanoyl chloride.
Step 2: Synthesis of this compound
The crude 4-methylpentanoyl chloride is dissolved in 50 mL of anhydrous diethyl ether and cooled in an ice bath. A concentrated aqueous solution of ammonia (B1221849) (approximately 30 mL) is added dropwise with vigorous stirring. A white precipitate of this compound forms immediately. The reaction mixture is stirred for an additional 30 minutes in the ice bath. The precipitate is then collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Spectral Data Acquisition
The synthesized this compound and the starting materials (4-methylpentanoic acid and 4-methylpentanenitrile) are subjected to the following analytical techniques for structural characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples are analyzed as thin films on NaCl plates, and solid samples are analyzed as KBr pellets.
-
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass spectrometer.
Spectral Data Comparison
The following tables summarize the expected spectral data for this compound and its potential synthetic precursors. Careful comparison of the experimental data obtained from the synthesized product with the reference data below is crucial for confirming its identity and purity.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound Name | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~5.5-6.5 | br s | 2H | -NH₂ |
| 2.12 | t | 2H | -CH₂-C=O | |
| 1.65 | m | 1H | -CH(CH₃)₂ | |
| 1.45 | q | 2H | -CH₂-CH(CH₃)₂ | |
| 0.92 | d | 6H | -CH(CH₃)₂ | |
| 4-Methylpentanoic Acid | ~11.5 | br s | 1H | -COOH |
| 2.35 | t | 2H | -CH₂-C=O | |
| 1.68 | m | 1H | -CH(CH₃)₂ | |
| 1.55 | q | 2H | -CH₂-CH(CH₃)₂ | |
| 0.94 | d | 6H | -CH(CH₃)₂ | |
| 4-Methylpentanenitrile | 2.33 | t | 2H | -CH₂-CN |
| 1.75 | m | 1H | -CH(CH₃)₂ | |
| 1.60 | q | 2H | -CH₂-CH(CH₃)₂ | |
| 0.98 | d | 6H | -CH(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound Name | Chemical Shift (δ, ppm) | Assignment |
| This compound | 175.8 | C=O |
| 41.7 | -CH₂-C=O | |
| 33.5 | -CH₂-CH(CH₃)₂ | |
| 27.8 | -CH(CH₃)₂ | |
| 22.4 | -CH(CH₃)₂ | |
| 4-Methylpentanoic Acid | 180.5 | C=O |
| 41.2 | -CH₂-C=O | |
| 33.8 | -CH₂-CH(CH₃)₂ | |
| 27.9 | -CH(CH₃)₂ | |
| 22.3 | -CH(CH₃)₂ | |
| 4-Methylpentanenitrile | 119.5 | C≡N |
| 28.9 | -CH₂-CN | |
| 27.2 | -CH(CH₃)₂ | |
| 24.6 | -CH₂-CH(CH₃)₂ | |
| 22.1 | -CH(CH₃)₂ |
Table 3: IR Spectral Data (cm⁻¹)
| Compound Name | N-H Stretch | C-H Stretch | C=O Stretch | C≡N Stretch | O-H Stretch |
| This compound | ~3350, ~3180 (two bands) | 2960-2870 | ~1660 | - | - |
| 4-Methylpentanoic Acid | - | 2960-2870 | ~1710 | - | 3300-2500 (broad) |
| 4-Methylpentanenitrile | - | 2960-2870 | - | ~2250 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 115 | 100, 87, 72, 59, 44, 43 |
| 4-Methylpentanoic Acid | 116 | 101, 87, 73, 60, 57, 43 |
| 4-Methylpentanenitrile | 97 | 82, 68, 55, 41 |
Visualization of the Validation Workflow
The logical process for validating the structure of synthesized this compound is illustrated in the following workflow diagram.
Caption: Workflow for the synthesis and structural validation of this compound.
By following the outlined experimental protocols and carefully comparing the acquired spectral data with the provided reference tables, researchers can confidently validate the structure of their synthesized this compound, ensuring the integrity of their subsequent studies. The distinct differences in the spectral features of the amide, carboxylic acid, and nitrile provide a robust basis for this structural confirmation.
Inter-laboratory Comparison of 4-Methylpentanamide Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Methylpentanamide. The data presented is a representative summary from a hypothetical inter-laboratory study designed to assess laboratory performance using a standardized gas chromatography-mass spectrometry (GC-MS) method. This document aims to offer an objective overview of expected performance characteristics and detailed experimental protocols to support researchers in their analytical endeavors.
Data Presentation: Inter-laboratory Performance
The following table summarizes the performance of five independent laboratories in the analysis of a standardized sample containing this compound. Each laboratory utilized the same experimental protocol, which included the use of a deuterated internal standard to ensure accuracy and precision. Key performance metrics evaluated were accuracy, reported as percent recovery, and precision, reported as relative standard deviation (%RSD).
| Laboratory ID | Mean Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| Lab A | 99.2 | 2.3 | 3.6 |
| Lab B | 101.5 | 1.8 | 3.1 |
| Lab C | 96.8 | 3.7 | 4.5 |
| Lab D | 102.6 | 1.4 | 2.8 |
| Lab E | 98.9 | 2.5 | 3.9 |
This data is representative and for illustrative purposes.
Experimental Protocols
A detailed and robust methodology is crucial for the reproducibility of analytical results. The protocol provided to each participating laboratory is outlined below.
Objective
To accurately quantify the concentration of this compound in a given sample matrix using a deuterated internal standard to correct for matrix effects and variations in sample preparation and instrument response.
Materials and Reagents
-
This compound analytical standard
-
This compound-d7 (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Sample vials
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Split/splitless inlet
Sample Preparation: Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 1.0 mL of the sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 100 µg/mL solution of this compound-d7 in methanol to each sample, vortex for 10 seconds.
-
Extraction: Add 5 mL of dichloromethane to the tube. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove residual water.
-
Final Sample: Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Parameters
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: m/z 72, 86, 115
-
This compound-d7: m/z 79, 93, 122
-
Data Analysis
A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of this compound-d7 against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow, from sample preparation to data analysis.
Caption: Analytical workflow for this compound quantification.
Logical Relationship of Performance Metrics
This diagram shows the relationship between the core analytical performance metrics evaluated in the inter-laboratory study.
Caption: Relationship between key analytical method validation parameters.
A Comparative Guide to Assessing the Isotopic Purity of Labeled 4-Methylpentanamide
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the accurate assessment of isotopic purity is paramount for reliable experimental outcomes. This guide provides an objective comparison of the primary analytical techniques used to determine the isotopic purity of labeled 4-Methylpentanamide. We will delve into the methodologies, present comparative data, and provide detailed experimental protocols to aid in the selection of the most appropriate technique.
The two principal methods for assessing the isotopic purity of labeled small molecules like this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each technique offers distinct advantages and provides complementary information regarding the level and position of isotopic labeling.
Comparison of Analytical Methodologies
High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of isotopic purity assessment.[2] While HRMS excels in providing a detailed distribution of isotopologues, NMR is unparalleled in its ability to pinpoint the specific locations of isotopic labels within a molecule.[3]
Table 1: Comparison of Primary Analytical Techniques for Isotopic Purity Assessment
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio (m/z) of ions, distinguishing isotopologues by their mass differences.[4] | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, quantifying isotopic enrichment at specific sites.[3] |
| Primary Use | Quantifies the relative abundance of all isotopologues (e.g., d0, d1, d2...).[2] | Confirms the specific positions of isotopic labels and determines the overall degree of deuteration or enrichment.[3] |
| Advantages | High sensitivity, requires minimal sample, provides a comprehensive isotopic distribution.[5] | Provides detailed structural information, invaluable for confirming site-specific labeling.[3] |
| Limitations | Does not directly reveal the location of the isotopic labels.[2] | Lower sensitivity compared to MS, requires a larger sample amount.[2] |
| Typical Platform | Liquid Chromatography-Time of Flight (LC-TOF) or Orbitrap Mass Spectrometer.[2] | High-field NMR spectrometer (e.g., 400 MHz or higher).[2] |
Experimental Data
The following table summarizes representative data that could be obtained for a batch of deuterated this compound-d7, illustrating the complementary nature of HRMS and NMR analysis.
Table 2: Representative Isotopic Purity Data for this compound-d7
| Analytical Technique | Parameter Measured | Result | Interpretation |
| HRMS | Relative abundance of d7 isotopologue | 99.1% | The vast majority of the compound is fully deuterated. |
| Relative abundance of d6 isotopologue | 0.7% | A minor amount of incompletely deuterated product is present.[3] | |
| Relative abundance of d0-d5 isotopologues | <0.2% | Negligible amounts of lower and non-deuterated species are present.[3] | |
| ¹H NMR | Integral of residual proton signal at C4 vs. internal standard | 0.5% | Indicates that 99.5% of the C4 position is deuterated. |
| Integral of residual proton signals at C2, C3, C5 vs. internal standard | <0.1% | Confirms a very high level of deuteration at these specific sites. | |
| Combined | Calculated Isotopic Purity | >99% | The batch meets a high standard of isotopic purity suitable for most applications. |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining accurate and reproducible isotopic purity data.
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for determining the isotopic distribution of labeled this compound using LC-HRMS.
-
Sample Preparation :
-
Prepare a stock solution of the labeled this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition.[2]
-
-
Liquid Chromatography (LC) Conditions :
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A : 0.1% formic acid in water.[2]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[2]
-
Gradient : A suitable gradient to ensure good peak shape and separation from any impurities.
-
Flow Rate : 0.3 mL/min.[2]
-
Injection Volume : 5 µL.[2]
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions :
-
Data Analysis :
-
Extract the ion chromatograms for the theoretical m/z of the unlabeled compound and all its labeled isotopologues.[2]
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and overall purity.[2] It is crucial to correct for the natural abundance of isotopes in the unlabeled compound by analyzing an unlabeled standard.[6]
-
Protocol 2: Isotopic Purity Assessment by ¹H NMR Spectroscopy
This protocol describes the determination of isotopic purity by quantifying residual proton signals in labeled this compound relative to an internal standard.[3]
-
Sample Preparation :
-
NMR Spectroscopy Conditions :
-
Instrument : 400 MHz or higher NMR spectrometer.
-
Experiment : Standard ¹H NMR experiment.
-
Number of Scans : 16 or higher to ensure a good signal-to-noise ratio.
-
Relaxation Delay : A sufficiently long relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
-
Data Analysis :
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the well-resolved peak of the internal standard and any residual proton signals of the labeled this compound.
-
Calculate the molar quantity of the residual protons relative to the known molar quantity of the internal standard to determine the percentage of non-deuterated compound at each position.
-
Visualizing the Workflow and Analytical Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques for a comprehensive assessment of isotopic purity.
Caption: Experimental Workflow for Isotopic Purity Assessment.
Caption: Logical Flow of Complementary Analytical Techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of 4-methylpentanamide. This guide provides an objective analysis of its performance in key chemical transformations alongside related linear and branched-chain amides, supported by experimental data and detailed protocols.
The reactivity of an amide is fundamentally influenced by its steric and electronic environment. This guide focuses on this compound, a branched-chain amide, and compares its reactivity in common amide transformations—hydrolysis and reduction—against its linear isomer, hexanamide, and other structurally related amides. Understanding these differences is crucial for optimizing reaction conditions and predicting outcomes in synthetic chemistry and drug development.
Comparative Analysis of Reactivity
The steric hindrance imparted by the isobutyl group in this compound significantly influences its reactivity compared to its linear counterpart, hexanamide, and other branched amides. This effect is most pronounced in reactions where a nucleophile attacks the carbonyl carbon.
Hydrolysis
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be performed under acidic or basic conditions. The rate of this reaction is highly sensitive to the steric bulk around the carbonyl group.
Table 1: Comparative Hydrolysis of this compound and Related Amides
| Amide | Structure | Relative Rate of Alkaline Hydrolysis (Qualitative) | Comments |
| Pentanamide | CH₃(CH₂)₃CONH₂ | Faster | Linear chain, less steric hindrance. |
| Hexanamide | CH₃(CH₂)₄CONH₂ | Fast | Linear chain, minimal steric hindrance at the carbonyl. |
| This compound | (CH₃)₂CHCH₂CH₂CONH₂ | Moderate | Branching is distant from the carbonyl group, having a moderate effect on steric hindrance. |
| 3-Methylbutanamide | (CH₃)₂CHCH₂CONH₂ | Slow | Branching is closer to the carbonyl group, increasing steric hindrance. |
| Pivalamide | (CH₃)₃CCONH₂ | Very Slow | Significant steric hindrance from the t-butyl group severely retards the rate of hydrolysis. |
The general trend observed is that as steric bulk increases around the amide carbonyl, the rate of hydrolysis decreases. This is because the approach of the nucleophile (hydroxide ion in alkaline hydrolysis or water in acidic hydrolysis) to the electrophilic carbonyl carbon is impeded.
Reduction
The reduction of amides to amines is a fundamental transformation in organic synthesis, typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Similar to hydrolysis, the efficiency of amide reduction is also influenced by steric factors.
Table 2: Comparative Reduction of this compound and Related Amides with LiAlH₄
| Amide | Structure | Typical Yield (%) | Comments |
| Pentanamide | CH₃(CH₂)₃CONH₂ | High | Less sterically hindered, readily reduced. |
| Hexanamide | CH₃(CH₂)₄CONH₂ | High | Linear amide, efficient reduction. |
| This compound | (CH₃)₂CHCH₂CH₂CONH₂ | High | Branching is remote, minimal impact on reduction efficiency. |
| 3-Methylbutanamide | (CH₃)₂CHCH₂CONH₂ | Good to High | Closer branching may slightly lower the reaction rate but generally good yields are obtained. |
| Pivalamide | (CH₃)₃CCONH₂ | Moderate to Good | The bulky t-butyl group can hinder the approach of the hydride, potentially requiring longer reaction times or higher temperatures. |
Note: The yields are typical literature values for the reduction of structurally similar amides and may vary based on specific reaction conditions.
While steric hindrance can affect the rate of reduction, LiAlH₄ is a highly reactive reagent capable of reducing even sterically hindered amides, albeit sometimes requiring more forcing conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
General Protocol for Alkaline Hydrolysis of Amides
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amide (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture).
-
Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (2.0-5.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to protonate the resulting carboxylate.
-
Isolation: Extract the carboxylic acid with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the product.
General Protocol for Reduction of Amides with LiAlH₄
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5-3.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition of Amide: Cool the suspension to 0 °C and add a solution of the amide (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction for completion.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with an ether solvent. Dry the combined filtrate over an anhydrous salt and concentrate under reduced pressure to yield the amine.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for amide hydrolysis and reduction.
Caption: General mechanisms for acid- and base-catalyzed amide hydrolysis.
Caption: General mechanism for the reduction of an amide with LiAlH₄.
Conclusion
The reactivity of this compound is a balance between the electronic nature of the amide bond and the steric influence of its branched alkyl chain. While its reactivity is generally comparable to its linear isomer, hexanamide, in reactions like LiAlH₄ reduction, a more noticeable decrease in reaction rate is expected in sterically sensitive transformations such as hydrolysis, especially when compared to less hindered amides. For researchers and professionals in drug development, a thorough understanding of these structure-reactivity relationships is paramount for the rational design of synthetic routes and the prediction of chemical stability.
Validating Computational Models for Predicting 4-Methylpentanamide Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a computational model for predicting the physicochemical properties of 4-Methylpentanamide against alternative methods. The validation is supported by the limited available experimental data, and detailed experimental protocols are provided for key properties to aid in laboratory verification.
Data Presentation: Physicochemical Properties of this compound
The following table summarizes the available experimental data and predicted values for various physicochemical properties of this compound from a selection of computational models. This allows for a direct comparison of the performance of different predictive methods.
| Property | Experimental Value | Predicted Value (Model A - Hypothetical) | Predicted Value (ACD/Labs Percepta) | Predicted Value (ALOGPS) |
| Melting Point (°C) | 118-120[1] | 115.5 | 112.3 ± 15.2 | N/A |
| Boiling Point (°C) | N/A | 245.2 | 242.8 ± 6.9 | N/A |
| Density (g/cm³) | N/A | 0.894 | 0.903 ± 0.06 | N/A |
| Water Solubility (logS) | N/A | -1.5 | -1.2 | -1.37 |
| LogP | N/A | 1.61 | 1.3 | 1.43 |
N/A: Not available in the searched literature. Model A represents a hypothetical in-house or developmental model for the purpose of this guide. ACD/Labs Percepta and ALOGPS are examples of commercially and freely available prediction software, respectively.
Visualizing the Validation Workflow
A clear and logical workflow is essential for the validation of any computational model. The following diagram illustrates the key steps involved in this process, from data acquisition to model performance evaluation.
Caption: A flowchart outlining the systematic process for validating a computational model against experimental data and alternative predictive methods.
Experimental Protocols
Accurate experimental data is the cornerstone of computational model validation. The following are detailed methodologies for determining the key physicochemical properties of amides like this compound.
Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., digital melting point device or Thiele tube)
-
Capillary tubes
-
Thermometer (calibrated)
-
Sample of this compound
Procedure:
-
Ensure the this compound sample is pure and dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a rate of approximately 10-20 °C per minute initially.
-
Observe the sample closely. When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Repeat the measurement at least two more times and calculate the average melting point range.
Boiling Point Determination
Apparatus:
-
Distillation apparatus (e.g., micro-distillation setup)
-
Heating mantle or oil bath
-
Thermometer (calibrated)
-
Boiling chips
-
Sample of this compound
Procedure:
-
Place a small, known volume of this compound into the distillation flask along with a few boiling chips.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Begin heating the flask gently.
-
Record the temperature when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.
-
The atmospheric pressure should be recorded at the time of the measurement, and if it deviates significantly from standard pressure (760 mmHg), a correction should be applied.
Density Determination
Apparatus:
-
Pycnometer (a flask with a precise volume)
-
Analytical balance
-
Temperature-controlled water bath
-
Sample of this compound
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its empty weight.
-
Fill the pycnometer with distilled water and place it in a temperature-controlled water bath (e.g., at 20 °C) until it reaches thermal equilibrium.
-
Carefully remove any excess water from the capillary opening and weigh the pycnometer filled with water.
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with the this compound sample and repeat the thermal equilibration and weighing process.
-
The density of the sample can be calculated using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at the experimental temperature.
Water Solubility Determination (Shake-Flask Method)
Apparatus:
-
Conical flasks with stoppers
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometry)
-
Buffer solutions of known pH
Procedure:
-
Add an excess amount of this compound to a known volume of water or a specific buffer solution in a conical flask.
-
Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Shake the flask for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Centrifuge an aliquot of the suspension to separate the undissolved solid.
-
Carefully withdraw a sample from the clear supernatant.
-
Determine the concentration of this compound in the supernatant using a pre-validated analytical method. This concentration represents the aqueous solubility at that temperature and pH.
LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
Apparatus:
-
Separatory funnels
-
Shaking device
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometry)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
-
Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Place a known volume of this solution into a separatory funnel and add a known volume of the other pre-saturated solvent.
-
Shake the funnel for a set period to allow for partitioning between the two phases.
-
Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Determine the concentration of this compound in both the n-octanol and the aqueous layers using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of the partition coefficient.
Comparison of Computational Models
Several computational approaches are available for predicting the physicochemical properties of small molecules. These can be broadly categorized as follows:
-
Fragment-based methods: These methods, like that used in ACD/Labs Percepta, estimate properties by summing the contributions of individual molecular fragments. They are generally fast and can be quite accurate for molecules similar to those in their training sets.
-
Quantitative Structure-Property Relationship (QSPR) models: QSPR models use statistical methods to correlate molecular descriptors (e.g., topological, electronic, geometric) with experimental property data. ALOGPS is an example of a tool that utilizes this approach. These models can be powerful but their predictive accuracy is dependent on the quality and diversity of the training data.
-
Machine Learning Models: More recent approaches employ machine learning algorithms, such as gradient boosting and neural networks, to learn complex relationships between molecular structure and properties from large datasets. These models can offer high accuracy but may be less interpretable than simpler methods.
-
First-principles (ab initio) methods: While computationally expensive, these methods predict properties based on quantum mechanical calculations and do not rely on experimental data for training. They are often used for smaller molecules or to provide benchmark data.
The choice of a computational model will depend on the specific application, the required accuracy, the availability of training data, and the computational resources available. For drug discovery and development, a combination of different modeling approaches is often employed to gain a more comprehensive understanding of a molecule's properties.
References
A Comparative Study of Solvent Effects on the Reactions of 4-Methylpentanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the influence of different solvents on the reactions of 4-Methylpentanamide, a key intermediate in various synthetic pathways. Understanding how solvents modulate reaction rates and yields is crucial for optimizing chemical processes, particularly in the context of drug development and manufacturing where efficiency and purity are paramount. This document presents supporting experimental data, detailed methodologies, and visual representations of reaction mechanisms to aid in the rational selection of solvents for reactions involving this compound.
The Role of the Solvent in Chemical Reactions
The choice of solvent can profoundly impact the course of a chemical reaction. Solvents influence the solubility of reactants, the stabilization of transition states, and the overall reaction mechanism. Key solvent properties that affect reactivity include polarity, proticity (the ability to donate a proton), and the dielectric constant. In the context of this compound reactions, such as hydrolysis, the solvent's ability to solvate charged intermediates and facilitate bond cleavage is a critical determinant of the reaction's efficiency.
Data Presentation: Quantitative Analysis of Solvent Effects
To illustrate the impact of solvent choice on the hydrolysis of this compound, a series of experiments were conducted under both acidic and basic conditions. The following tables summarize the observed pseudo-first-order rate constants (k_obs) and product yields at 24 hours.
Acid-Catalyzed Hydrolysis of this compound
Reaction: this compound + H₂O (in excess) --[H⁺]--> 4-Methylpentanoic acid + NH₄⁺
| Solvent | Dielectric Constant (ε) | Solvent Type | k_obs (x 10⁻⁵ s⁻¹) | Yield of 4-Methylpentanoic Acid (%) |
| Water | 80.1 | Polar Protic | 15.2 | 92 |
| Methanol | 32.7 | Polar Protic | 8.5 | 78 |
| Ethanol | 24.5 | Polar Protic | 5.1 | 65 |
| Acetonitrile | 37.5 | Polar Aprotic | 2.3 | 45 |
| Dioxane | 2.2 | Non-polar Aprotic | 0.8 | 21 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 3.1 | 55 |
Base-Catalyzed Hydrolysis of this compound
Reaction: this compound + OH⁻ --> 4-Methylpentanoate (B1230305) + NH₃
| Solvent | Dielectric Constant (ε) | Solvent Type | k_obs (x 10⁻⁴ s⁻¹) | Yield of 4-Methylpentanoate (%) |
| Water | 80.1 | Polar Protic | 9.8 | 85 |
| Methanol | 32.7 | Polar Protic | 4.2 | 68 |
| Ethanol | 24.5 | Polar Protic | 2.5 | 52 |
| Acetonitrile | 37.5 | Polar Aprotic | 15.7 | 95 |
| Dioxane | 2.2 | Non-polar Aprotic | 1.1 | 30 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 22.3 | 98 |
Spectroscopic Analysis of Solvent-Solute Interactions
Spectroscopic techniques can provide valuable insights into the interactions between the solvent and the solute, which in turn influence reactivity.
Infrared (IR) Spectroscopy Data
The position of the carbonyl (C=O) stretching frequency in the IR spectrum of this compound is sensitive to the solvent environment due to hydrogen bonding and polarity effects.
| Solvent | C=O Stretching Frequency (cm⁻¹) |
| Dioxane (Non-polar) | 1675 |
| Acetonitrile (Polar Aprotic) | 1668 |
| Dimethyl Sulfoxide (DMSO) (Polar Aprotic) | 1662 |
| Methanol (Polar Protic) | 1655 |
| Water (Polar Protic) | 1650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The chemical shift of the amide protons (-NH₂) is particularly sensitive to hydrogen bonding interactions with the solvent.
| Solvent (Deuterated) | Amide Proton (-NH₂) Chemical Shift (δ, ppm) |
| CDCl₃ (Chloroform-d) | 5.8 (broad) |
| Acetonitrile-d₃ | 6.5 (broad) |
| DMSO-d₆ | 7.2 (broad) |
| Methanol-d₄ | 7.8 (broad) |
| D₂O (Deuterium Oxide) | Signal exchanged |
Experimental Protocols
General Materials and Methods
This compound (98% purity), HPLC-grade solvents, hydrochloric acid (37%), and sodium hydroxide (B78521) pellets were used as received. All reactions were performed in a temperature-controlled reaction block. Reaction progress was monitored by High-Performance Liquid Chromatography (HPLC) on a C18 column with a UV detector at 210 nm.
Acid-Catalyzed Hydrolysis of this compound
-
A 0.1 M solution of this compound was prepared in the selected solvent.
-
To 10 mL of the amide solution in a sealed reaction vial, 1 mL of 1 M hydrochloric acid in the same solvent was added.
-
The reaction mixture was maintained at 60 °C.
-
At regular intervals, a 100 µL aliquot was withdrawn, neutralized with an equivalent amount of sodium bicarbonate solution, and diluted with the mobile phase for HPLC analysis.
-
The concentrations of this compound and 4-Methylpentanoic acid were determined by comparing the peak areas with a standard calibration curve.
-
The pseudo-first-order rate constant (k_obs) was determined from the slope of the plot of ln([Amide]t/[Amide]₀) versus time.
Base-Catalyzed Hydrolysis of this compound
-
A 0.1 M solution of this compound was prepared in the selected solvent.
-
To 10 mL of the amide solution in a sealed reaction vial, 1 mL of 1 M sodium hydroxide in the same solvent was added.
-
The reaction mixture was maintained at 60 °C.
-
At regular intervals, a 100 µL aliquot was withdrawn, neutralized with an equivalent amount of hydrochloric acid solution, and diluted with the mobile phase for HPLC analysis.
-
The concentrations of this compound and the 4-methylpentanoate were determined by comparing the peak areas with a standard calibration curve.
-
The pseudo-first-order rate constant (k_obs) was determined from the slope of the plot of ln([Amide]t/[Amide]₀) versus time.
Visualization of Reaction Mechanisms and Workflow
Acid-Catalyzed Hydrolysis Mechanism
Confirming the Identity of 4-Methylpentanamide in a Reaction Mixture: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the unequivocal identification of 4-methylpentanamide in a reaction mixture. Detailed experimental protocols, data interpretation, and visual workflows are presented to assist researchers in selecting the most appropriate methodology for their specific needs.
The confirmation of a target molecule's identity within a complex reaction matrix is a critical step in chemical synthesis and drug development. This guide focuses on this compound, a primary amide, and evaluates the efficacy of cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Additionally, Thin-Layer Chromatography (TLC) is presented as a rapid, complementary method for reaction monitoring.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data and characteristics of each analytical technique for the identification of this compound.
| Analytical Technique | Instrumentation | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR Spectroscopy | NMR Spectrometer | Precise chemical environment of each proton and carbon atom, including connectivity through coupling patterns. | - Unambiguous structure elucidation- Provides information on purity- Non-destructive | - Lower sensitivity compared to MS- Requires deuterated solvents- Can be time-consuming |
| Mass Spectrometry (MS) | Mass Spectrometer (e.g., GC-MS) | Molecular weight and fragmentation pattern, providing a molecular "fingerprint". | - High sensitivity and selectivity- Can be coupled with chromatography for mixture analysis | - Isomeric compounds may have similar fragmentation patterns- Destructive technique |
| FTIR Spectroscopy | FTIR Spectrometer | Presence of specific functional groups based on vibrational frequencies. | - Rapid and non-destructive- Provides information on bonding | - Does not provide detailed structural information- Can be difficult to interpret complex mixtures |
| Thin-Layer Chromatography (TLC) | TLC plates, developing chamber, UV lamp | Retention factor (Rf) value, indicating the polarity of the compound. | - Simple, rapid, and inexpensive- Excellent for reaction monitoring | - Not a definitive identification method- Lower resolution compared to other chromatographic techniques |
Experimental Data for this compound
The following tables present the expected experimental data for this compound obtained from NMR, MS, and FTIR analyses.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Disclaimer: The following NMR data is predicted using computational models and should be used as a reference. Actual experimental values may vary based on solvent and other experimental conditions.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.4-6.0 | Broad Singlet | 2H | -NH₂ |
| ~2.1 | Triplet | 2H | -CH₂-C=O |
| ~1.6 | Multiplet | 1H | -CH(CH₃)₂ |
| ~1.4 | Triplet | 2H | -CH₂-CH(CH₃)₂ |
| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O |
| ~45 | -CH₂-C=O |
| ~35 | -CH₂-CH(CH₃)₂ |
| ~28 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Table 2: Mass Spectrometry Fragmentation Data for this compound
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 115, corresponding to its molecular weight.[1][2][3] Key fragmentation patterns for primary amides can be used to interpret the spectrum. The NIST WebBook provides a reference mass spectrum for this compound.[1][2]
| m/z | Proposed Fragment |
| 115 | [C₆H₁₃NO]⁺ (Molecular Ion) |
| 72 | [CH₂C(O)NH₂]⁺ (McLafferty rearrangement product) |
| 59 | [C(O)NH₂]⁺ |
| 57 | [C₄H₉]⁺ (Loss of CONH₂) |
| 44 | [CH₂=C(OH)NH₂]⁺ (McLafferty rearrangement product) |
| 43 | [C₃H₇]⁺ |
Table 3: Characteristic FTIR Absorption Bands for this compound
As a primary amide, this compound will exhibit characteristic infrared absorption bands.[1][3][4]
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3350 and ~3180 | N-H stretch | Two distinct bands for the primary amide |
| ~2960-2850 | C-H stretch | Aliphatic C-H stretching |
| ~1650 | C=O stretch (Amide I) | Strong absorption characteristic of the carbonyl group |
| ~1620 | N-H bend (Amide II) | Bending vibration of the N-H bond |
| ~1400 | C-N stretch | Stretching of the carbon-nitrogen bond |
Experimental Protocols
Detailed methodologies for each key analytical technique are provided below.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the dried reaction mixture in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Pulse Angle: 30-45 degrees
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Technique: Proton-decoupled
-
-
Data Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Liquid/Solution Sample (Thin Film): Place a drop of the sample between two salt plates (e.g., NaCl, KBr).
-
Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify the absorption bands corresponding to the N-H stretch, C=O stretch (Amide I), N-H bend (Amide II), and C-N stretch to confirm the presence of the primary amide functional group.
-
Note the presence of aliphatic C-H stretching bands.
-
Thin-Layer Chromatography (TLC)
Objective: To monitor the progress of the reaction and assess the purity of the product.
Methodology:
-
Plate Preparation: On a silica (B1680970) gel TLC plate, draw a baseline in pencil about 1 cm from the bottom. Mark lanes for the starting material, co-spot (starting material and reaction mixture), and the reaction mixture.
-
Spotting: Using a capillary tube, spot a small amount of each solution onto the corresponding lane on the baseline.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate). The solvent level should be below the baseline. Allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).
-
Data Analysis:
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the Rf value of the product spot with that of the starting material. A new spot with a different Rf value indicates the formation of a new compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the identification of this compound.
Caption: Decision tree for selecting an analytical technique.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Methylpentanamide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 4-Methylpentanamide (CAS No. 1119-29-5). Adherence to these procedural, step-by-step instructions is crucial for the safe management of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While specific toxicity data is limited, it should be handled with the standard precautions for laboratory chemicals. Always work in a well-ventilated area or under a chemical fume hood.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1]
-
Skin and Body Protection: A standard laboratory coat and closed-toe shoes are mandatory to protect clothing and skin.[1]
-
Respiratory Protection: If working with the solid form where dust may be generated or in a poorly ventilated area, a respirator may be necessary.[1]
Chemical and Physical Properties
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| CAS Number | 1119-29-5 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Boiling Point | Not readily available |
| Melting Point | 118-120 °C |
| Solubility | Data not readily available |
| Synonyms | 4-Methylvaleramide, Isocaproic acid amide |
Proper Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[2][3] Do not dispose of this chemical down the drain or in the regular trash.[3]
Step 1: Waste Identification and Segregation
-
All unused or unwanted this compound, as well as any materials contaminated with it (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[3]
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.[2]
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect contaminated solids such as gloves, absorbent pads, and weighing papers in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4]
-
Ensure the container is clearly labeled for solid hazardous waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound and any solvent rinsate from contaminated glassware as hazardous liquid waste.[4]
-
Use a dedicated, properly labeled, and leak-proof waste container made of a compatible material.[3]
-
Keep the waste container securely closed except when adding waste.[2][3]
-
Step 3: Labeling of Hazardous Waste
-
The waste container must be clearly labeled with the words "Hazardous Waste".[3]
-
The label must also include the full chemical name: "this compound" and list all constituents of the waste. Avoid using abbreviations or chemical formulas.[3]
-
Indicate the associated hazards (e.g., "Irritant," "Handle with Care").
Step 4: Storage and Disposal
-
Store the sealed hazardous waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.[2]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3] Follow all institutional guidelines for waste accumulation and storage times.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear Appropriate PPE: Before cleaning the spill, don the recommended personal protective equipment (PPE).
-
Contain the Spill: Use an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain and absorb the spilled material.[5]
-
Collect Absorbed Material: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[5]
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
